Product packaging for 1-Phenyl-1,2-butanediol(Cat. No.:CAS No. 22607-13-2)

1-Phenyl-1,2-butanediol

Cat. No.: B15220228
CAS No.: 22607-13-2
M. Wt: 166.22 g/mol
InChI Key: WFSOUGZEVPHHSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Phenyl-1,2-butanediol is a useful research compound. Its molecular formula is C10H14O2 and its molecular weight is 166.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14O2 B15220228 1-Phenyl-1,2-butanediol CAS No. 22607-13-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

22607-13-2

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

1-phenylbutane-1,2-diol

InChI

InChI=1S/C10H14O2/c1-2-9(11)10(12)8-6-4-3-5-7-8/h3-7,9-12H,2H2,1H3

InChI Key

WFSOUGZEVPHHSM-UHFFFAOYSA-N

Canonical SMILES

CCC(C(C1=CC=CC=C1)O)O

Origin of Product

United States

Foundational & Exploratory

Unraveling the Enigma: A Technical Guide to the Presumed Mechanism of Action of 1-Phenyl-1,2-butanediol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Scientific literature explicitly detailing the mechanism of action of 1-Phenyl-1,2-butanediol is notably scarce. This guide, therefore, presents a synthesis of available information on its chemical properties and extrapolates potential mechanisms based on the activities of structurally analogous compounds. The signaling pathways and experimental data presented herein are largely hypothetical and intended to serve as a framework for future research.

Introduction

This compound is a vicinal diol containing a phenyl group, a chemical structure that suggests potential bioactivity within the central nervous system (CNS). While direct pharmacological studies are limited, the structural similarities to other psychoactive compounds, including certain anticonvulsants and CNS depressants, warrant a theoretical exploration of its possible mechanisms of action. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the known characteristics of this compound and a theoretical framework for its potential pharmacological effects.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its potential absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueSource
Molecular Formula C₁₀H₁₄O₂PubChem
Molecular Weight 166.22 g/mol PubChem
CAS Number 22607-13-2PubChem
LogP (octanol-water partition coefficient) 1.3PubChem
Hydrogen Bond Donors 2PubChem
Hydrogen Bond Acceptors 2PubChem
Polar Surface Area 40.5 ŲPubChem

Hypothetical Mechanisms of Action and Signaling Pathways

Based on the chemical structure of this compound, several potential mechanisms of action can be postulated. These are primarily centered around its potential to interact with CNS receptors and ion channels.

Modulation of GABAergic Neurotransmission

A prominent hypothesis is the modulation of the γ-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the CNS. This is based on the known sedative and anticonvulsant effects of compounds that enhance GABAergic signaling.

A potential pathway could involve a positive allosteric modulation of GABA-A receptors, leading to an influx of chloride ions and hyperpolarization of the neuron, thus reducing its excitability.

GABAergic_Modulation cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA_release GABA Release GABA GABA GABA_A_Receptor GABA-A Receptor Chloride_Channel Cl- Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Hyperpolarization Chloride_Channel->Hyperpolarization Cl- Influx Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability 1_Phenyl_1_2_butanediol This compound 1_Phenyl_1_2_butanediol->GABA_A_Receptor Positive Allosteric Modulation GABA->GABA_A_Receptor Binds to

Hypothetical GABA-A Receptor Modulation by this compound.
Interaction with Voltage-Gated Ion Channels

Another plausible mechanism is the modulation of voltage-gated sodium or calcium channels. Many anticonvulsant drugs act by blocking these channels, which are critical for the initiation and propagation of action potentials.

Ion_Channel_Modulation cluster_channels Voltage-Gated Ion Channels Neuronal_Membrane Neuronal Membrane Sodium_Channel Sodium Channel (Nav) Action_Potential Action Potential Propagation Sodium_Channel->Action_Potential Na+ Influx Calcium_Channel Calcium Channel (Cav) Neurotransmitter_Release Neurotransmitter Release Calcium_Channel->Neurotransmitter_Release Ca2+ Influx 1_Phenyl_1_2_butanediol This compound 1_Phenyl_1_2_butanediol->Sodium_Channel Blockade 1_Phenyl_1_2_butanediol->Calcium_Channel Blockade

Postulated Blockade of Voltage-Gated Ion Channels.

Proposed Experimental Protocols

To elucidate the actual mechanism of action of this compound, a series of in vitro and in vivo experiments are necessary.

In Vitro Receptor Binding Assays

Objective: To determine the binding affinity of this compound to a panel of CNS receptors and ion channels.

Methodology:

  • Preparation of Membranes: Prepare cell membrane fractions from rodent brains or from cell lines expressing specific human recombinant receptors (e.g., GABA-A, NMDA, AMPA, voltage-gated sodium and calcium channels).

  • Radioligand Binding: Incubate the membrane preparations with a specific radioligand for the target of interest in the presence of increasing concentrations of this compound.

  • Separation and Scintillation Counting: Separate bound from free radioligand by rapid filtration and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ (concentration of this compound that inhibits 50% of specific radioligand binding) and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.

Binding_Assay_Workflow Start Start Membrane_Prep Prepare Receptor- Containing Membranes Start->Membrane_Prep Incubation Incubate Membranes, Radioligand, and This compound Membrane_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Calculate IC50 and Ki Counting->Analysis End End Analysis->End

An In-depth Technical Guide to 1-Phenyl-1,2-butanediol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenyl-1,2-butanediol is an aromatic diol with the chemical formula C₁₀H₁₄O₂.[1] Its structure, featuring a phenyl group attached to a butane-1,2-diol backbone, imparts it with chiral properties, making it a molecule of significant interest in stereoselective synthesis and as a potential building block for pharmaceuticals. This technical guide provides a comprehensive review of the available scientific literature on this compound, focusing on its chemical properties, synthesis, spectral characterization, and potential biological relevance.

Chemical and Physical Properties

This compound is a diol with a molecular weight of approximately 166.22 g/mol .[1] The presence of two hydroxyl groups and a phenyl ring influences its solubility, reactivity, and potential for biological interactions.

PropertyValueReference
Molecular FormulaC₁₀H₁₄O₂[1]
Molecular Weight166.22 g/mol [1]
IUPAC Name1-phenylbutane-1,2-diol[1]
CAS Number22607-13-2[1]

Synthesis of this compound

The synthesis of this compound can be achieved through various chemical and biocatalytic methods. The stereoselective synthesis of this chiral molecule is of particular importance for its applications in the pharmaceutical industry.

Biocatalytic Synthesis using Aspergillus niger

A notable method for the stereoselective synthesis of the related compound (S)-1-phenylethane-1,2-diol involves the hydroxylation of 2-phenylethanol using the fungus Aspergillus niger. This biotransformation highlights a green chemistry approach to producing chiral diols.

Experimental Protocol: Biotransformation of 2-phenylethanol

This protocol is for the synthesis of (S)-1-phenylethane-1,2-diol, a closely related analogue of this compound, and illustrates a viable biocatalytic route.

  • Microorganism: Aspergillus niger (KKP 2301) is used as the biocatalyst.

  • Culture Preparation: The biocatalyst is prepared by cultivating the microorganism on a potato dextrose broth (PDB) medium. Optimal growth is typically achieved after 3 days at 23°C on a rotary shaker (135 rpm).

  • Biotransformation: The biotransformation is carried out in a bioreactor. The process involves a 4-day reaction where 2-phenylethanol is converted to (S)-1-phenylethane-1,2-diol.

  • Reaction Conditions: In a half-preparative scale experiment using a 1.3 L batch reactor, 320 g of free A. niger mycelium was used to convert 5 mM of 2-phenylethanol (458 mg in 750 mL). The aeration was maintained at 0.5 L/min, and the temperature was kept at 23°C.

  • Yield: This process can yield (S)-1-phenylethane-1,2-diol at a final concentration of 447 mg/L with an efficiency of 65% after four days.[1][2]

Biocatalytic_Synthesis 2-Phenylethanol 2-Phenylethanol Bioreactor Bioreactor (4 days, 23°C, 0.5 L/min aeration) 2-Phenylethanol->Bioreactor Aspergillus_niger Aspergillus niger (Biocatalyst) Aspergillus_niger->Bioreactor (S)-1-phenylethane-1,2-diol (S)-1-phenylethane-1,2-diol Bioreactor->(S)-1-phenylethane-1,2-diol

Biocatalytic synthesis of a 1-phenyl-1,2-diol analogue.
Chemical Synthesis: Stereoselective Reduction

Another common strategy for synthesizing 1,2-diols is the stereoselective reduction of the corresponding α-hydroxy ketone or diketone. For instance, the enantioselective hydrogenation of 1-phenyl-1,2-propanedione can yield specific stereoisomers of 1-phenyl-1,2-propanediol. This approach often employs chiral catalysts or biocatalysts like baker's yeast.

Experimental Protocol: Enantioselective Hydrogenation of a 1-phenyl-1,2-dione

This generalized protocol is based on the reduction of 1-phenyl-1,2-propanedione and is applicable to the synthesis of this compound from the corresponding dione.

  • Reactant: 1-phenyl-1,2-butanedione.

  • Catalyst: A platinum catalyst modified with a chiral agent such as cinchonidine.

  • Reaction Conditions: The reaction is typically carried out in a pressurized reactor at around 5 bar and at a temperature range of 0–25°C.

  • Solvent: Solvents such as ethanol, ethyl acetate, or dichloromethane can be used.

  • Procedure: The catalyst can be modified in situ (simultaneous addition of the reactant and modifier) or through pre-modification (preadsorption of the modifier before adding the reactant). The reaction progress is monitored to determine the conversion and enantiomeric excess of the product. In similar reactions, the hydrogenation of the carbonyl group attached to the phenyl ring is often preferred.

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Mass Spectrometry (GC-MS)

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern.

m/z (Top 3 Peaks)Intensity
108High
107Medium
79Low

Data sourced from PubChem CID 31433.[1]

NMR Spectroscopy

Expected ¹H NMR Chemical Shifts:

ProtonExpected Chemical Shift (ppm)
Phenyl-H7.2 - 7.4
CH-OH (benzylic)4.5 - 5.0
CH-OH3.5 - 4.0
CH₂1.4 - 1.7
CH₃0.9 - 1.0
OH2.0 - 4.0 (broad)

Expected ¹³C NMR Chemical Shifts:

CarbonExpected Chemical Shift (ppm)
Phenyl-C (substituted)140 - 145
Phenyl-C125 - 129
CH-OH (benzylic)75 - 80
CH-OH70 - 75
CH₂25 - 30
CH₃10 - 15
Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands for its functional groups.

Functional GroupWavenumber (cm⁻¹)
O-H stretch (alcohol)3200 - 3600 (broad)
C-H stretch (aromatic)3000 - 3100
C-H stretch (aliphatic)2850 - 3000
C=C stretch (aromatic)1450 - 1600
C-O stretch (alcohol)1000 - 1260

Biological Activity and Potential Signaling Pathways

The biological activity of this compound is not extensively documented in the scientific literature. However, the structural motif of a phenyl group attached to a diol is present in various biologically active molecules. Diols, in general, can participate in numerous biological processes, and their functionalization can significantly alter the biological activity of a parent compound.

While no specific signaling pathways involving this compound have been identified, we can look at the broader class of aromatic diols and their potential interactions. For instance, some phenolic compounds are known to interact with various cellular signaling cascades. It is plausible that this compound, due to its phenyl and hydroxyl moieties, could interact with enzymes or receptors, potentially influencing cellular pathways. However, without direct experimental evidence, any proposed mechanism remains speculative.

Given the interest in chiral diols for pharmaceutical applications, it is conceivable that this compound could serve as a scaffold for the development of new therapeutic agents. For example, some 2-substituted 2-aminopropane-1,3-diols have been shown to possess immunosuppressive activity.

Potential_Biological_Role cluster_info Hypothetical Interaction This compound This compound Cellular_Target Potential Cellular Target (Enzyme/Receptor) This compound->Cellular_Target Interaction? Signaling_Cascade Downstream Signaling Cascade Cellular_Target->Signaling_Cascade Modulation? Biological_Response Biological Response Signaling_Cascade->Biological_Response Leads to

Hypothetical interaction of this compound with a cellular pathway.

Conclusion

This compound is a chiral aromatic diol with potential applications in organic synthesis and drug development. While methods for its stereoselective synthesis, particularly biocatalytic routes, are being explored, a significant gap exists in the understanding of its biological activities and mechanisms of action. Further research is warranted to elucidate its pharmacological profile and to explore its potential as a precursor for novel therapeutic agents. The data and protocols summarized in this guide provide a foundation for future investigations into this promising molecule.

References

The Discovery and Synthesis of 1-Phenyl-1,2-butanediol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 1-Phenyl-1,2-butanediol is a chiral organic compound of significant interest in the fields of synthetic chemistry and drug development. Its structure, featuring a phenyl group and two hydroxyl groups on a butane chain, makes it a valuable chiral building block for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the discovery, synthesis, physical and chemical properties, and analytical data of this compound.

Physicochemical Properties

This compound is an alcohol and a polyol with the molecular formula C10H14O2.[1] Its key physicochemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C10H14O2PubChem
Molecular Weight 166.22 g/mol PubChem[2]
IUPAC Name 1-phenylbutane-1,2-diolPubChem[2]
CAS Number 22607-13-2PubChem[2]
Appearance Colorless liquid or solid (temperature dependent)EvitaChem[1]
Solubility Soluble in water and organic solvents like ethanolEvitaChem[1]

Synthesis of this compound

The synthesis of this compound can be achieved through various chemical and biocatalytic methods. The choice of method often depends on the desired stereochemistry of the final product.

Chemical Synthesis

A common method for the synthesis of this compound is the reduction of α-hydroxy ketones or related precursors. A representative method involves the catalytic hydrogenation of a suitable ketone.

Experimental Protocol: Catalytic Hydrogenation

This protocol is a representative example of the synthesis of a phenyl-substituted diol and can be adapted for this compound.

Materials:

  • Substrate (e.g., 1-phenyl-1-hydroxy-2-butanone) (0.5 mmol)

  • Catalyst (e.g., Ru-MACHO) (5 µmol)

  • Base (e.g., sodium t-butanolate) (0.05 mmol)

  • Methanol (MeOH) (0.5 mL)

  • Hydrogen gas (H2)

  • Water (H2O)

  • Ethyl acetate (EA)

  • Sodium sulfate (Na2SO4)

Procedure:

  • In a glove box, a glass liner containing a stir bar is charged with the substrate, catalyst, base, and methanol.

  • The glass liner is placed into an autoclave, which is then purged with hydrogen gas three times.

  • The hydrogenation reaction is carried out under 10-50 bar of H2 pressure with stirring at a controlled temperature (e.g., 25-80°C) for 12-24 hours.[3]

  • After the reaction is complete, the autoclave is cooled to room temperature, and the hydrogen gas is carefully vented in a fume hood.

  • The reaction mixture is transferred to a flask, and water (2 mL) is added.

  • The product is extracted with ethyl acetate (3 x 5 mL).

  • The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

  • The crude product can be further purified by column chromatography.

Biocatalytic Synthesis

Biotransformation offers a stereoselective route to produce specific enantiomers of this compound. This method often utilizes whole-cell microorganisms or isolated enzymes.

A notable biocatalytic approach involves the use of microorganisms like Aspergillus niger to convert 2-phenylethanol into this compound over a period of four days in a bioreactor, with reported yields of around 65%.[1] Enzymatic methods using carbonyl reductases have also been employed for the stereoselective reduction of corresponding ketones to yield this compound with high optical purity.[1]

Visualization of Synthesis Pathways

The following diagrams illustrate the general chemical and biocatalytic synthesis routes for this compound.

G cluster_chemical Chemical Synthesis Precursor_Ketone 1-Phenyl-1-hydroxy-2-butanone Product_Diol_Chem This compound Precursor_Ketone->Product_Diol_Chem Reduction Reducing_Agent H2 / Catalyst Reducing_Agent->Product_Diol_Chem

Caption: Chemical synthesis of this compound via reduction.

G cluster_bio Biocatalytic Synthesis Precursor_Bio Precursor Substrate (e.g., 2-Phenylethanol) Product_Diol_Bio This compound Precursor_Bio->Product_Diol_Bio Biotransformation Biocatalyst Microorganism or Enzyme (e.g., Aspergillus niger) Biocatalyst->Product_Diol_Bio

Caption: Biocatalytic synthesis of this compound.

Analytical Data

The characterization of this compound is typically performed using a combination of spectroscopic techniques.

Spectroscopic DataDescription
¹H NMR The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule.
¹³C NMR The carbon-13 NMR spectrum reveals the number and types of carbon atoms present.
Infrared (IR) Spectroscopy The IR spectrum shows characteristic absorption bands for the hydroxyl (-OH) groups and the phenyl ring.
Mass Spectrometry (MS) Mass spectrometry provides the molecular weight and fragmentation pattern of the molecule.

Note: Specific peak assignments and high-resolution spectra can be found in spectral databases such as the NIST WebBook and PubChem.[2]

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its chiral nature is particularly important, as the stereochemistry of a drug molecule can significantly impact its pharmacological activity and safety profile. While the direct biological activity of this compound is not extensively documented, its role as a precursor to more complex, biologically active molecules is well-established in the pharmaceutical industry. The general class of phenylpropanoids, to which this compound is related, is known to exhibit a wide range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.[4]

Conclusion

This compound is a significant chiral diol with well-established synthetic routes. Both chemical and biocatalytic methods provide access to this important building block. Its utility in the synthesis of pharmaceuticals underscores its importance in drug discovery and development. The detailed characterization through modern analytical techniques ensures its purity and suitability for these applications. Further research into the direct biological activities of this compound and its derivatives may reveal new therapeutic opportunities.

References

A Comprehensive Technical Guide to 1-Phenyl-1,2-butanediol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 1-Phenyl-1,2-butanediol, a significant chemical intermediate. The document details its chemical and physical properties, spectroscopic data, synthesis methodologies, and applications, with a particular focus on its relevance in the field of drug development. All quantitative data is presented in structured tables for ease of reference, and key experimental protocols are described in detail. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide a clear and concise understanding of the underlying processes. The definitive CAS number for this compound is 22607-13-2 [1][2][3][4].

Chemical and Physical Properties

This compound is a vicinal diol with a phenyl substituent, making it a chiral molecule. Its properties are crucial for its application in stereoselective synthesis.

PropertyValueReference
CAS Number 22607-13-2[1][2][3][4]
Molecular Formula C10H14O2[1][2][3][4]
Molecular Weight 166.22 g/mol [1][2][3][4]
IUPAC Name 1-phenylbutane-1,2-diol[2]
Density 1.097 g/cm³[1]
Boiling Point 307.8 °C[1]
Flash Point 148.8 °C[1]
Refractive Index 1.548[1]
XLogP3 1.49[1]

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of this compound.

Spectrum TypeKey Features
¹³C NMR Spectra available for reference.[2]
Mass Spectrometry (GC-MS) Available for review.[2][4]
IR Spectra Vapor phase IR spectra are available.[2]

Synthesis of this compound

The synthesis of this compound and similar vicinal diols can be achieved through various methods, often involving the stereoselective reduction of α-hydroxy ketones or the dihydroxylation of alkenes. Enzymatic synthesis offers a route to specific stereoisomers.

General Synthesis Workflow

A common synthetic approach involves the reduction of a corresponding α-hydroxy ketone. This can be achieved using various reducing agents or through biocatalysis.

G General Synthesis of this compound cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_final Final Product Propiophenone Propiophenone 1-Phenyl-1,2-propanedione-2-oxime 1-Phenyl-1,2-propanedione-2-oxime Propiophenone->1-Phenyl-1,2-propanedione-2-oxime Reaction with Ethyl Nitrite Ethyl Nitrite Ethyl Nitrite 1-Phenyl-1,2-propanedione 1-Phenyl-1,2-propanedione 1-Phenyl-1,2-propanedione-2-oxime->1-Phenyl-1,2-propanedione Hydrolysis This compound This compound 1-Phenyl-1,2-propanedione->this compound Reduction (e.g., NaBH4)

Caption: A generalized synthetic pathway to this compound.

Experimental Protocol: Biocatalytic Reduction of 1-Phenyl-1,2-propanedione

This protocol is adapted from methodologies used for similar compounds and illustrates a biocatalytic approach which can yield specific stereoisomers.[5]

  • Preparation of Yeast Culture: A culture of baker's yeast (Saccharomyces cerevisiae) is prepared by suspending it in a buffered glucose solution and allowing it to activate.

  • Substrate Addition: 1-Phenyl-1,2-propanedione is added to the activated yeast culture.

  • Reduction Reaction: The mixture is incubated at a controlled temperature (e.g., 30°C) with gentle agitation for 24-48 hours. The yeast enzymes catalyze the reduction of the diketone.

  • Extraction: The reaction mixture is filtered to remove the yeast cells. The filtrate is then extracted with an organic solvent such as ethyl acetate.

  • Purification: The organic extracts are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography to yield the desired stereoisomer of 1-phenyl-1,2-propanediol. While this protocol is for a related compound, a similar approach can be envisioned for 1-phenyl-1,2-butanedione.

Applications in Drug Development

This compound and its analogs are valuable building blocks in the synthesis of active pharmaceutical ingredients (APIs).[6] Their diol functionality allows for further chemical modifications to construct more complex molecules. These compounds are particularly useful in the synthesis of chiral drugs where specific stereochemistry is crucial for therapeutic activity. For instance, related phenyl-diols are used in the synthesis of various therapeutic agents.[6]

Potential Metabolic Pathway

G Postulated Metabolic Pathway of this compound This compound This compound gamma-Hydroxybutyraldehyde analog gamma-Hydroxybutyraldehyde analog This compound->gamma-Hydroxybutyraldehyde analog Alcohol Dehydrogenase (ADH) gamma-Hydroxybutyric acid (GHB) analog gamma-Hydroxybutyric acid (GHB) analog gamma-Hydroxybutyraldehyde analog->gamma-Hydroxybutyric acid (GHB) analog Aldehyde Dehydrogenase (ALDH)

Caption: A postulated metabolic pathway for this compound.

This metabolic conversion is significant as the resulting gamma-hydroxybutyric acid (GHB) analog could have pharmacological activity.[8] The rate of this metabolism can be influenced by genetic variations in the ADH enzyme.[9] Inhibition of ADH can significantly reduce the conversion of butanediols to their corresponding GHB analogs.[7]

Safety Information

Detailed toxicological data for this compound is not extensively documented in the provided search results. As with any chemical, it should be handled with appropriate personal protective equipment in a well-ventilated area. For related compounds like 1-phenyl-1,2-ethanediol, it is classified as a combustible solid.

Conclusion

This compound, identified by CAS number 22607-13-2, is a valuable chemical intermediate with significant potential in synthetic chemistry and drug development. Its well-defined chemical and physical properties, along with established synthetic routes, make it an important tool for researchers. Understanding its potential metabolic pathways is crucial for its application in the development of new therapeutic agents. This guide provides a foundational understanding of this compound for professionals in the scientific community.

References

In-Depth Technical Guide to 1-Phenyl-1,2-butanediol and its Structural Analogs: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenyl-1,2-butanediol and its structural analogs represent a class of compounds with significant potential in the development of novel therapeutics, particularly in the areas of neurology and beyond. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of these compounds. Detailed experimental protocols for chemical synthesis and biological screening are presented, alongside a summary of quantitative data to facilitate comparative analysis. Furthermore, this guide explores the potential signaling pathways through which these molecules may exert their effects, offering a foundation for future research and drug development endeavors.

Introduction

Phenyl-substituted diols are a versatile class of molecules that have garnered interest in medicinal chemistry due to their diverse biological activities. This compound, the core structure of interest, and its analogs are being investigated for a range of therapeutic applications, including anticonvulsant and neuroprotective effects. Understanding the relationship between their chemical structure and biological function is paramount for the rational design of more potent and selective drug candidates. This guide aims to consolidate the current knowledge on these compounds, providing a technical resource for researchers in the field.

Chemical Synthesis of this compound and its Analogs

The synthesis of this compound and its structural analogs can be achieved through various chemical and biocatalytic methods. Stereoselectivity is often a key consideration in the synthesis, as different stereoisomers can exhibit distinct biological activities.

General Synthetic Routes

A common approach to synthesizing 1-phenyl-1,2-alkanediols involves the reduction of the corresponding α-hydroxy ketones.

Experimental Protocol: General Procedure for the Catalytic Hydrogenation of α-Hydroxy Ketones [1]

A detailed experimental protocol for the synthesis of 1-phenyl-1,2-ethanediol, which can be adapted for this compound and its analogs, is as follows:

  • Preparation: In a glove box, charge a glass liner containing a stir bar with the α-hydroxy ketone substrate (0.5 mmol), a base (e.g., sodium t-butanolate, 0.05 mmol), a ruthenium catalyst (e.g., Ru-MACHO, 5 µmol), and methanol (0.5 mL).

  • Hydrogenation: Place the glass liner into an autoclave and degas with hydrogen gas (H₂) three times. Carry out the hydrogenation at 10-50 bar H₂ with stirring at 25-80°C for 12-24 hours.

  • Work-up: After the reaction is complete, allow the autoclave to cool to room temperature and carefully release the hydrogen gas in a fume hood.

  • Extraction: Transfer the solution to a flask with water (2 mL) and extract with ethyl acetate (3 x 5 mL).

  • Purification: Dry the combined organic layers with sodium sulfate (Na₂SO₄), concentrate in vacuo, and purify the product as needed.

This protocol can be adapted for the synthesis of a variety of 1-phenyl-1,2-alkanediols by starting with the appropriate α-hydroxy ketone. For example, the synthesis of 1-phenyl-1,2-pentanediol would start from 1-hydroxy-1-phenyl-2-pentanone.

Biocatalytic Synthesis

Biocatalytic methods offer an alternative, often highly stereoselective, route to chiral diols.

Experimental Protocol: Bioreduction of α-Hydroxy Acetophenones [2]

This method utilizes a whole-cell biocatalyst co-expressing a carbonyl reductase and a glucose dehydrogenase for cofactor regeneration.

  • Reaction Setup: Prepare a solution of the α-hydroxy acetophenone analog in a suitable solvent (e.g., DMSO). Add this solution to a phosphate buffer (e.g., 100 mM, pH 6.0) containing the lyophilized whole cells of the recombinant E. coli, D-glucose, and NADP⁺.

  • Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., 30°C) and maintain the pH by the addition of an aqueous base (e.g., 4 M NaOH).

  • Monitoring and Work-up: Monitor the reaction progress by HPLC. Once the reaction is complete, extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the chiral diol.

Biological Activities and Structure-Activity Relationships (SAR)

Structural analogs of this compound have shown promise as anticonvulsant and neuroprotective agents. The biological activity is often influenced by the length of the alkyl chain, as well as the nature and position of substituents on the phenyl ring.

Anticonvulsant Activity

Several studies have investigated the anticonvulsant properties of phenyl-substituted compounds. The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests are commonly used animal models to evaluate anticonvulsant efficacy.

Table 1: Anticonvulsant Activity of Selected Phenyl-Substituted Compounds

CompoundStructureMES ED₅₀ (mg/kg)Reference
1-Phenylcyclohexylamine Analog3-methyl (trans)~20[3]
1-Phenylcyclohexylamine Analog2-methoxy~15[3]
Phenylmethylenehydantoin (14)Substituted Phenyl28 ± 2[4]
Phenylmethylenehydantoin (12)Substituted Phenyl39 ± 4[4]
S-(+)-2-amino-1-butanol derivative VIIIAminoalkanolProtective Index (TD₅₀/ED₅₀) of 4.55[5]

Structure-Activity Relationship Insights:

  • Phenyl Ring Substitution: For phenylmethylenehydantoins, substitution on the phenyl ring with alkyl, halogeno, trifluoromethyl, and alkoxyl groups generally leads to good anticonvulsant activity. Polar groups like -NO₂, -CN, and -OH tend to decrease or abolish activity[4].

  • Hydrogen Bonding Capability: Studies on phenytoin-like compounds suggest that the ability to form hydrogen bonds is an important feature for anticonvulsant activity. A stepwise decrease in activity was observed when the hydantoin ring was altered to a succinimide and then a pyrrolidinone, and upon N-methylation, which reduces hydrogen bonding potential[6].

  • Lipophilicity: The anticonvulsant activity of phenylmethylenehydantoins has been correlated with their log P values, indicating the importance of lipophilicity for crossing the blood-brain barrier and reaching the target site[4].

Neuroprotective Activity

The neuroprotective effects of this compound analogs are an emerging area of research. In vitro assays, such as the MTT assay to assess cell viability after exposure to a neurotoxin, are commonly used for initial screening.

Experimental Protocol: In Vitro Neuroprotection Assay (MTT Assay)

  • Cell Culture: Plate neuronal cells (e.g., SH-SY5Y neuroblastoma cells) in a 96-well plate and allow them to adhere.

  • Treatment: Expose the cells to a neurotoxin (e.g., MPP⁺ or rotenone) in the presence or absence of the test compounds (this compound analogs) at various concentrations.

  • MTT Addition: After an incubation period (e.g., 24 hours), add MTT solution to each well and incubate for a further 4 hours.

  • Measurement: Solubilize the formazan crystals with a solvent (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.

Table 2: Neuroprotective Activity of Selected Phenyl-Substituted Compounds

CompoundModel SystemIC₅₀ / EC₅₀Reference
Andrographolide analogue AL-1MPP⁺-induced neurotoxicity in SH-SY5Y cellsNot specified, but significant prevention of neurotoxicity[7]
1,1′-Biphenylnitrone (BPMN3)Oligomycin A/rotenone-induced cell death in SH-SY5Y cellsMore potent than PBN[8]
1,1′-Biphenylnitrone (BPHBN5)Oligomycin A/rotenone-induced cell death in SH-SY5Y cellsEC₅₀ = 13.16 ± 1.65 µM[8]

Signaling Pathways

The precise molecular mechanisms by which this compound and its analogs exert their neuroprotective effects are still under investigation. However, research on other neuroprotective compounds with similar structural features provides insights into potential signaling pathways that may be involved.

// Nodes PBD_Analogs [label="this compound\nAnalogs", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ROS [label="Reactive Oxygen\nSpecies (ROS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Nrf2 [label="Nrf2", fillcolor="#FBBC05", fontcolor="#202124"]; Keap1 [label="Keap1", fillcolor="#F1F3F4", fontcolor="#202124"]; ARE [label="Antioxidant\nResponse Element (ARE)", fillcolor="#FBBC05", fontcolor="#202124"]; Antioxidant_Enzymes [label="Antioxidant Enzymes\n(e.g., HO-1)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Neuroprotection [label="Neuroprotection", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; CREB [label="CREB", fillcolor="#FBBC05", fontcolor="#202124"]; BDNF [label="BDNF", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Survival [label="Cell Survival\nand Plasticity", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges PBD_Analogs -> ROS [label="Inhibition", color="#EA4335"]; ROS -> Nrf2 [style=invis]; PBD_Analogs -> Nrf2 [label="Activation", color="#34A853"]; Keap1 -> Nrf2 [label="Inhibition", arrowhead=tee, color="#EA4335"]; Nrf2 -> ARE [label="Transcription\nFactor Binding"]; ARE -> Antioxidant_Enzymes [label="Gene Expression", color="#34A853"]; Antioxidant_Enzymes -> ROS [label="Scavenging", arrowhead=tee, color="#34A853"]; Antioxidant_Enzymes -> Neuroprotection; PBD_Analogs -> CREB [label="Activation", color="#34A853"]; CREB -> BDNF [label="Gene Expression", color="#34A853"]; BDNF -> Cell_Survival; Cell_Survival -> Neuroprotection; } .dot Caption: Potential neuroprotective signaling pathways of this compound analogs.

One plausible mechanism is the activation of the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) pathway. Oxidative stress is a key contributor to neuronal damage in many neurodegenerative diseases. This compound analogs may act as antioxidants, directly scavenging reactive oxygen species (ROS), or they may activate the transcription factor Nrf2. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon activation by compounds like phenyl-substituted diols, Nrf2 translocates to the nucleus, binds to the ARE, and initiates the transcription of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1).

Another potential pathway is the modulation of the CREB/BDNF (cAMP response element-binding protein/Brain-Derived Neurotrophic Factor) signaling cascade. BDNF is a crucial neurotrophin that supports the survival of existing neurons and encourages the growth and differentiation of new neurons and synapses. Some neuroprotective compounds have been shown to increase the phosphorylation of CREB, a transcription factor that upregulates the expression of BDNF. Increased levels of BDNF can then promote neuronal survival and synaptic plasticity, counteracting the neurodegenerative processes.

Experimental Workflows

A systematic approach is essential for the discovery and development of novel this compound-based therapeutics. The following workflow outlines the key stages from compound synthesis to preclinical evaluation.

// Nodes Synthesis [label="Synthesis of Analogs", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification [label="Purification and\nCharacterization", fillcolor="#F1F3F4", fontcolor="#202124"]; In_Vitro_Screening [label="In Vitro Screening\n(Anticonvulsant/Neuroprotective)", fillcolor="#FBBC05", fontcolor="#202124"]; SAR_Analysis [label="Structure-Activity\nRelationship (SAR) Analysis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Lead_Selection [label="Lead Compound\nSelection", fillcolor="#34A853", fontcolor="#FFFFFF"]; In_Vivo_Testing [label="In Vivo Efficacy and\nToxicity Testing", fillcolor="#FBBC05", fontcolor="#202124"]; Mechanism_Studies [label="Mechanism of Action\nStudies (Signaling Pathways)", fillcolor="#F1F3F4", fontcolor="#202124"]; Preclinical_Development [label="Preclinical Development", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Synthesis -> Purification; Purification -> In_Vitro_Screening; In_Vitro_Screening -> SAR_Analysis; SAR_Analysis -> Lead_Selection; Lead_Selection -> In_Vivo_Testing; In_Vivo_Testing -> Mechanism_Studies; Mechanism_Studies -> Preclinical_Development; SAR_Analysis -> Synthesis [label="Iterative Design"]; } .dot Caption: A typical workflow for the development of this compound analogs.

Conclusion and Future Directions

This compound and its structural analogs represent a promising class of compounds with demonstrated potential for the treatment of neurological disorders. This guide has provided a foundational overview of their synthesis, biological activities, and potential mechanisms of action. Future research should focus on:

  • Expansion of the Analog Library: The synthesis and evaluation of a broader and more diverse range of analogs are needed to establish more comprehensive structure-activity relationships.

  • Elucidation of Molecular Targets: Identifying the specific molecular targets of these compounds will be crucial for understanding their mechanism of action and for designing more potent and selective molecules.

  • In-depth Mechanistic Studies: Further investigation into the signaling pathways modulated by these compounds will provide a more complete picture of their neuroprotective effects.

  • Pharmacokinetic and Toxicological Profiling: Thorough ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies are essential for the translation of promising lead compounds into clinical candidates.

By systematically addressing these areas, the full therapeutic potential of this compound and its analogs can be realized, paving the way for the development of novel and effective treatments for a range of debilitating diseases.

References

Spectroscopic Profile of 1-Phenyl-1,2-butanediol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Phenyl-1,2-butanediol (CAS No: 22607-13-2), a key chemical intermediate. The document details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of this compound.

Spectroscopic Data Summary

The following tables summarize the available and expected spectroscopic data for this compound. Due to the limited availability of complete, publicly accessible datasets, typical ranges and data from analogous compounds are provided for educational purposes where specific experimental data is unavailable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Expected Coupling Constant (J, Hz)
-OHBroad singletsN/A
Phenyl-H7.2 - 7.4Multipletm
H-1 (CH-OH)~4.5Doubletd
H-2 (CH-OH)~3.6Multipletm
H-3 (CH₂)1.4 - 1.6Multipletm
H-4 (CH₃)~0.9Triplett

¹³C NMR (Carbon-13 NMR):

While a ¹³C NMR spectrum for this compound is indexed in databases such as PubChem, the complete, assigned peak list is not publicly available.[1] The following table provides an expected range for the chemical shifts of the carbon atoms in the molecule, based on general principles and data for related compounds.

Carbon Assignment Expected Chemical Shift (δ, ppm)
C-1 (CH-OH)75 - 80
C-2 (CH-OH)70 - 75
C-3 (CH₂)25 - 30
C-4 (CH₃)10 - 15
Phenyl C (quaternary)140 - 145
Phenyl C-H125 - 130
Infrared (IR) Spectroscopy

An experimental vapor phase IR spectrum is available, though detailed peak assignments are not provided in public databases.[1] The expected characteristic absorption bands for the functional groups in this compound are listed below.

Wavenumber (cm⁻¹) Functional Group Vibration Mode Intensity
3550 - 3200O-HStretchingStrong, Broad
3100 - 3000C-H (Aromatic)StretchingMedium
3000 - 2850C-H (Aliphatic)StretchingMedium-Strong
1600, 1495, 1450C=C (Aromatic)StretchingMedium
1200 - 1000C-OStretchingStrong
Mass Spectrometry (MS)

GC-MS data for this compound is available through the NIST Mass Spectrometry Data Center.[1] The primary fragmentation peaks are summarized below.

m/z Relative Intensity Possible Fragment Ion
108100 (Base Peak)[C₇H₈O]⁺
107High[C₇H₇O]⁺ or [C₈H₁₁]⁺
79High[C₆H₇]⁺
77Medium[C₆H₅]⁺ (Phenyl)

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials and Equipment:

  • This compound sample

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tubes

  • NMR Spectrometer (e.g., 300-500 MHz)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent in a clean, dry NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune the probe for the desired nuclei (¹H and ¹³C).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

    • Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform.

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

    • Integrate the signals and determine the chemical shifts and coupling constants.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: pulse angle of 30-45°, longer relaxation delay (e.g., 2-10 seconds) may be necessary for quaternary carbons.

    • Process the FID and reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials and Equipment:

  • This compound sample

  • FTIR Spectrometer with a suitable sampling accessory (e.g., ATR, KBr pellet press, or gas cell).

Procedure (using Attenuated Total Reflectance - ATR):

  • Instrument Background: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the liquid or solid this compound sample directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the IR spectrum over a typical range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands and correlate them with the corresponding functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials and Equipment:

  • This compound sample

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

  • Helium carrier gas

  • GC column suitable for polar analytes (e.g., a wax or mid-polarity column)

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol).

  • GC-MS Setup:

    • Set the GC oven temperature program to ensure good separation. A typical program might start at a low temperature (e.g., 70°C), ramp to a high temperature (e.g., 250°C), and then hold.

    • Set the injector and transfer line temperatures appropriately (e.g., 250°C).

    • Set the MS to operate in electron ionization (EI) mode at 70 eV.

    • Set the mass analyzer to scan a suitable m/z range (e.g., 40-400 amu).

  • Data Acquisition: Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

    • Analyze the mass spectrum of this peak to identify the molecular ion (if present) and the major fragment ions.

    • Propose fragmentation pathways consistent with the observed spectrum.

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and the expected fragmentation pattern in mass spectrometry.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of this compound Purification Purification Synthesis->Purification NMR NMR (1H, 13C) Purification->NMR IR IR MS MS Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation Functional_Group_ID Functional Group ID IR->Functional_Group_ID Mol_Weight_Frag Molecular Weight & Fragmentation MS->Mol_Weight_Frag

Caption: Workflow for the Spectroscopic Analysis of this compound.

Mass_Spec_Fragmentation Molecule This compound (m/z = 166) Fragment1 [C₇H₈O]⁺ (m/z = 108) Molecule->Fragment1 Loss of C₂H₅CHO Fragment2 [C₇H₇O]⁺ (m/z = 107) Molecule->Fragment2 Loss of C₂H₅CHO and H Fragment3 [C₆H₇]⁺ (m/z = 79) Fragment1->Fragment3 Loss of CHO

Caption: Proposed Mass Spectrometry Fragmentation Pathway.

References

A Technical Guide to the Solubility of 1-Phenyl-1,2-butanediol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Phenyl-1,2-butanediol, a compound of interest in various chemical and pharmaceutical research fields. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a strong theoretical framework for understanding its solubility, detailed experimental protocols for determining its solubility, and an analysis of the key factors influencing this critical property.

Physicochemical Properties of this compound

This compound is an organic compound with the chemical formula C10H14O2 and a molecular weight of approximately 166.22 g/mol .[1][2] Its structure, featuring a phenyl group and two hydroxyl groups on adjacent carbons, dictates its solubility behavior. The presence of the polar hydroxyl groups allows for hydrogen bonding, suggesting potential solubility in polar solvents, while the nonpolar phenyl group and butyl chain contribute to its affinity for less polar environments.

PropertyValue
Molecular FormulaC10H14O2
Molecular Weight166.22 g/mol [1][2]
AppearanceLikely a liquid at room temperature[3]
Boiling PointApproximately 190 °C at atmospheric pressure[3]
DensityApproximately 1.0 g/cm³[3]

Qualitative Solubility Profile

While specific quantitative data is scarce, the general principles of "like dissolves like" can be applied to predict the qualitative solubility of this compound.

  • Polar Solvents (e.g., Water, Ethanol): The two hydroxyl groups are capable of forming hydrogen bonds with polar protic solvents like water and ethanol.[3] Therefore, this compound is expected to have some degree of solubility in these solvents. However, the presence of the nonpolar phenyl group and the carbon chain may limit its miscibility with water compared to smaller diols.[4]

  • Nonpolar Solvents (e.g., Hexane, Toluene): The nonpolar phenyl ring and the butyl chain suggest that this compound will exhibit solubility in nonpolar organic solvents.

  • Aprotic Polar Solvents (e.g., Acetone, Ethyl Acetate): These solvents can act as hydrogen bond acceptors, interacting with the hydroxyl groups of this compound, suggesting a likelihood of good solubility.

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol is essential. The following outlines a common and reliable method.

Materials and Equipment
  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Vials with screw caps

  • Constant temperature bath or shaker incubator

  • Syringe filters (e.g., 0.45 µm PTFE or nylon)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature bath or a shaker incubator set to the desired temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[5]

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

    • Filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any remaining microscopic solid particles.

  • Analysis:

    • Accurately weigh the filtered solution.

    • Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature until a constant weight of the dissolved this compound is achieved.

    • The weight of the dissolved solid can then be determined.

    • Alternatively, for more precise measurements, a calibrated analytical method such as HPLC or GC can be used to determine the concentration of this compound in the filtered supernatant. A calibration curve should be prepared using standard solutions of known concentrations.

  • Calculation of Solubility:

    • Solubility can be expressed in various units, such as g/L, mg/mL, or mol/L.

    • Gravimetric Method:

      • Solubility (g/L) = (Mass of dissolved solute in g / Volume of solvent in L)

    • Chromatographic Method:

      • Determine the concentration from the calibration curve and express it in the desired units.

G cluster_prep Preparation of Saturated Solution cluster_sampling Sample Collection cluster_analysis Analysis cluster_calc Calculation A Add excess this compound to solvent B Seal vial A->B C Equilibrate at constant temperature with agitation B->C D Allow excess solid to settle C->D E Withdraw supernatant D->E F Filter supernatant (0.45 µm) E->F G Gravimetric Analysis (Evaporation) F->G H Chromatographic Analysis (HPLC/GC) F->H I Determine Solubility (g/L, mol/L) G->I H->I

Figure 1: Experimental workflow for determining the solubility of this compound.

Factors Influencing Solubility

The solubility of this compound is influenced by several key factors that are critical to consider in experimental design and application.

  • Temperature: For most solid solutes dissolving in liquid solvents, solubility increases with temperature as the dissolution process is often endothermic.[5][6] This is a critical parameter to control and report in any solubility study.

  • Solvent Polarity: As a molecule with both polar (hydroxyl groups) and nonpolar (phenyl group, alkyl chain) regions, the polarity of the solvent plays a crucial role. A solvent that can effectively interact with both moieties will likely be a good solvent. The principle of "like dissolves like" is a fundamental guide here.[5]

  • pH: For compounds with ionizable groups, pH can significantly alter solubility. While this compound does not have strongly acidic or basic groups, extreme pH values could potentially influence the stability of the molecule and indirectly affect solubility measurements.

  • Crystal Form (Polymorphism): If this compound can exist in different crystalline forms (polymorphs), each form may have a different solubility. The most stable polymorph will generally have the lowest solubility. It is important to characterize the solid form used in solubility studies.

G cluster_factors Influencing Factors Solubility Solubility of This compound Temperature Temperature Temperature->Solubility Solvent Solvent Properties (Polarity, H-bonding) Solvent->Solubility pH pH of Medium pH->Solubility SolidState Solid-State Properties (Polymorphism) SolidState->Solubility

Figure 2: Key factors influencing the solubility of this compound.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound. While specific quantitative data remains to be extensively published, the provided theoretical background and detailed experimental protocol offer a robust framework for researchers, scientists, and drug development professionals to determine and understand the solubility of this compound in various solvent systems. Accurate and reproducible solubility data is a cornerstone of successful research and development, and the methodologies outlined herein are designed to achieve that goal.

References

stereoisomers of 1-Phenyl-1,2-butanediol

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Stereoisomers of 1-Phenyl-1,2-butanediol

Introduction

This compound is a vicinal diol with the chemical formula C10H14O2.[1] The presence of two stereogenic centers at the C1 and C2 positions of the butane chain gives rise to four distinct stereoisomers. These stereoisomers can be categorized into two pairs of enantiomers and have diastereomeric relationships with one another. The precise stereochemical configuration of such molecules is of paramount importance in the fields of pharmacology and materials science, as different stereoisomers can exhibit vastly different biological activities and physical properties.

This guide provides a comprehensive overview of the , focusing on their structure, properties, and the methodologies for their synthesis and separation. While specific experimental data for this compound is limited in the available literature, this document draws upon established protocols for structurally analogous compounds, such as 1-phenyl-1,2-propanediol, to provide a robust technical framework for researchers.

Molecular Structure and Stereochemistry

The core structure of this compound features a phenyl group and two hydroxyl groups attached to a butane backbone. The chiral centers are located at C1 (bearing a hydroxyl group and the phenyl group) and C2 (bearing a hydroxyl group and an ethyl group). The four stereoisomers are:

  • (1R,2R)-1-Phenyl-1,2-butanediol

  • (1S,2S)-1-Phenyl-1,2-butanediol

  • (1R,2S)-1-Phenyl-1,2-butanediol

  • (1S,2R)-1-Phenyl-1,2-butanediol

The (1R,2R) and (1S,2S) isomers are enantiomers of each other and are classified as the erythro diastereomers. The (1R,2S) and (1S,2R) isomers are also an enantiomeric pair, classified as the threo diastereomers.

Figure 1: Stereochemical relationships of this compound isomers.

Physicochemical Properties

PropertyThis compound (Racemic Mixture)Notes
Molecular Formula C10H14O2[1][2]
Molecular Weight 166.22 g/mol [1][2]
CAS Number 22607-13-2[1][3]
Appearance Colorless liquid (typical for similar diols)General property of vic-diols[4]
Melting Point Data not availableFor comparison, (2S)-4-phenyl-1,2-butanediol is 34-36 °C[5]
Boiling Point Data not availableFor comparison, 1,2-butanediol is 195-197 °C[4]
Density Data not availableFor comparison, 1,2-butanediol is 1.0023 g/cm³[4]
Optical Rotation ([α]D) Varies for each pure stereoisomerExpected to be non-zero for pure enantiomers.

Experimental Protocols: Synthesis and Separation

The generation of stereochemically pure this compound requires highly selective synthetic or separation methodologies.

Stereoselective Biocatalytic Synthesis

A powerful strategy for accessing all four stereoisomers involves a modular, two-step enzymatic cascade, a method proven effective for producing 1-phenyl-1,2-propanediol.[6][7][8] This approach offers high stereoselectivity and operates under mild, environmentally benign conditions.

Protocol Overview:

The synthesis begins with the carboligation of an aldehyde substrate, followed by an oxidoreduction step. The stereochemical outcome is dictated by the specific enzymes chosen for each step.

Step 1: Stereoselective Carboligation

  • Reaction: Benzaldehyde is reacted with propanal in the presence of a carboligase enzyme (e.g., Benzaldehyde Lyase - BAL, or a variant) to form the α-hydroxy ketone intermediate, 1-hydroxy-1-phenyl-2-butanone.

  • Enzyme Selection: The choice of carboligase determines the stereochemistry at the C1 position. For example, some lyases produce the (R)-hydroxy ketone, while others yield the (S)-enantiomer.[6][7]

  • Methodology:

    • Prepare a buffered reaction medium.

    • Introduce the starting materials: benzaldehyde and propanal.

    • Add the selected whole-cell or isolated carboligase enzyme.

    • Incubate the reaction under optimized conditions (temperature, pH, solvent system) until substrate conversion is maximized. A micro-aqueous organic solvent system can be employed to increase the concentration of hydrophobic substrates.[7]

Step 2: Stereoselective Oxidoreduction

  • Reaction: The intermediate α-hydroxy ketone is reduced to the final 1,2-diol product using an alcohol dehydrogenase (ADH).

  • Enzyme Selection: The choice of ADH dictates the stereochemistry at the newly formed C2 chiral center. Different ADHs exhibit distinct stereopreferences, allowing for the selective formation of either the syn (erythro) or anti (threo) diol.[6][8]

  • Methodology:

    • To the reaction mixture from Step 1, add the selected whole-cell or isolated ADH.

    • Introduce a co-substrate for cofactor (e.g., NADH/NADPH) regeneration, such as 2-propanol.

    • Continue incubation until the reduction of the ketone is complete.

    • The final product can be extracted from the reaction medium using an organic solvent and purified via column chromatography.

Biocatalytic_Synthesis cluster_legend Process Steps substrates Benzaldehyde + Propanal sub_split substrates->sub_split intermediate_R (R)-1-Hydroxy-1-phenyl-2-butanone int_R_split intermediate_R->int_R_split intermediate_S (S)-1-Hydroxy-1-phenyl-2-butanone int_S_split intermediate_S->int_S_split product_RR (1R,2R)-Diol (erythro) product_RS (1R,2S)-Diol (threo) product_SS (1S,2S)-Diol (erythro) product_SR (1S,2R)-Diol (threo) sub_split->intermediate_R Carboligase A sub_split->intermediate_S Carboligase B int_R_split->product_RR ADH 1 int_R_split->product_RS ADH 2 int_S_split->product_SS ADH 3 int_S_split->product_SR ADH 4 key1 Carboligation key2 Reduction

Figure 2: Modular biocatalytic workflow for synthesizing all four stereoisomers.
Chiral Separation of Racemic Mixtures

When a stereoselective synthesis is not feasible, the separation of a racemic or diastereomeric mixture is required. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and effective analytical and preparative method.

Protocol Overview: Chiral HPLC Separation

  • Principle: Enantiomers interact differently with a chiral stationary phase, leading to different retention times and thus separation. The "three-point interaction model" is the fundamental principle governing this recognition, where at least three simultaneous interactions between the analyte and the CSP are necessary for chiral discrimination.[9]

  • Stationary Phase Selection: The choice of CSP is critical. Common CSPs are based on polysaccharides (e.g., derivatized cellulose or amylose) or macrocyclic glycopeptides.[10] Screening multiple columns and mobile phases is often necessary to find the optimal separation conditions.

  • Mobile Phase Selection: The separation can be performed in different elution modes, including normal phase (e.g., heptane/isopropanol), polar organic (e.g., acetonitrile/methanol), or reversed-phase (e.g., water/acetonitrile).[10]

  • Methodology:

    • Dissolve the racemic mixture of this compound in a suitable solvent compatible with the mobile phase.

    • Equilibrate the selected chiral HPLC column with the chosen mobile phase until a stable baseline is achieved.

    • Inject a small volume of the sample onto the column.

    • Run the chromatogram at a constant flow rate and temperature.

    • Detect the eluting isomers using a suitable detector (e.g., UV-Vis at a wavelength where the phenyl group absorbs).

    • The two enantiomers will appear as separate peaks. The method can be scaled up for preparative separation by using a larger column and injecting larger sample volumes.

Other potential separation techniques include stripping crystallization, which combines melt crystallization and vaporization and has been used to separate other chiral compounds like phenylglycinol.[11]

Conclusion

The four represent a valuable set of chiral building blocks for drug development and asymmetric synthesis. While specific data on these compounds is sparse, established methodologies for analogous molecules provide a clear path forward for their synthesis and characterization. The modularity of biocatalytic routes offers a highly efficient and selective means to access each stereoisomer individually.[7][8] Furthermore, advanced chiral chromatography techniques provide a reliable method for the separation and analysis of these isomers, which is essential for evaluating their distinct biological and chemical properties. This guide serves as a foundational resource for researchers aiming to explore the potential of these stereochemically rich compounds.

References

Methodological & Application

Synthesis of 1-Phenyl-1,2-butanediol: A Detailed Overview of Key Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 1-Phenyl-1,2-butanediol, a vicinal diol of interest in organic synthesis and as a potential building block in drug development. Three primary synthetic strategies are explored: Sharpless asymmetric dihydroxylation, Grignard reaction, and biocatalytic reduction. Each method offers distinct advantages in terms of stereocontrol, scalability, and substrate scope.

Summary of Synthesis Methods

The following table summarizes the key quantitative data associated with the different synthesis methods for this compound and analogous compounds. This allows for a direct comparison of their efficiency and stereoselectivity.

MethodStarting MaterialKey Reagents/CatalystProductYield (%)Enantiomeric Excess (ee %)Diastereomeric Ratio (dr)
Sharpless Asymmetric Dihydroxylation trans-1-Phenyl-1-buteneAD-mix-β, OsO₄ (catalytic)(1R,2R)-1-Phenyl-1,2-butanediolHigh (typical for this reaction)>95 (typical for this reaction)N/A (syn-dihydroxylation)
Grignard Reaction 1-Hydroxy-2-butanonePhenylmagnesium bromideThis compoundModerate to HighN/A (racemic unless a chiral auxiliary is used)Diastereomeric mixture (syn/anti)
Biocatalytic Reduction 1-Phenyl-1,2-butanedioneBaker's Yeast (Saccharomyces cerevisiae)(1R,2S)-1-Phenyl-1,2-propanediol*89.59>98N/A (highly stereoselective)

*Data for the analogous compound 1-Phenyl-1,2-propanediol is provided due to the lack of specific data for this compound in the searched literature. This method is expected to yield high enantioselectivity for the butanediol analogue as well.

Method 1: Sharpless Asymmetric Dihydroxylation

The Sharpless asymmetric dihydroxylation is a powerful and reliable method for the enantioselective synthesis of syn-1,2-diols from prochiral alkenes.[1][2] The use of commercially available "AD-mix" reagents, which contain the osmium catalyst, a chiral ligand (a derivative of dihydroquinidine or dihydroquinine), a re-oxidant, and a base, simplifies the experimental procedure significantly.[1] For the synthesis of (1R,2R)-1-Phenyl-1,2-butanediol, trans-1-phenyl-1-butene is treated with AD-mix-β.

Reaction Pathway

G cluster_0 Sharpless Asymmetric Dihydroxylation trans-1-Phenyl-1-butene trans-1-Phenyl-1-butene Product (1R,2R)-1-Phenyl-1,2-butanediol trans-1-Phenyl-1-butene->Product AD-mix-β, OsO₄ (cat.) t-BuOH/H₂O, 0°C to rt AD-mix-β AD-mix-β OsO4 (cat.) OsO4 (cat.) t-BuOH/H2O t-BuOH/H2O

Caption: Sharpless Asymmetric Dihydroxylation of trans-1-Phenyl-1-butene.

Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve trans-1-phenyl-1-butene (1.0 mmol) in a 1:1 mixture of tert-butanol and water (10 mL).

  • Addition of AD-mix: To the stirred solution at room temperature, add AD-mix-β (1.4 g per 1 mmol of alkene).

  • Reaction Monitoring: Stir the resulting slurry vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 6-24 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding solid sodium sulfite (1.5 g) and stirring for an additional hour.

  • Extraction: Add ethyl acetate (20 mL) to the reaction mixture and stir. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Work-up: Combine the organic layers, wash with 1 M NaOH, then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the pure (1R,2R)-1-Phenyl-1,2-butanediol.

Method 2: Grignard Reaction

The Grignard reaction provides a classic and versatile method for the formation of carbon-carbon bonds.[3] The synthesis of this compound can be achieved by the reaction of phenylmagnesium bromide with 1-hydroxy-2-butanone. This method generally produces a racemic mixture of diastereomers (syn and anti), which may require subsequent separation.

Reaction Pathway

G cluster_1 Grignard Reaction Phenylmagnesium_bromide Phenylmagnesium bromide Intermediate Magnesium alkoxide intermediate Phenylmagnesium_bromide->Intermediate 1. Diethyl ether 1-Hydroxy-2-butanone 1-Hydroxy-2-butanone 1-Hydroxy-2-butanone->Intermediate Product This compound Intermediate->Product 2. H₃O⁺ workup

Caption: Grignard reaction for this compound synthesis.

Experimental Protocol
  • Grignard Reagent Preparation (if not commercially available):

    • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equiv.).

    • Add a small crystal of iodine.

    • Add a solution of bromobenzene (1.0 equiv.) in anhydrous diethyl ether dropwise to initiate the reaction.

    • Once the reaction starts (indicated by cloudiness and gentle reflux), add the remaining bromobenzene solution at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Ketone:

    • Cool the freshly prepared phenylmagnesium bromide solution to 0 °C in an ice bath.

    • Dissolve 1-hydroxy-2-butanone (1.0 equiv.) in anhydrous diethyl ether and add it dropwise to the stirred Grignard reagent solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Work-up:

    • Cool the reaction mixture in an ice bath and quench it by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification:

    • Filter the drying agent and remove the solvent under reduced pressure.

    • The resulting crude product, a mixture of diastereomers, can be purified and the diastereomers separated by flash column chromatography on silica gel.

Method 3: Biocatalytic Reduction

Biocatalytic methods offer a green and highly stereoselective alternative for the synthesis of chiral molecules. The reduction of a diketone, 1-phenyl-1,2-butanedione, using a biocatalyst such as baker's yeast (Saccharomyces cerevisiae) can produce the corresponding diol with high enantiomeric excess.[4] While a specific protocol for this compound was not found, the following protocol for the analogous 1-phenyl-1,2-propanediol is provided and is expected to be adaptable.

Reaction Pathway

G cluster_2 Biocatalytic Reduction 1-Phenyl-1,2-butanedione 1-Phenyl-1,2-butanedione Product (1R,2S)-1-Phenyl-1,2-butanediol 1-Phenyl-1,2-butanedione->Product Sucrose, Water rt Yeast Baker's Yeast (S. cerevisiae) Yeast->Product

Caption: Biocatalytic reduction of 1-Phenyl-1,2-butanedione.

Experimental Protocol (Adapted from 1-phenyl-1,2-propanediol synthesis)
  • Yeast Suspension Preparation: In an Erlenmeyer flask, suspend baker's yeast (e.g., 20 g of freeze-dried yeast) in a solution of sucrose (e.g., 40 g) in warm water (e.g., 200 mL).

  • Activation: Stir the suspension at room temperature for about 30 minutes to activate the yeast.

  • Substrate Addition: Add 1-phenyl-1,2-butanedione (1.0 mmol) to the yeast suspension.

  • Reaction: Stir the mixture at room temperature. The progress of the reaction can be monitored by TLC. The reduction is typically complete within 24-48 hours.

  • Work-up:

    • Filter the reaction mixture through a pad of Celite® to remove the yeast cells. Wash the Celite® pad with ethyl acetate.

    • Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the organic phase under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel to yield the enantiomerically enriched this compound.

Note: The stereochemical outcome of the reduction may vary depending on the specific enzymes present in the yeast and the substrate. It is advisable to determine the enantiomeric excess of the product experimentally using chiral HPLC or GC.

References

Application Notes and Protocols for the Asymmetric Synthesis of 1-Phenyl-1,2-butanediol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the asymmetric synthesis of the chiral vicinal diol, 1-Phenyl-1,2-butanediol. This compound is a valuable building block in the synthesis of pharmaceuticals and other fine chemicals. The following sections detail two primary methodologies: the Sharpless Asymmetric Dihydroxylation of 1-phenyl-1-butene and the biocatalytic asymmetric reduction of 1-hydroxy-1-phenyl-2-butanone.

Data Presentation

The following table summarizes the expected quantitative data for the described synthetic methods. Please note that where direct data for this compound is unavailable, data for structurally similar compounds is provided as a reasonable expectation of performance.

MethodSubstrateCatalyst/ReagentProduct StereoisomerYield (%)Enantiomeric Excess (ee, %)Reference Compound (if applicable)
Sharpless Asymmetric Dihydroxylation1-phenyl-1-buteneAD-mix-β(1R,2R)~98~97General for terminal alkenes[1]
Sharpless Asymmetric Dihydroxylation1-phenyl-1-buteneAD-mix-α(1S,2S)~96~91General for terminal alkenes[1]
Biocatalytic Asymmetric Reduction1-hydroxy-1-phenyl-2-butanoneEngineered E. coli with Carbonyl Reductase(S)~90>99(S)-1-phenyl-1,2-ethanediol[2]
Enantioselective Hydrogenation (Pt/cinchonidine)1-phenyl-1,2-propanedionePt/cinchonidine(1R,2S)-64 (for the hydroxyketone intermediate)1-phenyl-1,2-propanediol[3]

Experimental Protocols

Sharpless Asymmetric Dihydroxylation of 1-phenyl-1-butene

This protocol is adapted from the general procedure for Sharpless Asymmetric Dihydroxylation and is expected to yield the corresponding enantiomer of this compound in high yield and enantioselectivity.[1][4][5]

Materials:

  • 1-phenyl-1-butene

  • AD-mix-β (for the (1R,2R)-diol) or AD-mix-α (for the (1S,2S)-diol)

  • tert-Butanol

  • Water

  • Methanesulfonamide (CH₃SO₂NH₂)

  • Sodium sulfite (Na₂SO₃)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred mixture of tert-butanol (5 mL) and water (5 mL) at room temperature, add AD-mix-β (1.4 g per 1 mmol of alkene).

  • The mixture is stirred until the two phases are clear, and then cooled to 0 °C.

  • Methanesulfonamide (1 equivalent) is added.

  • 1-phenyl-1-butene (1 mmol) is added to the reaction mixture at 0 °C.

  • The reaction is stirred vigorously at 0 °C and monitored by TLC. The reaction is typically complete within 6-24 hours.

  • Once the reaction is complete, solid sodium sulfite (1.5 g) is added, and the mixture is warmed to room temperature and stirred for 1 hour.

  • Ethyl acetate (10 mL) is added, and the layers are separated.

  • The aqueous layer is extracted with ethyl acetate (3 x 10 mL).

  • The combined organic layers are washed with 2 N NaOH, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to afford the pure this compound.

  • The enantiomeric excess is determined by chiral HPLC analysis.

Biocatalytic Asymmetric Reduction of 1-hydroxy-1-phenyl-2-butanone

This protocol is based on the highly efficient synthesis of (S)-1-phenyl-1,2-ethanediol using an engineered whole-cell biocatalyst.[2] A similar outcome is expected for the analogous substrate, 1-hydroxy-1-phenyl-2-butanone.

Materials:

  • 1-hydroxy-1-phenyl-2-butanone

  • Lyophilized E. coli cells co-expressing a carbonyl reductase and glucose dehydrogenase

  • D-Glucose

  • Sodium phosphate buffer (100 mM, pH 6.0)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • A solution of 1-hydroxy-1-phenyl-2-butanone (1 mmol) in DMSO (1 mL) is prepared.

  • In a reaction vessel, the lyophilized whole cells are suspended in sodium phosphate buffer (9 mL).

  • D-Glucose (1.1 equivalents) is added to the cell suspension.

  • The reaction is initiated by adding the substrate solution to the cell suspension.

  • The reaction mixture is stirred at 30 °C, and the pH is maintained at 6.0.

  • The progress of the reaction is monitored by HPLC.

  • Upon completion, the reaction mixture is extracted with ethyl acetate (3 x 10 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography.

  • The enantiomeric excess of the resulting this compound is determined by chiral HPLC analysis.

Visualizations

Sharpless_AD_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Alkene 1-phenyl-1-butene Reaction_Vessel Stirring at 0°C Alkene->Reaction_Vessel AD_mix AD-mix-α or AD-mix-β AD_mix->Reaction_Vessel Solvent t-BuOH/H₂O Solvent->Reaction_Vessel Methanesulfonamide CH₃SO₂NH₂ Methanesulfonamide->Reaction_Vessel Quench Quench with Na₂SO₃ Reaction_Vessel->Quench Reaction complete Extraction Extraction with EtOAc Quench->Extraction Purification Column Chromatography Extraction->Purification Product Chiral this compound Purification->Product HPLC Chiral HPLC Product->HPLC Determine ee

Caption: Workflow for Sharpless Asymmetric Dihydroxylation.

Biocatalytic_Reduction_Workflow cluster_reactants Reactants cluster_downstream Downstream Processing Substrate 1-hydroxy-1-phenyl-2-butanone Reaction Biocatalytic Reduction (pH 6.0, 30°C) Substrate->Reaction Biocatalyst Engineered E. coli Biocatalyst->Reaction Cofactor_System D-Glucose (for cofactor regeneration) Cofactor_System->Reaction Extraction Extraction with Ethyl Acetate Reaction->Extraction Purification Silica Gel Chromatography Extraction->Purification Final_Product Enantiopure this compound Purification->Final_Product

Caption: Biocatalytic Asymmetric Reduction Workflow.

References

Application Notes and Protocols for 1-Phenyl-1,2-butanediol as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the potential use of 1-Phenyl-1,2-butanediol as a chiral auxiliary in asymmetric synthesis. While not a conventionally documented auxiliary, its structural features, particularly the chiral diol moiety, suggest its applicability in directing stereoselective transformations. This document outlines detailed protocols for the attachment of the auxiliary to a prochiral substrate, its application in diastereoselective Diels-Alder, aldol, and alkylation reactions, and its subsequent cleavage to yield enantiomerically enriched products. The protocols and data presented are based on established methodologies for structurally related chiral diols and serve as a practical guide for researchers exploring novel chiral auxiliaries.

Introduction to this compound as a Chiral Auxiliary

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of subsequent reactions. The auxiliary is typically recovered for reuse after it has served its purpose. Chiral diols are a known class of compounds that can function as chiral auxiliaries, often by forming chiral acetals or ketals with a carbonyl-containing substrate.

This compound possesses two stereocenters and a phenyl group, which can provide the necessary steric bulk and conformational rigidity to effectively bias the approach of reagents to a prochiral center. By forming a five-membered dioxolane ring with an aldehyde or ketone, it can create a chiral environment that directs subsequent reactions to one face of the molecule.

Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings.[1] When a chiral auxiliary is attached to the dienophile, the cycloaddition can proceed with high diastereoselectivity. This compound can be used to form a chiral acetal with an α,β-unsaturated aldehyde, which then acts as a chiral dienophile.

Experimental Workflow: Asymmetric Diels-Alder Reaction

Diels_Alder_Workflow cluster_synthesis Synthesis of Chiral Dienophile cluster_da Diels-Alder Cycloaddition cluster_cleavage Auxiliary Cleavage Prochiral_Aldehyde Prochiral α,β-Unsaturated Aldehyde Chiral_Dienophile Chiral Acetal Dienophile Prochiral_Aldehyde->Chiral_Dienophile Auxiliary (1R,2R)-1-Phenyl-1,2-butanediol Auxiliary->Chiral_Dienophile Acid_Catalyst Acid Catalyst (e.g., p-TsOH) Acid_Catalyst->Chiral_Dienophile Catalyzes Acetal Formation Solvent_1 Toluene, Dean-Stark Solvent_1->Chiral_Dienophile Chiral_Dienophile_DA Chiral Acetal Dienophile DA_Adduct Diastereomerically Enriched Cycloadduct Chiral_Dienophile_DA->DA_Adduct Diene Diene (e.g., Cyclopentadiene) Diene->DA_Adduct Lewis_Acid Lewis Acid (e.g., Et₂AlCl) Lewis_Acid->DA_Adduct Promotes Reaction & Selectivity Solvent_2 CH₂Cl₂, -78 °C Solvent_2->DA_Adduct DA_Adduct_Cleavage Diastereomerically Enriched Cycloadduct Final_Product Enantiomerically Enriched Aldehyde DA_Adduct_Cleavage->Final_Product Recovered_Auxiliary Recovered (1R,2R)-1-Phenyl-1,2-butanediol DA_Adduct_Cleavage->Recovered_Auxiliary Acid_Hydrolysis Aqueous Acid (e.g., HCl) Acid_Hydrolysis->Final_Product Hydrolyzes Acetal Solvent_3 THF/H₂O Solvent_3->Final_Product Aldol_Workflow cluster_synthesis Synthesis of Chiral Acyl Moiety cluster_aldol Diastereoselective Aldol Reaction cluster_cleavage Auxiliary Cleavage Carboxylic_Acid Carboxylic Acid (e.g., Propanoic Acid) Chiral_Ester Chiral Ester Carboxylic_Acid->Chiral_Ester Auxiliary (1R,2R)-1-Phenyl-1,2-butanediol Auxiliary->Chiral_Ester Coupling_Reagent Coupling Reagent (e.g., DCC) Coupling_Reagent->Chiral_Ester Forms Ester Linkage Chiral_Ester_Aldol Chiral Ester Aldol_Adduct Diastereomerically Enriched Aldol Adduct Chiral_Ester_Aldol->Aldol_Adduct Base Base (e.g., LDA) Base->Aldol_Adduct Forms Enolate Aldehyde Aldehyde Electrophile Aldehyde->Aldol_Adduct Solvent THF, -78 °C Solvent->Aldol_Adduct Aldol_Adduct_Cleavage Diastereomerically Enriched Aldol Adduct Final_Product Enantiomerically Enriched 1,3-Diol Aldol_Adduct_Cleavage->Final_Product Recovered_Auxiliary Recovered (1R,2R)-1-Phenyl-1,2-butanediol Aldol_Adduct_Cleavage->Recovered_Auxiliary Reducing_Agent Reducing Agent (e.g., LiBH₄) Reducing_Agent->Final_Product Reductive Cleavage Alkylation_Workflow cluster_synthesis Synthesis of Chiral Acyl Moiety cluster_alkylation Diastereoselective Alkylation cluster_cleavage Auxiliary Cleavage Carboxylic_Acid Carboxylic Acid (e.g., Propanoic Acid) Chiral_Ester Chiral Ester Carboxylic_Acid->Chiral_Ester Auxiliary (1R,2R)-1-Phenyl-1,2-butanediol Auxiliary->Chiral_Ester Coupling_Reagent Coupling Reagent (e.g., DCC) Coupling_Reagent->Chiral_Ester Forms Ester Linkage Chiral_Ester_Alk Chiral Ester Alkylated_Product Diastereomerically Enriched Alkylated Product Chiral_Ester_Alk->Alkylated_Product Base Base (e.g., LDA) Base->Alkylated_Product Forms Enolate Alkyl_Halide Alkyl Halide (e.g., BnBr) Alkyl_Halide->Alkylated_Product Solvent THF, -78 °C Solvent->Alkylated_Product Alkylated_Product_Cleavage Diastereomerically Enriched Alkylated Product Final_Product Enantiomerically Enriched Carboxylic Acid Alkylated_Product_Cleavage->Final_Product Recovered_Auxiliary Recovered (1R,2R)-1-Phenyl-1,2-butanediol Alkylated_Product_Cleavage->Recovered_Auxiliary Hydrolysis Hydrolysis (e.g., LiOH) Hydrolysis->Final_Product Hydrolyzes Ester

References

1-Phenyl-1,2-butanediol: A Versatile Chiral Precursor in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols for Researchers and Drug Development Professionals

Introduction

1-Phenyl-1,2-butanediol is a chiral organic compound featuring a phenyl group and two hydroxyl groups on a butane chain.[1] Its structure makes it a valuable chiral building block in the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs). While direct evidence of its use as a precursor for specific, named pharmaceuticals is limited in publicly available literature, its structural similarity to well-established pharmaceutical intermediates like 1-phenyl-1,2-propanediol and 1-phenyl-1,2-ethanediol highlights its significant potential in drug discovery and development. This document provides an overview of its potential applications, detailed synthesis protocols, and relevant quantitative data to support its use in a research and development setting.

Application Notes

This compound's utility as a pharmaceutical precursor stems from its stereochemical properties and the reactivity of its hydroxyl groups. The presence of two chiral centers allows for the synthesis of stereospecific drugs, where a particular enantiomer or diastereomer exhibits the desired therapeutic effect while others may be inactive or cause adverse effects.

Potential Therapeutic Areas:

Based on the applications of structurally similar phenyl diols, this compound could serve as a key intermediate in the synthesis of a variety of therapeutic agents, including:

  • Anticonvulsants: The structurally related 2-phenyl-1,3-propanediol is a known intermediate in the synthesis of anticonvulsant drugs.

  • Antifungal Agents: Phenyl diol derivatives have been explored as precursors for antifungal compounds.

  • Anti-inflammatory Drugs: The core structure is amenable to modifications that could lead to novel anti-inflammatory agents.

  • Anticancer Agents: The phenyl group and hydroxyl functionalities provide a scaffold for the synthesis of compounds with potential cytotoxic activity against cancer cell lines.

The diol functionality allows for a range of chemical transformations, including etherification, esterification, and oxidation, enabling the construction of diverse molecular architectures for drug candidates.

Experimental Protocols

The synthesis of this compound can be achieved through both chemical and biocatalytic methods. The choice of method often depends on the desired stereoselectivity.

Protocol 1: Chemical Synthesis via Reduction of a Ketone

A common method for the synthesis of this compound involves the reduction of the corresponding α-hydroxy ketone or a related precursor.

Objective: To synthesize this compound through the reduction of a suitable ketone precursor.

Materials:

  • 4-Phenyl-2-butanone (or a similar precursor)

  • Reducing agent (e.g., Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄))

  • Inert solvent (e.g., Tetrahydrofuran (THF) or Diethyl ether)

  • Deionized water

  • Drying agent (e.g., Anhydrous magnesium sulfate)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the ketone precursor in the chosen inert solvent.

  • Cool the solution in an ice bath to 0°C.

  • Slowly add the reducing agent to the cooled solution with continuous stirring. The molar ratio of the reducing agent to the ketone will depend on the specific agent used and should be optimized.

  • After the addition is complete, allow the reaction to stir at 0°C for a specified time (e.g., 1-2 hours) and then warm to room temperature.

  • Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).

  • Once the reaction is complete, quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product using a suitable method, such as column chromatography, to obtain pure this compound.

Protocol 2: Biocatalytic Synthesis (Biotransformation)

Biocatalytic methods offer the advantage of high stereoselectivity, producing specific enantiomers of this compound.

Objective: To synthesize this compound using a whole-cell biocatalyst.

Materials:

  • Starting material (e.g., 2-Phenylethanol)

  • Microorganism (e.g., Aspergillus niger)

  • Culture medium

  • Bioreactor

  • Centrifuge

  • Extraction solvent (e.g., Ethyl acetate)

  • Standard laboratory equipment for microbiology and chemistry

Procedure:

  • Prepare the appropriate culture medium and sterilize it.

  • Inoculate the medium with the selected microorganism and incubate under optimal growth conditions (temperature, pH, agitation).

  • Once a sufficient cell density is reached, introduce the starting material into the culture.

  • Continue the incubation for a specified period (e.g., four days), monitoring the conversion of the substrate to the product.

  • After the biotransformation is complete, harvest the culture broth.

  • Separate the microbial cells from the broth by centrifugation.

  • Extract the this compound from the supernatant using an appropriate organic solvent.

  • Purify the extracted product using chromatographic techniques.

Quantitative Data

The following tables summarize quantitative data for the synthesis of this compound and a closely related analogue, 1-phenyl-1,2-propanediol, illustrating typical yields and conditions.

Table 1: Biotransformation for the Synthesis of this compound

ParameterValueReference
Starting Material2-PhenylethanolEvitaChem
BiocatalystAspergillus nigerEvitaChem
Reaction Time4 daysEvitaChem
Yield~65%EvitaChem

Table 2: Synthesis of (S)-2-hydroxypropiophenone (precursor to 1-phenyl-1,2-propanediol)

ParameterValueReference
Starting MaterialBenzaldehyde, Acetaldehyde[1]
BiocatalystPseudomonas putida ATCC 12633 (whole cells)[1]
Benzaldehyde Conc.20 mM[1]
Acetaldehyde Conc.600 mM[1]
Buffer200 mM phosphate buffer (pH 7)[1]
Reaction Time3 hours[1]
Product Titer1.2 g/L[1]
Yield0.56 g 2-HPP/g benzaldehyde[1]

Visualizations

The following diagrams illustrate the generalized workflows for the chemical and biocatalytic synthesis of this compound.

Chemical_Synthesis_Workflow cluster_setup Reaction Setup cluster_process Reaction Process cluster_workup Work-up & Purification cluster_product Final Product Ketone Ketone Precursor Mixing Dissolve & Cool Ketone->Mixing Solvent Inert Solvent Solvent->Mixing Reducer Reducing Agent Addition Slow Addition of Reducer Reducer->Addition Mixing->Addition Reaction Stirring & Monitoring Addition->Reaction Quench Quench with Water Reaction->Quench Extract Solvent Extraction Quench->Extract Dry Drying & Filtration Extract->Dry Evaporate Solvent Removal Dry->Evaporate Purify Chromatography Evaporate->Purify Final_Product This compound Purify->Final_Product

Caption: Chemical Synthesis Workflow for this compound.

Biocatalytic_Synthesis_Workflow cluster_culture Cell Culture cluster_biotransformation Biotransformation cluster_extraction Product Extraction cluster_purification Purification Medium Sterile Medium Inoculation Inoculation & Growth Medium->Inoculation Microorganism Microorganism Microorganism->Inoculation Addition Substrate Addition Inoculation->Addition Substrate Starting Material Substrate->Addition Incubation Incubation & Conversion Addition->Incubation Harvest Harvest Broth Incubation->Harvest Centrifuge Centrifugation Harvest->Centrifuge Extract Solvent Extraction Centrifuge->Extract Purify Chromatography Extract->Purify Final_Product This compound Purify->Final_Product

Caption: Biocatalytic Synthesis Workflow for this compound.

References

Application Notes and Protocols for the Chromatographic Separation of 1-Phenyl-1,2-butanediol Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenyl-1,2-butanediol is a chiral compound with two stereocenters, making the separation and quantification of its enantiomers crucial in various fields, particularly in pharmaceutical development where the stereoisomers can exhibit different pharmacological and toxicological profiles. Chiral chromatography is a powerful technique for the enantioselective analysis of such compounds.[1][2][3] High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) with chiral stationary phases (CSPs) are the most common and effective methods for direct enantiomeric separation.[4][5][6][7] Gas chromatography (GC) can also be employed, typically after derivatization of the diol enantiomers.[8][9][10]

This document provides detailed application notes and protocols for the chromatographic separation of this compound enantiomers based on established methods for structurally similar compounds. The protocols provided are intended as robust starting points for method development and may require further optimization for specific applications.

Chromatographic Techniques and Methodologies

The primary techniques for the enantioseparation of this compound are chiral HPLC and chiral SFC. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are highly effective for resolving a wide range of chiral compounds, including those with phenyl and hydroxyl groups.[3][11][12]

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is based on the successful separation of analogous phenyl-containing alcohols on polysaccharide-based chiral stationary phases.

Experimental Workflow

HPLC_Workflow cluster_prep Sample and Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample_prep Dissolve this compound in mobile phase (e.g., 1 mg/mL) mobile_phase_prep Prepare mobile phase (e.g., n-Hexane/Isopropanol) injection Inject sample onto Chiral HPLC Column mobile_phase_prep->injection separation Isocratic elution injection->separation detection UV Detection (e.g., 220 nm) separation->detection chromatogram Obtain Chromatogram detection->chromatogram quantification Determine retention times, resolution, and enantiomeric excess chromatogram->quantification

Caption: HPLC experimental workflow for the enantioseparation of this compound.

Instrumentation and Columns

  • HPLC System: A standard HPLC or UHPLC system equipped with a pump, autosampler, column oven, and UV detector.

  • Chiral Stationary Phases (CSPs):

    • Recommended: Polysaccharide-based CSPs are highly recommended.

      • CHIRALCEL® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))

      • CHIRALPAK® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))

      • Lux® Cellulose-1 (Cellulose tris(3,5-dimethylphenylcarbamate))

Experimental Protocol

  • Sample Preparation: Prepare a stock solution of racemic this compound in the mobile phase at a concentration of approximately 1 mg/mL.

  • Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate volumes of solvents. Degas the mobile phase before use.

  • HPLC Conditions:

    • Column: CHIRALCEL® OD-H (250 x 4.6 mm, 5 µm)

    • Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA). A typical starting ratio is 90:10 (v/v). The ratio can be optimized to achieve the desired resolution.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • Detection: UV at 220 nm

  • Data Analysis: Record the chromatogram and determine the retention times (t R1, t R2) for the two enantiomers. Calculate the separation factor (α) and resolution (Rs) to evaluate the separation performance.

Quantitative Data (Expected Results based on Analogs)

The following table summarizes expected chromatographic parameters based on the separation of similar compounds on polysaccharide-based CSPs.

ParameterExpected Value
Retention Time (t R1) 8 - 15 min
Retention Time (t R2) 10 - 20 min
Separation Factor (α) > 1.1
Resolution (Rs) > 1.5
Supercritical Fluid Chromatography (SFC) Protocol

SFC is a powerful alternative to HPLC for chiral separations, often providing faster analysis times and higher efficiency.[4][5]

Experimental Workflow

SFC_Workflow cluster_prep Sample and Mobile Phase Preparation cluster_sfc SFC Analysis cluster_data Data Analysis sample_prep Dissolve this compound in modifier (e.g., 1 mg/mL) modifier_prep Prepare modifier (e.g., Methanol) injection Inject sample onto Chiral SFC Column modifier_prep->injection separation Isocratic elution with CO2 and modifier injection->separation detection UV Detection (e.g., 220 nm) separation->detection chromatogram Obtain Chromatogram detection->chromatogram quantification Determine retention times, resolution, and enantiomeric excess chromatogram->quantification

Caption: SFC experimental workflow for the enantioseparation of this compound.

Instrumentation and Columns

  • SFC System: An analytical SFC system with a CO2 pump, a modifier pump, an autosampler, a column oven, a back-pressure regulator, and a UV detector.

  • Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs are also well-suited for SFC.

    • CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate) - immobilized)

    • CHIRALCEL® OZ-H (Cellulose tris(3-chloro-4-methylphenylcarbamate) - immobilized)

Experimental Protocol

  • Sample Preparation: Dissolve the racemic this compound in the modifier (e.g., methanol) to a final concentration of 1 mg/mL.

  • SFC Conditions:

    • Column: CHIRALPAK® IA (150 x 4.6 mm, 5 µm)

    • Mobile Phase: Supercritical CO2 and Methanol (MeOH) as a modifier. A typical starting gradient is 5-40% MeOH over 5-10 minutes, or an isocratic condition of 85:15 (CO2:MeOH).

    • Flow Rate: 3.0 mL/min

    • Back Pressure: 150 bar

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

    • Detection: UV at 220 nm

  • Data Analysis: Analyze the resulting chromatogram to determine retention times, separation factor, and resolution.

Quantitative Data (Expected Results based on Analogs)

ParameterExpected Value
Retention Time (t R1) 2 - 5 min
Retention Time (t R2) 3 - 7 min
Separation Factor (α) > 1.2
Resolution (Rs) > 2.0
Gas Chromatography (GC) Protocol (Indirect Method)

For GC analysis, the diol enantiomers typically require derivatization to form diastereomers, which can then be separated on a standard achiral column. Alternatively, derivatization can be used to improve volatility for separation on a chiral GC column.

Experimental Workflow

GC_Workflow cluster_prep Sample Preparation and Derivatization cluster_gc GC Analysis cluster_data Data Analysis sample This compound derivatization React with a chiral derivatizing agent (e.g., (S)-(+)-2-phenylbutyryl chloride) sample->derivatization extraction Extract diastereomeric derivatives derivatization->extraction injection Inject derivatized sample onto GC column extraction->injection separation Temperature-programmed elution injection->separation detection FID or MS Detection separation->detection chromatogram Obtain Chromatogram detection->chromatogram quantification Determine peak areas and enantiomeric ratio chromatogram->quantification

Caption: GC experimental workflow for the indirect enantioseparation of this compound.

Instrumentation and Columns

  • GC System: A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID) or a mass spectrometer (MS), and a suitable capillary column.

  • Column: A standard non-polar or medium-polarity column (e.g., DB-5, HP-5ms) is suitable for separating the diastereomeric derivatives.

Experimental Protocol

  • Derivatization:

    • Dissolve a known amount of this compound in a suitable aprotic solvent (e.g., dichloromethane).

    • Add a chiral derivatizing agent, such as (S)-(+)-2-phenylbutyryl chloride, in the presence of a base (e.g., pyridine or triethylamine).[9]

    • Allow the reaction to proceed to completion.

    • Quench the reaction and extract the diastereomeric ester derivatives.

  • GC Conditions:

    • Column: DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness)

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at 150 °C, hold for 1 min, then ramp to 280 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Detector Temperature (FID): 300 °C

    • Injection Volume: 1 µL (split injection, e.g., 50:1)

  • Data Analysis: Integrate the peak areas of the two diastereomeric derivatives to determine the enantiomeric ratio.

Quantitative Data (Expected Results)

ParameterExpected Value
Retention Times Baseline separation of the two diastereomers
Resolution (Rs) > 1.5

Conclusion

The protocols outlined in these application notes provide a strong foundation for the successful chromatographic separation of this compound enantiomers. Both chiral HPLC and chiral SFC with polysaccharide-based stationary phases are highly effective for direct enantioseparation, with SFC often offering advantages in speed and efficiency. For GC-based analysis, an indirect method involving derivatization to form diastereomers is a reliable approach. Researchers and scientists are encouraged to use these protocols as a starting point and optimize the conditions to meet the specific requirements of their analyses.

References

Crystallization Protocol for 1-Phenyl-1,2-butanediol: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the purification of synthesized compounds is a critical step to ensure the validity of experimental results and the quality of potential therapeutic agents. Crystallization is a powerful technique for the purification of solid organic compounds. This document provides detailed application notes and a generalized protocol for the crystallization of 1-Phenyl-1,2-butanediol, a vicinal diol with potential applications in organic synthesis and medicinal chemistry.

Physical and Chemical Properties

A thorough understanding of the physical properties of this compound is essential for developing an effective crystallization protocol. Key properties are summarized below.

PropertyValueSource
Molecular Formula C₁₀H₁₄O₂--INVALID-LINK--
Molecular Weight 166.22 g/mol --INVALID-LINK--
Boiling Point 307.8 °C at 760 mmHg--INVALID-LINK--
Density 1.097 g/cm³--INVALID-LINK--
Melting Point Not explicitly reported for this compound. However, the structurally similar 1-phenylbutane-1,4-diol has a melting point of 65-66 °C, suggesting this compound is also a solid at room temperature.--INVALID-LINK--

Experimental Protocol: Single-Solvent Recrystallization

This protocol outlines a standard method for the purification of this compound using a single solvent. The key principle is the difference in solubility of the compound in a hot solvent versus a cold solvent.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., Toluene, Hexane/Ethyl Acetate mixture, Ethanol)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Stir bar

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

  • Spatula

  • Watch glass

Procedure:

  • Solvent Selection: The ideal solvent should dissolve the compound when hot but not when cold. Small-scale solubility tests with various solvents are recommended. Based on the structure of this compound, solvents like toluene, or a mixture of a non-polar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate) are good starting points. Ethanol could also be a suitable solvent.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent. Gently heat the mixture while stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent necessary to achieve dissolution to maximize the yield.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done rapidly to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, it can be placed in an ice bath to maximize the precipitation of the crystals.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities from the mother liquor.

  • Drying: Dry the purified crystals. This can be done by leaving them in the Buchner funnel with the vacuum on for a period, followed by air drying or drying in a desiccator.

Experimental Workflow

The following diagram illustrates the general workflow for the crystallization of this compound.

Crystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation & Drying A Crude this compound B Add minimal hot solvent A->B C Completely dissolved solution B->C D Hot filtration (optional) C->D if insoluble impurities E Slow cooling to room temperature C->E no insoluble impurities D->E F Cooling in ice bath E->F G Vacuum filtration F->G H Wash with cold solvent G->H I Dry crystals H->I J Pure this compound I->J Solvent_Selection Start Start: Crude Compound Test_Solubility Test solubility in a potential solvent Start->Test_Solubility Soluble_Hot Is it soluble in hot solvent? Test_Solubility->Soluble_Hot Insoluble_Cold Is it insoluble in cold solvent? Soluble_Hot->Insoluble_Cold Yes Bad_Solvent Try a different solvent Soluble_Hot->Bad_Solvent No Good_Solvent Suitable Solvent Found Insoluble_Cold->Good_Solvent Yes Insoluble_Cold->Bad_Solvent No Bad_Solvent->Test_Solubility

Application Notes and Protocols for 1-Phenyl-1,2-butanediol in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenyl-1,2-butanediol is a diol that, while not extensively documented in polymer chemistry literature, holds significant potential as a monomer and modifying agent in the synthesis of various polymers. Its unique structure, featuring a phenyl group and two hydroxyl groups on adjacent carbons, suggests its utility in creating polymers with tailored properties. These application notes provide an overview of the potential uses of this compound in polymer chemistry, drawing parallels from structurally similar diols. The protocols provided are foundational and may require optimization for specific applications.

Potential Applications in Polymer Chemistry

Based on the functionalities of this compound and the known roles of similar diols in polymer synthesis, several key applications can be proposed:

  • Polyester Synthesis: The dual hydroxyl groups of this compound allow it to act as a diol monomer in condensation polymerization with dicarboxylic acids or their derivatives to form polyesters. The presence of the phenyl group is expected to enhance the thermal stability and mechanical properties of the resulting polyester.

  • Polyurethane Synthesis (as a Chain Extender): In polyurethane synthesis, diols are commonly used as chain extenders to react with diisocyanates, forming the hard segments of the polymer. This compound can potentially serve this role, with the phenyl group contributing to the rigidity and aromatic interactions within the polymer matrix. The stereochemistry of the diol may influence the ordering and crystallinity of these hard segments.

  • Modification of Polymer Properties: Incorporation of this compound into existing polymer structures can modify their properties. For instance, it could be used to increase the glass transition temperature (Tg), enhance thermal stability, or alter the solubility of polymers.

  • Biocompatible Polymers for Drug Delivery: Polyurethanes and polyesters are classes of polymers that can be designed to be biocompatible and biodegradable, making them suitable for biomedical applications such as drug delivery matrices.[1][2] The introduction of this compound into these polymers could be explored to fine-tune their degradation rate and drug release kinetics.

Experimental Protocols

The following are proposed experimental protocols for the use of this compound in polymer synthesis. These are generalized procedures and should be adapted and optimized for specific research goals.

Protocol 1: Synthesis of a Polyester via Melt Polycondensation

This protocol describes the synthesis of a polyester from this compound and a dicarboxylic acid, such as adipic acid, via melt polycondensation.

Materials:

  • This compound

  • Adipic acid

  • Catalyst (e.g., titanium (IV) isopropoxide (TTIP) or antimony trioxide)

  • Nitrogen gas supply

  • High-vacuum line

  • Reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet.

Procedure:

  • Charging the Reactor: In a clean and dry reaction vessel, charge equimolar amounts of this compound and adipic acid. Add a catalytic amount of TTIP (e.g., 0.1 mol% relative to the diacid).

  • Inert Atmosphere: Purge the reactor with dry nitrogen gas for at least 30 minutes to remove any oxygen and moisture. Maintain a slow, continuous flow of nitrogen throughout the initial stage of the reaction.

  • Esterification Stage:

    • Heat the reaction mixture to 180-200°C under a nitrogen atmosphere with constant stirring.

    • Water will be produced as a byproduct of the esterification reaction and should be distilled off and collected.

    • Monitor the reaction by measuring the amount of water collected. This stage is typically continued for 2-4 hours or until the theoretical amount of water is collected.

  • Polycondensation Stage:

    • Gradually increase the temperature to 220-240°C.

    • Slowly apply a high vacuum (e.g., <1 Torr) to the system to facilitate the removal of excess diol and promote the increase of the polymer's molecular weight.

    • Continue the reaction under high vacuum and elevated temperature for another 3-5 hours. The viscosity of the reaction mixture will increase significantly as the polymerization progresses.

  • Product Recovery:

    • Once the desired viscosity is achieved, cool the reactor to room temperature under a nitrogen atmosphere.

    • The resulting polyester can be recovered as a solid mass and can be purified by dissolving in a suitable solvent (e.g., chloroform or THF) and precipitating in a non-solvent (e.g., methanol or hexane).

    • Dry the purified polymer under vacuum.

Characterization:

  • Molecular Weight: Determined by Gel Permeation Chromatography (GPC).

  • Chemical Structure: Confirmed by ¹H NMR and FTIR spectroscopy.

  • Thermal Properties: Analyzed using Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg) and melting temperature (Tm), and Thermogravimetric Analysis (TGA) to assess thermal stability.

Logical Relationship of Polyester Synthesis

Polyester_Synthesis Monomers This compound + Dicarboxylic Acid Esterification Esterification (180-200°C, N2) - H2O Monomers->Esterification Catalyst Catalyst (e.g., TTIP) Catalyst->Esterification Oligomers Polyester Oligomers Esterification->Oligomers Polycondensation Polycondensation (220-240°C, Vacuum) - Excess Diol Oligomers->Polycondensation Polyester High Molecular Weight Polyester Polycondensation->Polyester

Caption: Melt polycondensation workflow for polyester synthesis.

Protocol 2: Synthesis of a Polyurethane using this compound as a Chain Extender

This protocol outlines a two-step solution polymerization method for synthesizing a polyurethane, where this compound is used as a chain extender.

Materials:

  • Polyol (e.g., Poly(tetramethylene ether) glycol - PTMEG, Mn = 2000 g/mol )

  • Diisocyanate (e.g., 4,4'-Methylenebis(phenyl isocyanate) - MDI)

  • Chain Extender: this compound

  • Solvent (e.g., anhydrous N,N-Dimethylformamide - DMF)

  • Catalyst (e.g., Dibutyltin dilaurate - DBTDL)

  • Nitrogen gas supply

Procedure:

  • Drying of Reagents: The polyol and this compound should be dried under vacuum at an elevated temperature (e.g., 80°C) for several hours to remove any residual moisture. The solvent (DMF) should be anhydrous.

  • Prepolymer Synthesis (Step 1):

    • In a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a dropping funnel, add the dried polyol and dissolve it in anhydrous DMF.

    • Heat the solution to 70-80°C with stirring under a nitrogen atmosphere.

    • Slowly add the diisocyanate (MDI) to the polyol solution. The molar ratio of NCO/OH groups in this step should be greater than 1 (typically around 2:1) to ensure the prepolymer is isocyanate-terminated.

    • Add a catalytic amount of DBTDL.

    • Allow the reaction to proceed for 2-3 hours at 70-80°C to form the NCO-terminated prepolymer.

  • Chain Extension (Step 2):

    • Prepare a solution of the dried this compound in anhydrous DMF.

    • Slowly add the chain extender solution to the prepolymer solution. The amount of chain extender should be calculated to react with the remaining NCO groups, with the final NCO/OH ratio being close to 1.

    • Continue the reaction for another 2-4 hours at 70-80°C until a significant increase in viscosity is observed.

  • Product Recovery:

    • Once the reaction is complete, the polyurethane solution can be cast into a film on a glass plate and the solvent evaporated in a vacuum oven.

    • Alternatively, the polymer can be precipitated by pouring the solution into a non-solvent like methanol or water.

    • The precipitated polymer should be collected by filtration and dried under vacuum.

Characterization:

  • Molecular Weight: GPC.

  • Chemical Structure: ¹H NMR and FTIR (to confirm the formation of urethane linkages).

  • Thermal Properties: DSC and TGA.

  • Mechanical Properties: Tensile testing of cast films.

Experimental Workflow for Polyurethane Synthesis

Polyurethane_Synthesis_Workflow cluster_step1 Step 1: Prepolymer Synthesis cluster_step2 Step 2: Chain Extension Polyol Polyol (e.g., PTMEG) in DMF Reaction1 Reaction at 70-80°C with Catalyst (DBTDL) Polyol->Reaction1 Diisocyanate Diisocyanate (e.g., MDI) Diisocyanate->Reaction1 Prepolymer NCO-Terminated Prepolymer Reaction1->Prepolymer Reaction2 Reaction at 70-80°C Prepolymer->Reaction2 Prepolymer->Reaction2 ChainExtender This compound in DMF ChainExtender->Reaction2 Polyurethane Polyurethane Reaction2->Polyurethane

Caption: Two-step synthesis of polyurethane.

Quantitative Data Summary

As there is limited published data specifically for polymers derived from this compound, the following table presents hypothetical, yet expected, property ranges based on analogous polymer systems. These values are for illustrative purposes and would need to be confirmed experimentally.

Polymer SystemMonomersExpected Molecular Weight (Mn, g/mol )Expected Glass Transition Temp. (Tg, °C)Expected Thermal Decomposition Temp. (Td, 5% weight loss, °C)
Polyester This compound + Adipic Acid10,000 - 30,00040 - 70> 300
Polyurethane PTMEG + MDI + this compound30,000 - 80,000-50 to -30 (soft segment), 80 - 120 (hard segment)> 320

Applications in Drug Development

The potential for creating biocompatible and biodegradable polymers from this compound opens avenues for its use in drug delivery systems.[1][2] The phenyl group could offer opportunities for π-π stacking interactions with aromatic drug molecules, potentially influencing drug loading and release profiles.

Proposed Signaling Pathway for Controlled Drug Release

For a drug delivery system based on a biodegradable polyester synthesized from this compound, the release mechanism would likely involve the hydrolysis of ester bonds, leading to the degradation of the polymer matrix and subsequent release of the encapsulated drug.

Drug Release Mechanism

Drug_Release_Pathway PolymerMatrix Drug-Loaded Polyester Matrix (from this compound) Hydrolysis Hydrolysis of Ester Bonds (in physiological environment) PolymerMatrix->Hydrolysis Degradation Matrix Degradation Hydrolysis->Degradation DrugRelease Controlled Drug Release Degradation->DrugRelease Monomers Non-toxic Monomers (this compound + Diacid) Degradation->Monomers

Caption: Hydrolytic degradation and drug release pathway.

Conclusion

While direct experimental data for this compound in polymer chemistry is not abundant, its chemical structure strongly suggests its potential as a valuable monomer for creating novel polyesters and polyurethanes. The presence of the phenyl group is anticipated to impart unique thermal and mechanical properties to the resulting polymers. The provided protocols offer a starting point for researchers to explore the incorporation of this promising diol into various polymer systems, with potential applications in materials science and drug development. Further research is warranted to fully elucidate the structure-property relationships of polymers derived from this compound.

References

Biocatalytic Synthesis of 1-Phenyl-1,2-butanediol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral vicinal diols are crucial building blocks in the pharmaceutical industry, serving as versatile intermediates for the synthesis of complex, stereochemically defined active pharmaceutical ingredients (APIs). 1-Phenyl-1,2-butanediol, with its two adjacent chiral centers, represents a valuable synthon. Traditional chemical synthesis of such molecules often involves hazardous reagents, extreme reaction conditions, and can result in the formation of undesirable stereoisomers, necessitating complex purification steps. Biocatalysis has emerged as a powerful and sustainable alternative, offering high stereoselectivity, mild reaction conditions, and a reduced environmental footprint.[1]

This document provides detailed application notes and protocols for the biocatalytic synthesis of this compound. The methodologies described herein are based on established biocatalytic strategies for structurally similar vicinal diols, such as 1-phenyl-1,2-propanediol and 1-phenyl-1,2-ethanediol. These protocols can be adapted by researchers for the specific synthesis of this compound stereoisomers.

Biocatalytic Approaches

Two primary biocatalytic strategies are presented for the synthesis of this compound:

  • Two-Step Carboligation and Reduction using Whole-Cell Biocatalysts: This approach involves the sequential use of two different microbial cell preparations. The first catalyzes the formation of an α-hydroxy ketone intermediate, and the second reduces this intermediate to the desired diol. This method allows for the modular combination of different enzymes to access all possible stereoisomers of the target molecule.[1]

  • Asymmetric Reduction of a Prochiral Ketone using a Carbonyl Reductase: This method utilizes a single whole-cell biocatalyst co-expressing a stereoselective carbonyl reductase and a cofactor regenerating enzyme, such as glucose dehydrogenase. This system efficiently reduces a corresponding α-hydroxy ketone precursor to a specific stereoisomer of this compound.[2][3]

Quantitative Data Summary

The following table summarizes typical quantitative data obtained for the biocatalytic synthesis of analogous vicinal diols. These values provide an expected performance benchmark when adapting the protocols for this compound.

ProductBiocatalystSubstrate(s)Solvent SystemYield (%)Stereoselectivity (ee/de)Reference
(1S,2R)-1-phenyl-1,2-propanediolE. coli expressing Benzaldehyde Lyase (BAL) & Lactobacillus brevis Alcohol Dehydrogenase (LbADH)Benzaldehyde, AcetaldehydeMethyl tert-butyl ether (MTBE)98%>95% de[1]
(1R,2S)-1-phenyl-1,2-propanediolE. coli expressing Benzoylformate Decarboxylase (BFDL461A) & Rhodococcus ruber Alcohol Dehydrogenase (RADH)Benzaldehyde, AcetaldehydeMTBE76%>98% de[1]
(S)-1-phenyl-1,2-ethanediolE. coli co-expressing Candida magnolia Carbonyl Reductase (CMCR) & Bacillus subtilis Glucose Dehydrogenase (GDH)α-hydroxy acetophenoneAqueous buffer with DMSO90%99% ee[2][3]

Experimental Protocols

Protocol 1: Two-Step Synthesis of (1S,2R)-1-Phenyl-1,2-butanediol (Adapted Protocol)

This protocol is adapted from the synthesis of (1S,2R)-1-phenyl-1,2-propanediol and is expected to yield the corresponding butanediol isomer.[1]

Step 1: Carboligation to form (R)-1-hydroxy-1-phenyl-2-butanone

  • Biocatalyst Preparation: Prepare lyophilized whole cells of E. coli expressing a Benzaldehyde Lyase (BAL).

  • Reaction Setup:

    • In a sealed reaction vessel, suspend 100 mg/mL of lyophilized BAL cells in 5 mL of methyl tert-butyl ether (MTBE).

    • Add 500 mM benzaldehyde and 500 mM propanal.

    • Add 100 µL/mL of 1 M triethanolamine (TEA) buffer (pH 10.0).

    • Stir the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the formation of the α-hydroxy ketone intermediate by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Catalyst Removal: Upon completion of the reaction, filter the cell suspension to remove the BAL biocatalyst.

Step 2: Reduction to form (1S,2R)-1-Phenyl-1,2-butanediol

  • Biocatalyst Preparation: Prepare lyophilized whole cells of Lactobacillus brevis expressing an alcohol dehydrogenase (LbADH).

  • Reaction Setup:

    • To the filtrate from Step 1, add 100 mg/mL of lyophilized LbADH cells.

    • Add 2-propanol as a cosubstrate for cofactor regeneration (typically 1.5-2 equivalents relative to the intermediate).

  • Reaction Monitoring: Monitor the conversion of the intermediate to the diol product by TLC or GC.

  • Work-up and Purification:

    • Once the reaction is complete, filter off the LbADH cells.

    • Wash the cells with MTBE and combine the organic phases.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Asymmetric Reduction of 1-hydroxy-1-phenyl-2-butanone to (S)-1-Phenyl-1,2-butanediol (Adapted Protocol)

This protocol is adapted from the synthesis of (S)-1-phenyl-1,2-ethanediol.[2][3]

  • Biocatalyst Preparation: Prepare lyophilized recombinant E. coli whole cells co-expressing a carbonyl reductase (e.g., from Candida magnolia, CMCR) and a glucose dehydrogenase (GDH) for NADPH regeneration.

  • Reaction Setup:

    • In a temperature-controlled reaction vessel, prepare a solution containing 100 mM sodium phosphate buffer (pH 6.0).

    • Add a suitable concentration of the lyophilized whole cells (e.g., 30-50 mg/mL).

    • Add D-glucose (e.g., 1.5-2 equivalents relative to the substrate) for cofactor regeneration.

    • Dissolve 1-hydroxy-1-phenyl-2-butanone in a minimal amount of a water-miscible co-solvent like dimethyl sulfoxide (DMSO) and add it to the reaction mixture to a final concentration of 50-100 mM.

  • Reaction Conditions:

    • Maintain the reaction temperature at 30 °C with gentle agitation.

    • Maintain the pH at 6.0 by the controlled addition of a base (e.g., 1 M NaOH).

  • Reaction Monitoring: Monitor the progress of the reduction by high-performance liquid chromatography (HPLC) using a chiral column to determine both conversion and enantiomeric excess.

  • Work-up and Purification:

    • Once the reaction reaches completion, centrifuge the reaction mixture to pellet the cells.

    • Extract the supernatant with an organic solvent such as ethyl acetate.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the product by flash column chromatography.

Visualizations

Biocatalytic_Synthesis_Workflow cluster_approach1 Approach 1: Two-Step Synthesis cluster_approach2 Approach 2: Asymmetric Reduction Substrates Benzaldehyde + Propanal Carboligation Step 1: Carboligation (e.g., BAL) Substrates->Carboligation Intermediate α-Hydroxy Ketone Carboligation->Intermediate Reduction Step 2: Reduction (e.g., ADH) Intermediate->Reduction Product1 This compound (Specific Stereoisomer) Reduction->Product1 Prochiral_Ketone 1-hydroxy-1-phenyl-2-butanone Asymmetric_Reduction Asymmetric Reduction (e.g., CMCR + GDH) Prochiral_Ketone->Asymmetric_Reduction Product2 This compound (Specific Stereoisomer) Asymmetric_Reduction->Product2

Caption: General workflows for the biocatalytic synthesis of this compound.

Cofactor_Regeneration_System Substrate 1-hydroxy-1-phenyl-2-butanone Enzyme1 Carbonyl Reductase (CMCR) Substrate->Enzyme1 Reduction Product This compound Enzyme1->Product Cofactor_ox NADP+ Enzyme1->Cofactor_ox Enzyme2 Glucose Dehydrogenase (GDH) Cofactor_ox->Enzyme2 Cofactor_red NADPH Cofactor_red->Enzyme1 Cosubstrate Glucose Cosubstrate->Enzyme2 Oxidation Coproduct Gluconolactone Enzyme2->Cofactor_red Enzyme2->Coproduct

Caption: Cofactor regeneration system for the asymmetric reduction of an α-hydroxy ketone.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Phenyl-1,2-butanediol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Phenyl-1,2-butanediol.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound via three primary methods.

Method 1: Sharpless Asymmetric Dihydroxylation of (E)-1-Phenyl-1-butene

This method is favored for its high enantioselectivity. However, yield and selectivity can be compromised by several factors.

Common Problems and Solutions

Problem Potential Cause Recommended Solution
Low to No Product Formation Inactive Osmium TetroxideUse a fresh ampule of OsO₄ solution or a new batch of AD-mix.
Incomplete reactionExtend the reaction time. Monitor reaction progress by TLC.
Poor quality of reagents or solventUse high-purity reagents and anhydrous solvents.
Low Enantioselectivity Incorrect AD-mix formulation for the desired enantiomerUse AD-mix-α for the (R,R)-diol and AD-mix-β for the (S,S)-diol.
Reaction temperature is too highMaintain the reaction temperature at 0°C or lower.
Presence of impurities that poison the catalystPurify the starting alkene before use.
Formation of Side Products (e.g., over-oxidation to the diketone) Prolonged reaction time after consumption of the alkeneMonitor the reaction closely by TLC and quench it promptly upon completion.
Incorrect stoichiometry of the oxidantUse the recommended amount of N-methylmorpholine N-oxide (NMO) or potassium ferricyanide.

Troubleshooting Workflow

start Low Yield or Selectivity Issue check_reagents Check Reagent Quality and Stoichiometry start->check_reagents check_temp Verify Reaction Temperature start->check_temp check_time Monitor Reaction Time start->check_time check_ee Low Enantioselectivity? check_reagents->check_ee adjust_temp Adjust Temperature to 0°C or lower check_temp->adjust_temp optimize_time Optimize Reaction Time check_time->optimize_time incorrect_ad Incorrect AD-Mix? check_ee->incorrect_ad Yes purify_alkene Purify Starting Alkene check_ee->purify_alkene No use_correct_ad Use Correct AD-Mix incorrect_ad->use_correct_ad success Improved Yield and Selectivity purify_alkene->success adjust_temp->check_ee optimize_time->check_ee use_correct_ad->success

Caption: Troubleshooting Sharpless Dihydroxylation.

Method 2: Epoxidation of (E)-1-Phenyl-1-butene and Subsequent Hydrolysis

This two-step approach is a common alternative to dihydroxylation.

Common Problems and Solutions

Problem Potential Cause Recommended Solution
Low Yield of Epoxide Inefficient epoxidizing agentUse a more reactive peroxy acid like m-CPBA or optimize the conditions for in-situ generated dimethyldioxirane (DMDO).
Side reactions (e.g., Baeyer-Villiger oxidation)Control the reaction temperature and use a non-polar solvent.
Incomplete Hydrolysis of the Epoxide Insufficient acid or base catalystIncrease the catalyst concentration or reaction time for the hydrolysis step.
Low reaction temperature for hydrolysisIncrease the temperature for the hydrolysis step, monitoring for side reactions.
Formation of Rearrangement Products Strongly acidic conditions during hydrolysisUse milder acidic conditions or a two-phase system to minimize contact time with the acid.

Troubleshooting Workflow

start Low Yield of Diol check_epoxidation Check Epoxidation Step start->check_epoxidation check_hydrolysis Check Hydrolysis Step start->check_hydrolysis low_epoxide_yield Low Epoxide Yield? check_epoxidation->low_epoxide_yield incomplete_hydrolysis Incomplete Hydrolysis? check_hydrolysis->incomplete_hydrolysis low_epoxide_yield->check_hydrolysis No optimize_epoxidation Optimize Epoxidizing Agent/Conditions low_epoxide_yield->optimize_epoxidation Yes increase_catalyst Increase Hydrolysis Catalyst/Time/Temp incomplete_hydrolysis->increase_catalyst Yes side_products Rearrangement Products? incomplete_hydrolysis->side_products No success Improved Diol Yield optimize_epoxidation->success increase_catalyst->success milder_conditions Use Milder Hydrolysis Conditions side_products->milder_conditions milder_conditions->success

Caption: Troubleshooting Epoxidation-Hydrolysis Pathway.

Method 3: Reduction of 1-Hydroxy-1-phenyl-2-butanone

This method is useful if the corresponding α-hydroxy ketone is readily available.

Common Problems and Solutions

Problem Potential Cause Recommended Solution
Incomplete Reduction Insufficient reducing agentUse a slight excess of the reducing agent (e.g., NaBH₄).
Low reaction temperatureAllow the reaction to proceed at room temperature or slightly warm if necessary, depending on the reducing agent.
Formation of Byproducts Cleavage of the C-C bondUse a milder reducing agent. Sodium borohydride is generally preferred over lithium aluminum hydride for this reason.
Racemic product when a specific stereoisomer is desiredUse a stereoselective reducing agent or a chiral catalyst.
Difficult Product Isolation Emulsion during workupAdd brine to the aqueous layer to break the emulsion.

Troubleshooting Workflow

start Low Yield or Purity Issue check_reduction Check Reduction Conditions start->check_reduction check_workup Check Workup Procedure start->check_workup incomplete_reduction Incomplete Reduction? check_reduction->incomplete_reduction side_products Side Products Formed? check_reduction->side_products emulsion Emulsion During Workup? check_workup->emulsion incomplete_reduction->check_workup No increase_reductant Increase Reducing Agent incomplete_reduction->increase_reductant Yes side_products->check_workup No use_milder_reductant Use Milder Reducing Agent side_products->use_milder_reductant Yes success Improved Yield and Purity increase_reductant->success use_milder_reductant->success add_brine Add Brine emulsion->add_brine add_brine->success

Caption: Troubleshooting Ketone Reduction.

Frequently Asked Questions (FAQs)

Q1: What is the best method to synthesize enantiomerically pure this compound?

A1: The Sharpless asymmetric dihydroxylation is generally the most effective method for obtaining high enantiomeric excess (ee).[1][2] Using AD-mix-β typically yields the (S,S)-enantiomer, while AD-mix-α produces the (R,R)-enantiomer.[1]

Q2: My Sharpless dihydroxylation reaction is very slow. How can I speed it up?

A2: Ensure that the reaction is run at a slightly basic pH; the AD-mix already contains a base for this purpose.[3] For some substrates, the addition of methanesulfonamide can accelerate the reaction.[1]

Q3: I am getting a mixture of diastereomers from the reduction of 1-hydroxy-1-phenyl-2-butanone. How can I improve the diastereoselectivity?

A3: The choice of reducing agent and reaction conditions is crucial. Bulky reducing agents can favor the formation of one diastereomer over the other. Alternatively, enzymatic reductions can offer very high diastereoselectivity.

Q4: How can I effectively remove the osmium catalyst after the Sharpless dihydroxylation?

A4: The reaction is typically quenched with a reducing agent like sodium sulfite or sodium bisulfite, which reduces the osmate esters and helps in the precipitation of osmium species.[4] The precipitated salts can then be removed by filtration.

Q5: What are the common side products in the epoxidation of (E)-1-Phenyl-1-butene?

A5: Besides the desired epoxide, potential side products include rearranged aldehydes or ketones, and products from over-oxidation, especially if the reaction is not carefully controlled.

Data Presentation

Table 1: Comparison of Synthesis Methods for this compound

Method Typical Reagents Typical Yield Typical Enantiomeric Excess (ee) Key Advantages Key Disadvantages
Sharpless Asymmetric Dihydroxylation (E)-1-Phenyl-1-butene, AD-mix-α or -β, t-BuOH/H₂O85-95%>95%High enantioselectivity, reliable for a range of alkenes.Uses toxic and expensive osmium tetroxide.
Epoxidation and Hydrolysis (E)-1-Phenyl-1-butene, m-CPBA, then H₃O⁺70-85% (two steps)Racemic (unless a chiral epoxidation method is used)Avoids the use of osmium.Can lead to rearrangement byproducts; requires two separate steps.
Reduction of α-Hydroxy Ketone 1-Hydroxy-1-phenyl-2-butanone, NaBH₄, MeOH>90%Racemic (unless a chiral reducing agent is used)High yielding and uses common, inexpensive reagents.Requires the α-hydroxy ketone precursor; may not be stereoselective.

Experimental Protocols

Protocol 1: Sharpless Asymmetric Dihydroxylation of (E)-1-Phenyl-1-butene using AD-mix-β
  • To a stirred solution of AD-mix-β (1.4 g per 1 mmol of alkene) in tert-butanol and water (1:1, 10 mL per 1 g of AD-mix) at room temperature, add (E)-1-phenyl-1-butene (1 mmol).

  • Cool the reaction mixture to 0°C and stir vigorously for 24 hours.

  • Quench the reaction by adding solid sodium sulfite (1.5 g) and warm the mixture to room temperature, stirring for 1 hour.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to afford (1S,2S)-1-Phenyl-1,2-butanediol.

Protocol 2: Epoxidation of (E)-1-Phenyl-1-butene followed by Acid-Catalyzed Hydrolysis

Step A: Epoxidation

  • Dissolve (E)-1-phenyl-1-butene (10 mmol) in dichloromethane (50 mL) and cool the solution to 0°C.

  • Add meta-chloroperoxybenzoic acid (m-CPBA, 12 mmol) portion-wise over 15 minutes.

  • Stir the reaction mixture at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Wash the reaction mixture with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain the crude epoxide.

Step B: Hydrolysis

  • Dissolve the crude epoxide from Step A in a mixture of acetone and water (4:1, 50 mL).

  • Add a catalytic amount of sulfuric acid (e.g., 5 drops of 1 M H₂SO₄).

  • Heat the mixture to reflux and stir for 4 hours.

  • Cool the mixture to room temperature and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the resulting diol by column chromatography or recrystallization.

Protocol 3: Reduction of 1-Hydroxy-1-phenyl-2-butanone with Sodium Borohydride
  • Dissolve 1-hydroxy-1-phenyl-2-butanone (5 mmol) in methanol (25 mL) and cool the solution to 0°C in an ice bath.

  • Add sodium borohydride (NaBH₄, 6 mmol) portion-wise, maintaining the temperature below 10°C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.

  • Quench the reaction by the slow addition of 1 M hydrochloric acid until the effervescence ceases.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 25 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude this compound.

  • Purify by column chromatography if necessary.

References

Technical Support Center: 1-Phenyl-1,2-butanediol Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 1-Phenyl-1,2-butanediol.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: My final product purity is low after column chromatography. What are the likely causes and how can I improve it?

A1: Low purity after column chromatography can stem from several factors. Common culprits include the presence of closely related impurities, improper solvent system selection, and issues with the stationary phase.

Potential Causes and Solutions:

  • Co-eluting Impurities: The crude product may contain byproducts with similar polarity to this compound, making separation difficult.

    • Solution: Employ a multi-step purification approach. Consider an initial purification step such as crystallization or liquid-liquid extraction to remove bulk impurities before chromatography. For chromatographic separation, utilizing a different stationary phase (e.g., switching from silica gel to alumina or a bonded-phase silica) can alter the elution order and improve separation.

  • Inappropriate Solvent System: The chosen mobile phase may not provide adequate resolution.

    • Solution: Systematically optimize the solvent system. A common starting point for diols on silica gel is a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or isopropanol). A shallow gradient elution, where the proportion of the polar solvent is increased slowly over time, can significantly enhance separation.

  • Column Overloading: Applying too much crude material to the column can lead to broad, overlapping peaks.

    • Solution: Reduce the amount of sample loaded onto the column. As a general rule, the sample load should not exceed 1-5% of the total weight of the stationary phase.

Q2: I am observing product degradation during distillation. How can I prevent this?

A2: this compound, like many diols, can be susceptible to thermal degradation at elevated temperatures.

Potential Causes and Solutions:

  • High Temperature: The boiling point of this compound is relatively high, and prolonged exposure to these temperatures can lead to decomposition.

    • Solution: Perform the distillation under reduced pressure (vacuum distillation). This will lower the boiling point of the compound, allowing for distillation at a lower, less destructive temperature.

  • Presence of Acidic or Basic Impurities: Trace amounts of acidic or basic residues from the synthesis can catalyze degradation reactions at high temperatures.

    • Solution: Neutralize the crude product before distillation. This can be achieved by washing the organic solution of the crude product with a mild aqueous base (e.g., sodium bicarbonate solution) followed by a wash with brine and drying over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate).

Q3: My crystallization attempt is failing to produce crystals or is resulting in an oil. What steps can I take?

A3: Crystallization is a powerful purification technique, but its success is highly dependent on the solvent system and the presence of impurities.

Potential Causes and Solutions:

  • Inappropriate Solvent Choice: The solvent may be too good (product is too soluble) or too poor (product is insoluble).

    • Solution: The ideal crystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. A systematic solvent screen is recommended. Alternatively, a binary solvent system can be employed. Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is insoluble) until turbidity is observed. Gentle heating to redissolve, followed by slow cooling, can induce crystallization.

  • Presence of Oily Impurities: Impurities can inhibit crystal lattice formation.

    • Solution: Attempt to remove these impurities by another method first, such as a quick filtration through a plug of silica gel or an extraction.

  • Supersaturation Issues: The solution may be supersaturated, preventing nucleation.

    • Solution: Induce crystallization by scratching the inside of the flask with a glass rod below the solvent level or by adding a seed crystal of pure this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Common impurities depend on the synthetic route. For instance, if synthesized via the reduction of a corresponding ketone, residual starting material and diastereomers may be present. Byproducts from side reactions, such as dehydration products or over-reduction products, can also be found.

Q2: What analytical techniques are best for assessing the purity of this compound?

A2: A combination of techniques is recommended for a thorough purity assessment:

  • Thin-Layer Chromatography (TLC): A quick and easy method for monitoring reaction progress and assessing the complexity of the crude mixture.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on purity and can separate closely related impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of the desired product.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities with distinct signals.

Q3: Are there any specific safety precautions I should take when purifying this compound?

A3: Standard laboratory safety procedures should be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. When performing distillations, especially under vacuum, a safety shield should be used. Ensure all procedures are carried out in a well-ventilated fume hood.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₀H₁₄O₂[2]
Molecular Weight166.22 g/mol [2]
AppearanceColorless liquid or solid[3]
Boiling PointNot specified, but expected to be high
Melting Point~30°C[3]
SolubilitySoluble in water and polar organic solvents like ethanol[3]

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography Purification

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase.

  • Column Packing: Pour the slurry into a glass column and allow the stationary phase to settle, ensuring a level bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully apply it to the top of the silica gel bed.

  • Elution: Begin eluting with the mobile phase, gradually increasing the polarity if a gradient is used.

  • Fraction Collection: Collect fractions in separate test tubes.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: General Procedure for Recrystallization

  • Solvent Selection: Choose a suitable solvent or solvent system in which this compound has high solubility at elevated temperatures and low solubility at room temperature.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis Crude_Product Crude this compound Extraction Liquid-Liquid Extraction Crude_Product->Extraction Initial Cleanup Chromatography Column Chromatography Crude_Product->Chromatography Direct Purification Crystallization Crystallization Extraction->Crystallization Distillation Vacuum Distillation Extraction->Distillation Pure_Product Pure Product Crystallization->Pure_Product Distillation->Pure_Product Chromatography->Pure_Product

Caption: Purification workflow for this compound.

Troubleshooting_Logic Start Purification Issue Low_Purity Low Purity? Start->Low_Purity Degradation Degradation? Start->Degradation No_Crystals No Crystals/Oiling Out? Start->No_Crystals Optimize_Chromatography Optimize Chromatography (Solvent, Stationary Phase) Low_Purity->Optimize_Chromatography Yes Use_Vacuum_Distillation Use Vacuum Distillation Degradation->Use_Vacuum_Distillation Yes Screen_Solvents Screen Crystallization Solvents No_Crystals->Screen_Solvents Yes

Caption: Troubleshooting decision tree for purification issues.

References

Technical Support Center: Synthesis of 1-Phenyl-1,2-butanediol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Phenyl-1,2-butanediol.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two primary synthetic routes to this compound are:

  • Dihydroxylation of 1-phenyl-1-butene: This involves the oxidation of the alkene starting material using reagents such as osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) to form the vicinal diol.

  • Reduction of an α-hydroxy ketone: This method involves the reduction of 1-hydroxy-1-phenyl-2-butanone using a reducing agent like sodium borohydride (NaBH₄) to yield the diol.

Q2: I am seeing a low yield in my dihydroxylation reaction using potassium permanganate. What are the possible causes?

A2: Low yields in KMnO₄-mediated dihydroxylations are often due to over-oxidation. Under conditions that are not carefully controlled (i.e., not cold and dilute), potassium permanganate can cleave the C-C bond of the newly formed diol, leading to the formation of benzoic acid and propionaldehyde (which may be further oxidized).[1][2][3] To mitigate this, ensure the reaction is performed at low temperatures (around 0°C) and with a dilute solution of KMnO₄ under basic conditions.[1][4][5]

Q3: My synthesis via Sharpless asymmetric dihydroxylation is showing low enantioselectivity. What could be the issue?

A3: Low enantioselectivity in a Sharpless asymmetric dihydroxylation can be caused by a high concentration of the olefin (1-phenyl-1-butene).[6] If the olefin concentration is too high, a non-enantioselective dihydroxylation can occur, which will lower the overall enantiomeric excess of the product.[6] Ensure that the reaction is run under the recommended dilute conditions.

Q4: What are some common byproducts I might see in my reaction mixture when synthesizing this compound?

A4: Depending on the synthetic route, common byproducts may include:

  • From dihydroxylation of 1-phenyl-1-butene:

    • Unreacted 1-phenyl-1-butene.

    • Over-oxidation products if using a strong oxidizing agent like KMnO₄ (e.g., benzoic acid, propionaldehyde).

    • Epoxide intermediate if the reaction conditions for dihydroxylation are not optimal.

  • From reduction of 1-hydroxy-1-phenyl-2-butanone:

    • Unreacted starting α-hydroxy ketone.

    • Potential for diastereomers if the reduction is not stereoselective.

Q5: How can I purify my this compound product?

A5: Purification of this compound can typically be achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the impurities. A mixture of hexanes and ethyl acetate is often a good starting point. Recrystallization may also be an option for obtaining highly pure material.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Diagnostic Check Recommended Solution
Inactive Reagents Verify the age and storage conditions of oxidizing or reducing agents.Use fresh, properly stored reagents. For instance, OsO₄ is volatile and toxic and should be handled with care.[2]
Incorrect Reaction Temperature Monitor the internal reaction temperature throughout the addition of reagents and reaction time.For KMnO₄ dihydroxylation, maintain a low temperature (e.g., 0°C) to prevent over-oxidation.[1]
Suboptimal pH Check the pH of the reaction mixture, especially for KMnO₄ and Sharpless dihydroxylations.Sharpless dihydroxylations proceed more rapidly under slightly basic conditions.[6]
Poor Stoichiometry Review the molar equivalents of all reactants.Ensure the correct stoichiometry is used, especially for catalytic reactions where the catalyst and co-oxidant ratios are critical.
Issue 2: Presence of Significant Byproducts
Observed Byproduct Potential Cause Recommended Solution
Unreacted Starting Material Incomplete reaction.Increase reaction time, temperature (if appropriate for the method), or check the activity of the reagents.
Benzoic Acid/Propionaldehyde Over-oxidation during KMnO₄ dihydroxylation.Perform the reaction at a lower temperature with more dilute KMnO₄ solution.[1][2]
Epoxide Incomplete hydrolysis of the intermediate.Ensure proper workup conditions to hydrolyze the intermediate ester or epoxide.

Experimental Protocols

Protocol 1: Dihydroxylation of 1-phenyl-1-butene using Potassium Permanganate

  • Dissolve 1-phenyl-1-butene in a suitable solvent system, such as a mixture of t-butanol and water.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add a pre-chilled, dilute aqueous solution of potassium permanganate (KMnO₄) under vigorous stirring. Maintain the temperature below 5°C during the addition. The solution should be slightly basic.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by adding a reducing agent such as sodium sulfite or sodium bisulfite.

  • Filter the manganese dioxide precipitate and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Reduction of 1-hydroxy-1-phenyl-2-butanone using Sodium Borohydride

  • Dissolve 1-hydroxy-1-phenyl-2-butanone in a protic solvent like methanol or ethanol.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) in portions. Be cautious of hydrogen gas evolution.

  • Stir the reaction at 0°C and allow it to slowly warm to room temperature.

  • Monitor the reaction by TLC until the starting ketone is consumed.

  • Quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl).

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by column chromatography if necessary.

Visualizations

Synthesis_of_1_Phenyl_1_2_butanediol 1-phenyl-1-butene 1-phenyl-1-butene This compound This compound 1-phenyl-1-butene->this compound KMnO4, cold, dilute or OsO4, NMO

Caption: Synthesis of this compound via dihydroxylation.

Side_Reaction_KMnO4 This compound This compound Benzoic Acid Benzoic Acid This compound->Benzoic Acid KMnO4 (warm, concentrated) Propionaldehyde Propionaldehyde This compound->Propionaldehyde KMnO4 (warm, concentrated)

Caption: Over-oxidation side reaction with KMnO₄.

Troubleshooting_Workflow start Experiment Issue low_yield Low Yield start->low_yield byproducts Byproducts Observed start->byproducts check_reagents Check Reagent Activity low_yield->check_reagents Yes check_temp Verify Reaction Temperature low_yield->check_temp Yes check_stoich Confirm Stoichiometry low_yield->check_stoich Yes identify_byproduct Identify Byproduct (TLC, NMR, GC-MS) byproducts->identify_byproduct Yes adjust_conditions Adjust Reaction Conditions (e.g., lower temp, dilute) identify_byproduct->adjust_conditions optimize_purification Optimize Purification identify_byproduct->optimize_purification

Caption: Troubleshooting workflow for synthesis issues.

References

Technical Support Center: Optimizing Reaction Conditions for 1-Phenyl-1,2-butanediol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Phenyl-1,2-butanediol.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most common and versatile methods for the synthesis of this compound are:

  • Sharpless Asymmetric Dihydroxylation: This method is used for the enantioselective preparation of 1,2-diols from prochiral olefins, in this case, 1-phenyl-1-butene. It utilizes an osmium catalyst with a chiral ligand to achieve high enantioselectivity.[1][2][3]

  • Grignard Reaction: This approach involves the reaction of a phenylmagnesium halide (e.g., phenylmagnesium bromide) with a suitable epoxy or alpha-hydroxy ketone precursor. For instance, reaction with 1,2-epoxybutane would yield this compound after workup.[4][5][6]

  • Biocatalytic Methods: Enzymatic routes using carboligases and alcohol dehydrogenases can be employed for the stereoselective synthesis of phenyl diols. These methods often involve whole-cell biocatalysts and offer high stereoselectivity.[7]

Q2: How can I purify crude this compound?

A2: Purification of this compound typically involves standard laboratory techniques. The choice of method will depend on the impurities present. Common purification strategies include:

  • Chromatography: Column chromatography on silica gel is a highly effective method for separating the desired diol from nonpolar byproducts and unreacted starting materials.

  • Extraction: Liquid-liquid extraction can be used to remove water-soluble impurities and some byproducts. For example, after quenching a Grignard reaction, the product is typically extracted into an organic solvent.[8]

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

Q3: What are the key safety precautions when synthesizing this compound?

A3: Safety is paramount in any chemical synthesis. Key precautions include:

  • Grignard Reaction: This reaction is highly sensitive to moisture and air. Anhydrous solvents and glassware are essential. The reaction can be exothermic, so proper temperature control is necessary. Phenylmagnesium bromide is corrosive and reacts violently with water.[4][5]

  • Sharpless Dihydroxylation: Osmium tetroxide is highly toxic and volatile. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The oxidants used, such as potassium ferricyanide, are strong oxidizing agents.[2]

  • General Precautions: Always wear appropriate PPE, including safety glasses, lab coat, and gloves. Work in a well-ventilated area. Consult the Safety Data Sheets (SDS) for all chemicals used.

Troubleshooting Guides

Sharpless Asymmetric Dihydroxylation of 1-Phenyl-1-butene
Issue Possible Cause(s) Suggested Solution(s)
Low Yield Incomplete reaction.- Increase reaction time.- Ensure the pH of the reaction mixture is stable and slightly basic.[1]- Verify the activity of the osmium catalyst and the stoichiometric oxidant.
Low olefin concentration.- If the olefin concentration is too low, the reaction rate may be slow. However, if it is too high, a second, non-enantioselective dihydroxylation can occur, lowering the enantiomeric excess.[1]
Low Enantioselectivity Incorrect chiral ligand or AD-mix.- Ensure you are using the correct AD-mix (α or β) for the desired enantiomer.[2]
Presence of impurities that poison the catalyst.- Purify the starting 1-phenyl-1-butene.
High olefin concentration.- As mentioned above, high olefin concentrations can lead to a non-enantioselective background reaction.[1]
Formation of Side Products Over-oxidation of the diol.- Use a milder oxidant or control the stoichiometry of the oxidant carefully.
Reaction with other functional groups in the substrate.- Protect other sensitive functional groups before the dihydroxylation step.
Grignard Synthesis of this compound
Issue Possible Cause(s) Suggested Solution(s)
Reaction Fails to Initiate Wet glassware or solvent.- Ensure all glassware is oven-dried and solvents are anhydrous.[4][5]
Inactive magnesium surface.- Use fresh magnesium turnings or activate them with a small crystal of iodine or by crushing them.[4]
Low Yield of Desired Diol Formation of biphenyl byproduct.- This can occur during the formation of the Grignard reagent. Add the alkyl halide slowly to the magnesium to minimize this side reaction.[4]
Reaction with atmospheric CO2.- Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction.
Incomplete reaction.- Ensure the reaction is stirred efficiently and allowed to proceed for a sufficient amount of time.
Formation of a Ketone Instead of a Diol Use of an ester as the starting material.- Grignard reagents add twice to esters, resulting in a tertiary alcohol. To obtain the diol, a different starting material like an epoxide or an α-hydroxyketone is needed.[6]

Data Presentation

The following tables provide an illustrative representation of how reaction parameters can be optimized. Note: The following data is illustrative for similar diol syntheses and should be adapted based on experimental results for this compound.

Table 1: Illustrative Effect of Temperature on the Sharpless Dihydroxylation of an Alkene

Temperature (°C)Reaction Time (h)Yield (%)Enantiomeric Excess (%)
0248598
25129295
4089088

Table 2: Illustrative Effect of Catalyst Loading on Grignard Reaction Yield

Phenylmagnesium Bromide (equivalents)Reaction Time (h)Yield (%)
1.1475
1.5488
2.0485 (with more byproducts)

Experimental Protocols

General Protocol for Sharpless Asymmetric Dihydroxylation of 1-Phenyl-1-butene
  • Preparation: In a round-bottom flask, dissolve 1-phenyl-1-butene in a 1:1 mixture of tert-butanol and water.

  • Addition of Reagents: Add the appropriate AD-mix (α or β) to the stirred solution. The mixture will typically be biphasic.

  • Reaction: Stir the reaction vigorously at room temperature or 0°C until the starting material is consumed (monitor by TLC or GC).

  • Quenching: Quench the reaction by adding a solid reducing agent such as sodium sulfite or sodium metabisulfite and stir until the color of the solution changes from dark brown to a lighter shade.

  • Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

General Protocol for Grignard Synthesis of this compound from 1,2-Epoxybutane
  • Grignard Reagent Formation: In an oven-dried, three-necked flask equipped with a condenser, dropping funnel, and nitrogen inlet, add magnesium turnings. Add a solution of bromobenzene in anhydrous diethyl ether dropwise to the magnesium. The reaction should initiate, indicated by bubbling and a cloudy appearance. If not, gentle heating or the addition of an iodine crystal may be necessary. Reflux the mixture until the magnesium is consumed.

  • Reaction with Epoxide: Cool the Grignard reagent to 0°C in an ice bath. Add a solution of 1,2-epoxybutane in anhydrous diethyl ether dropwise.

  • Quenching: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude this compound by column chromatography.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification Start Start Reaction_Setup Reaction Setup Start->Reaction_Setup Reagent_Addition Reagent Addition Reaction_Setup->Reagent_Addition Reaction_Monitoring Reaction Monitoring Reagent_Addition->Reaction_Monitoring Quenching Quenching Reaction_Monitoring->Quenching Extraction Extraction Quenching->Extraction Drying Drying & Concentration Extraction->Drying Purification Purification Drying->Purification Final_Product Final_Product Purification->Final_Product Final Product

Caption: Generalized workflow for the chemical synthesis of this compound.

troubleshooting_logic Low_Yield Low Yield? Incomplete_Reaction Incomplete Reaction? Low_Yield->Incomplete_Reaction Yes Side_Reactions Significant Side Reactions? Low_Yield->Side_Reactions Yes Increase_Time_Temp Increase Reaction Time/Temperature Incomplete_Reaction->Increase_Time_Temp Yes Check_Purity Check Reagent Purity Side_Reactions->Check_Purity Yes Optimize_Stoichiometry Optimize Stoichiometry Side_Reactions->Optimize_Stoichiometry Yes

Caption: Logical workflow for troubleshooting low reaction yields.

References

Technical Support Center: 1-Phenyl-1,2-butanediol Stability and Handling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of 1-Phenyl-1,2-butanediol and strategies for its prevention.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a vicinal diol containing a phenyl group attached to one of the hydroxyl-bearing carbons. Its stability is crucial for ensuring the accuracy and reproducibility of experimental results, as degradation can lead to the formation of impurities that may interfere with biological assays or chemical reactions. In drug development, understanding the degradation profile is a critical component of stability testing and formulation development.

Q2: What are the primary degradation pathways for this compound?

A2: Based on its chemical structure, this compound is susceptible to three primary degradation pathways:

  • Oxidative Cleavage: The carbon-carbon bond between the two hydroxyl groups can be cleaved by strong oxidizing agents, yielding benzaldehyde and propionaldehyde.

  • Oxidation of the Benzylic Alcohol: The secondary benzylic alcohol can be oxidized to form 1-phenyl-1-hydroxy-2-butanone. Further oxidation could lead to other products.

  • Acid-Catalyzed Dehydration and Rearrangement: In the presence of acid, the diol can undergo dehydration to form an enol, which can then tautomerize to a ketone. Rearrangement reactions, such as a pinacol-type rearrangement, are also possible, leading to the formation of 2-phenyl-2-butanal.

Q3: How can I detect the degradation of my this compound sample?

A3: Degradation can be monitored using various analytical techniques, primarily chromatography. A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is often suitable for separating this compound from its potential degradation products. The appearance of new peaks or a decrease in the peak area of the parent compound indicates degradation. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the mass of the degradation products, aiding in their structural elucidation.

Q4: What are the best practices for storing this compound to minimize degradation?

A4: To minimize degradation, this compound should be stored in a cool, dark, and dry place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to protect it from oxidation. The container should be tightly sealed to prevent exposure to moisture and air. For long-term storage, refrigeration (2-8 °C) is recommended.

Troubleshooting Guides

This section addresses specific issues that users might encounter during their experiments involving this compound.

Problem 1: Unexpected peaks observed in the chromatogram of a this compound standard.

  • Possible Cause 1: Oxidative Degradation. Exposure of the compound or its solution to air and/or light can lead to oxidation.

    • Troubleshooting Steps:

      • Prepare fresh solutions of this compound using deoxygenated solvents.

      • Store solutions in amber vials to protect from light.

      • Purge the headspace of the vial with an inert gas like nitrogen or argon before sealing.

      • Analyze the freshly prepared solution and compare it with the chromatogram of the older solution to see if the unexpected peaks are diminished.

  • Possible Cause 2: Acid or Base Contamination. Traces of acid or base in the solvent or on glassware can catalyze degradation.

    • Troubleshooting Steps:

      • Ensure all glassware is thoroughly cleaned and rinsed with a high-purity solvent.

      • Use high-purity or HPLC-grade solvents.

      • If the mobile phase is acidic or basic, prepare a fresh batch and ensure the pH is correct.

      • Inject a blank (solvent only) to rule out contamination from the analytical system.

  • Possible Cause 3: Thermal Degradation. High temperatures during sample preparation or analysis can cause degradation.

    • Troubleshooting Steps:

      • Avoid heating solutions of this compound unless necessary for the experimental protocol.

      • If using a heated autosampler or column compartment, evaluate if a lower temperature can be used without compromising the chromatography.

Problem 2: Inconsistent results in bioassays using this compound.

  • Possible Cause: Degradation of the stock solution over time.

    • Troubleshooting Steps:

      • Prepare fresh stock solutions more frequently.

      • Perform a stability study on the stock solution under your specific storage conditions by analyzing it at regular intervals (e.g., daily or weekly) via HPLC to monitor for degradation.

      • Based on the stability data, establish an expiration date for your stock solutions.

      • Consider aliquoting the stock solution into single-use vials to avoid repeated freeze-thaw cycles and exposure to air.

Data Presentation

The following tables summarize hypothetical quantitative data from forced degradation studies on this compound. This data is for illustrative purposes to demonstrate expected trends.

Table 1: Forced Degradation of this compound under Various Stress Conditions.

Stress ConditionDurationTemperature (°C)% Degradation of this compoundMajor Degradation Products Identified
0.1 M HCl24 hours6015.22-Phenyl-2-butanal
0.1 M NaOH24 hours608.5Benzaldehyde, Propionaldehyde
3% H₂O₂24 hours2525.8Benzaldehyde, Propionaldehyde, 1-Phenyl-1-hydroxy-2-butanone
Photolytic (UV)24 hours255.1Complex mixture of minor degradants
Thermal48 hours8010.31-Phenyl-1-hydroxy-2-butanone

Table 2: Stability of this compound in Different Solvents at Room Temperature (25°C).

SolventStorage Duration (days)% Remaining this compound
Acetonitrile799.5
Methanol798.2
Water795.1
Phosphate Buffer (pH 7.4)794.5

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol describes a general procedure for conducting forced degradation studies to identify potential degradation products and assess the stability of this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • After incubation, cool the solution to room temperature and neutralize it with an appropriate amount of 0.1 M NaOH.

    • Dilute the sample with the mobile phase to an appropriate concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • After incubation, cool the solution to room temperature and neutralize it with an appropriate amount of 0.1 M HCl.

    • Dilute the sample with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute the sample with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of this compound in an oven at 80°C for 48 hours.

    • After heating, dissolve the sample in the initial solvent to prepare a 1 mg/mL solution and dilute for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound (1 mg/mL) to UV light (e.g., 254 nm) for 24 hours.

    • Analyze the sample by HPLC.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, by a validated stability-indicating HPLC method.

    • Use a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) for identification of degradation products.

Protocol 2: RP-HPLC Method for the Analysis of this compound and its Degradation Products

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 80% B

    • 20-25 min: 80% B

    • 25-26 min: 80% to 30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Mandatory Visualizations

Degradation_Pathways PBD This compound Oxidative_Cleavage Oxidative Cleavage (e.g., H₂O₂) PBD->Oxidative_Cleavage Benzylic_Oxidation Benzylic Oxidation PBD->Benzylic_Oxidation Acid_Dehydration Acid-Catalyzed Dehydration PBD->Acid_Dehydration Benzaldehyde Benzaldehyde Oxidative_Cleavage->Benzaldehyde Propionaldehyde Propionaldehyde Oxidative_Cleavage->Propionaldehyde Hydroxyketone 1-Phenyl-1-hydroxy- 2-butanone Benzylic_Oxidation->Hydroxyketone Rearrangement_Product 2-Phenyl-2-butanal Acid_Dehydration->Rearrangement_Product Experimental_Workflow Start Start: this compound Sample Stress Apply Stress Condition (Acid, Base, Oxidant, Heat, Light) Start->Stress Neutralize Neutralize/Dilute Sample Stress->Neutralize HPLC Analyze by RP-HPLC-UV/MS Neutralize->HPLC Data Data Analysis: - % Degradation - Identify Degradants HPLC->Data End End: Stability Profile Data->End Prevention_Strategy Goal Goal: Prevent Degradation of This compound Storage Proper Storage Goal->Storage Handling Careful Handling Goal->Handling Analysis Prompt Analysis Goal->Analysis Storage_Details - Cool (2-8°C) - Dark (Amber Vials) - Dry - Inert Atmosphere (N₂/Ar) Storage->Storage_Details Handling_Details - Use High-Purity Solvents - Avoid Acid/Base Contamination - Minimize Heat Exposure Handling->Handling_Details Analysis_Details - Prepare Fresh Solutions - Analyze Promptly After Preparation Analysis->Analysis_Details

Technical Support Center: Enhancing Enantiomeric Excess of 1-Phenyl-1,2-butanediol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chiral synthesis and resolution of 1-Phenyl-1,2-butanediol. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and improve the enantiomeric excess (ee) of your target compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis and resolution of this compound.

Q1: My enzymatic resolution is giving low enantiomeric excess (<90% ee). What are the likely causes and how can I improve it?

A1: Low enantiomeric excess in enzymatic resolutions is a frequent challenge. Here are the primary factors to investigate:

  • Enzyme Choice: The inherent enantioselectivity (E-value) of the lipase or dehydrogenase is the most critical factor. If the current enzyme is not selective enough, screen a panel of different commercially available lipases (e.g., from Candida antarctica, Pseudomonas cepacia) or alcohol dehydrogenases.

  • Acyl Donor (for Lipase-Catalyzed Resolution): The structure of the acyl donor in transesterification reactions significantly impacts selectivity. Experiment with different acyl donors, such as vinyl acetate, isopropenyl acetate, or various fatty acid esters.

  • Solvent System: The reaction medium affects enzyme conformation and activity. Test a range of organic solvents with varying polarities (e.g., hexane, toluene, diisopropyl ether). A biphasic system (e.g., isooctane-water) can also be effective.[1]

  • Temperature: Lowering the reaction temperature can sometimes enhance enantioselectivity, although it will also decrease the reaction rate.

  • Water Content: For lipase-catalyzed reactions in organic media, the amount of water is crucial. Anhydrous conditions or the addition of molecular sieves can improve results by preventing unwanted hydrolysis.[2]

  • Reaction Conversion: In a kinetic resolution, the maximum ee for the remaining substrate is achieved at conversions greater than 50%, while the maximum ee for the product is typically found at lower conversions. Monitor the reaction over time to find the optimal stopping point.

Q2: I am attempting an asymmetric reduction of 1-hydroxy-1-phenyl-2-butanone, but the stereoselectivity is poor. How can I optimize this reaction?

A2: Poor stereoselectivity in asymmetric reductions often points to issues with the catalyst system or reaction conditions.

  • Catalyst/Reductase Selection: The choice of biocatalyst (e.g., whole cells like Baker's yeast, or isolated oxidoreductases) is paramount.[1] Screening different strains or purified enzymes is recommended. For chemical catalysis, the chiral ligand used in metal-catalyzed hydrogenations (e.g., with Platinum or Ruthenium) dictates the stereochemical outcome.[3]

  • Cofactor Regeneration: For enzymatic reductions using oxidoreductases, efficient regeneration of the cofactor (NADH or NADPH) is essential. A common method is to use a co-substrate like glucose with glucose dehydrogenase (GDH) or isopropanol with a suitable ADH.[4]

  • Substrate Concentration and Inhibition: High substrate concentrations can sometimes lead to enzyme inhibition or cell toxicity, affecting both conversion and selectivity. A fed-batch strategy, where the substrate is added portion-wise, can mitigate these effects and lead to higher product concentrations with excellent enantioselectivity.[5][6]

  • pH and Temperature: These parameters must be optimized for the specific enzyme being used. Most dehydrogenases have an optimal pH range for activity and stability.

Q3: How can I accurately determine the enantiomeric excess of my this compound sample?

A3: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining ee.

  • Column Selection: A chiral stationary phase (CSP) is required. For diols like this compound, polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H) or cyclodextrin-based columns are often effective.[7][8][9][10]

  • Mobile Phase: A typical mobile phase is a mixture of hexane or heptane with an alcohol modifier like 2-propanol (isopropanol) or ethanol. The ratio of these solvents is adjusted to achieve baseline separation of the enantiomers. For 1-Phenyl-1,2-ethanediol, a mobile phase of 90/10 Heptane/2-propanol has been shown to be effective.[11]

  • Detection: UV detection is standard, typically at a wavelength where the phenyl group absorbs, such as 230 nm.[7][11]

  • Sample Preparation: Ensure your sample is clean and fully dissolved in the mobile phase before injection. Racemic this compound should be run as a standard to determine the retention times of both enantiomers.

  • Alternative Methods: Gas Chromatography (GC) on a chiral column after derivatization of the hydroxyl groups is another option.[12] Additionally, fluorescence-based assays involving self-assembly with chiral reporters can be used for high-throughput screening.[13][14]

Q4: My enzymatic reaction stops at a low conversion rate (<50%). What could be the problem?

A4: Low conversion can be caused by several factors, most commonly enzyme deactivation or product inhibition.

  • Product Inhibition: The product of the reaction (e.g., the corresponding ketone in an oxidation reaction) can bind to the enzyme's active site and inhibit its activity.[5] This is a known issue in the oxidation of similar diols.[5]

  • Overcoming Product Inhibition: A strategy to overcome this is the continuous removal of the product from the reaction medium. This can be achieved using techniques like membrane-based solvent extraction.[5]

  • Enzyme Stability: The enzyme may not be stable under the chosen reaction conditions (pH, temperature, solvent). Consider using immobilized enzymes, which often exhibit enhanced stability and can be more easily recovered and reused.[5]

  • Cofactor Limitation: In reactions requiring cofactors (e.g., NAD+/NADH), the cofactor may be degrading or the regeneration system may not be efficient enough to keep up with the primary reaction.

Quantitative Data Summary

The following tables summarize data from various studies on the synthesis and resolution of this compound and structurally related compounds.

Table 1: Enzymatic Asymmetric Reduction of α-Hydroxy Ketones

Precursor KetoneBiocatalystCofactor SystemYield (%)ee (%)Product ConfigurationReference
2-HydroxyacetophenoneCandida magnolia Carbonyl Reductase (CMCR)Glucose/GDH90>99(S)[4]
2-HydroxyacetophenoneKurthia gibsonii Dehydrogenase (KgBDH)-87.4>99(R)[5]
4-Hydroxy-2-butanonePichia jadinii HBY61Glucose85.1100(R)[6]

Table 2: Lipase-Catalyzed Kinetic Resolution of Phenyl-Substituted Alcohols

SubstrateLipaseAcyl DonorSolventee (S) (%)Reference
(R,S)-1-Phenyl 1-propanolNovozym 435Lauric AcidToluene95[2]
(R,S)-2-Phenyl-1-propanolCandida antarctica Lipase B (CALB)-Solvent-free>95[15]

Table 3: Chiral HPLC Conditions for Phenyl-Diol Enantiomers

CompoundColumnMobile PhaseFlow Rate (mL/min)DetectionReference
1-Phenyl-1,2-ethanediolEpitomize CSP-1Z90/10 Heptane/2-propanol0.50UV at 230 nm[11]
1-Phenyl-1,2-ethanediolChiralcel OD-H97/3 n-hexane/2-propanol1.0UV at 230 nm[7]

Detailed Experimental Protocols

Protocol 1: General Procedure for Lipase-Catalyzed Kinetic Resolution

This protocol describes a typical procedure for the enantioselective acylation of racemic this compound.

  • Preparation: To a dried flask, add racemic this compound (1.0 mmol), an appropriate organic solvent (e.g., 10 mL of toluene or hexane), and molecular sieves (approx. 100 mg) to ensure anhydrous conditions.[2]

  • Reactant Addition: Add the acyl donor (e.g., vinyl acetate, 1.5 mmol).

  • Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435, 20-50 mg by weight).

  • Reaction: Stir the mixture at a controlled temperature (e.g., 30-50°C).[2]

  • Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by chiral HPLC or GC to determine conversion and the ee of both the remaining alcohol and the formed ester.

  • Work-up: Once the desired conversion/ee is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with solvent and reused.

  • Purification: Evaporate the solvent from the filtrate. The resulting mixture of the acylated product and unreacted alcohol can be separated by standard column chromatography.

Protocol 2: Asymmetric Reduction of 1-Hydroxy-1-phenyl-2-butanone using a Whole-Cell Biocatalyst

This protocol is adapted from methods for reducing similar α-hydroxy ketones to produce chiral diols.[4]

  • Biocatalyst Preparation: Prepare a suspension of recombinant E. coli cells co-expressing a suitable carbonyl reductase and a glucose dehydrogenase for cofactor regeneration in a phosphate buffer (e.g., 100 mM, pH 6.0-7.0).

  • Reaction Setup: In a reaction vessel, combine the cell suspension, glucose (as the co-substrate for NADPH regeneration), and 1-hydroxy-1-phenyl-2-butanone. To improve substrate solubility, a co-solvent like DMSO (up to 10% v/v) can be used.[7]

  • Fed-Batch Strategy: To avoid substrate inhibition, add the 1-hydroxy-1-phenyl-2-butanone substrate in portions over several hours to reach a high final concentration.

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) with shaking.

  • Monitoring: Track the conversion of the ketone to the diol using TLC or HPLC.

  • Extraction: After the reaction is complete (e.g., 16-24 hours), saturate the aqueous layer with NaCl and extract the product with an organic solvent like ethyl acetate.

  • Purification and Analysis: Combine the organic layers, dry over anhydrous Na₂SO₄, concentrate under vacuum, and purify the resulting this compound by column chromatography. Determine the enantiomeric excess using chiral HPLC.

Visualizations: Workflows and Logic Diagrams

The following diagrams illustrate key processes and troubleshooting logic for improving the enantiomeric excess of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis racemate Racemic this compound react Stir at Controlled Temperature racemate->react enzyme Immobilized Lipase enzyme->react solvent Organic Solvent + Acyl Donor solvent->react monitor Monitor Conversion & ee via Chiral HPLC react->monitor filter_enzyme Filter to Remove Enzyme monitor->filter_enzyme Stop at optimal ee separate Separate Product and Substrate filter_enzyme->separate final_product Enantioenriched Diol & Ester separate->final_product

Caption: Workflow for enzymatic kinetic resolution of this compound.

G cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Enantiomeric Excess (ee) Observed cause1 Suboptimal Enzyme/Catalyst start->cause1 cause2 Incorrect Reaction Conditions start->cause2 cause3 Poor Reaction Control start->cause3 cause4 Inaccurate ee Measurement start->cause4 sol1a Screen Different Enzymes/Ligands cause1->sol1a sol2a Optimize Temperature & pH cause2->sol2a sol2b Test Various Solvents/Acyl Donors cause2->sol2b sol3a Monitor Time/Conversion Carefully cause3->sol3a sol3b Consider Fed-Batch Addition cause3->sol3b sol4a Validate Chiral HPLC Method cause4->sol4a goal Improved Enantiomeric Excess sol1a->goal sol2a->goal sol2b->goal sol3a->goal sol3b->goal sol4a->goal

Caption: Troubleshooting logic for improving enantiomeric excess.

References

Technical Support Center: Production of 1-Phenyl-1,2-butanediol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 1-Phenyl-1,2-butanediol.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when scaling up the process.

Problem IDIssuePotential CausesRecommended Solutions
P01 Low or no product yield - Inactive or decomposed catalyst (e.g., osmium tetroxide).- Incorrect stoichiometry of reagents.- Poor quality of starting material (α-ethylstyrene).- Inefficient mixing, especially in larger reactors.- Reaction temperature is too low.- Use fresh or properly stored catalyst.[1][2]- Carefully check and recalculate the molar ratios of all reactants.- Purify the starting material before use.- Optimize the stirring speed and ensure proper impeller design for the reactor size.[3]- Gradually increase the reaction temperature, monitoring for side reactions.
P02 Formation of significant byproducts (e.g., over-oxidation to ketone or cleavage products) - Reaction temperature is too high.- Prolonged reaction time.- Incorrect pH of the reaction mixture.- Use of a strong oxidizing agent like KMnO4 without careful control.[4]- Maintain the recommended reaction temperature with a reliable cooling system.[3][5]- Monitor the reaction progress by TLC or HPLC and quench it once the starting material is consumed.- Use a buffered solution to maintain a stable pH, as the reaction is sensitive to pH changes.[6]- Prefer osmium tetroxide with a co-oxidant for better selectivity.[1][4]
P03 Difficulty in product isolation and purification - Formation of a stable emulsion during workup.- Co-elution of product with byproducts during chromatography.- Product is too soluble in the aqueous phase.- Add a brine solution to break the emulsion.- Optimize the solvent system for chromatography to improve separation.- Perform multiple extractions with a suitable organic solvent. Using organic media as the reaction medium can also ease downstream processing.[7]
P04 Inconsistent results upon scale-up - Inefficient heat transfer in larger reactors, leading to localized "hot spots".[3][5]- Poor mixing leading to concentration gradients.- Slower reagent addition rate at a larger scale, affecting reaction kinetics.- Ensure the reactor has an adequate cooling jacket and use a heat transfer fluid.[3][8]- Use baffles and appropriate stirrers to ensure homogeneous mixing.[3]- Adjust the addition rate of reagents proportionally to the scale, possibly using a syringe pump for controlled addition.
P05 Low enantioselectivity in asymmetric dihydroxylation - Impure or incorrect chiral ligand.- Racemization of the product under the reaction or workup conditions.- Olefin concentration is too high, leading to a non-ligand-accelerated reaction pathway.[6]- Use a high-purity chiral ligand from a reliable source.- Ensure the workup is performed under neutral or slightly basic conditions to avoid racemization.- Maintain a low concentration of the olefin to favor the chiral ligand-accelerated pathway.[6]

Frequently Asked Questions (FAQs)

1. What is the most common method for the synthesis of this compound?

The most common laboratory method is the dihydroxylation of α-ethylstyrene. For enantiomerically pure this compound, the Sharpless asymmetric dihydroxylation is the preferred method, which uses a catalytic amount of osmium tetroxide in the presence of a chiral ligand.[9][10]

2. What are the main safety concerns when working with osmium tetroxide?

Osmium tetroxide is highly toxic, volatile, and can cause severe eye and respiratory tract irritation.[2][11] It should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. To minimize risks, especially on a larger scale, it is highly recommended to use a catalytic amount of osmium tetroxide with a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO).[1][10]

3. How can I monitor the progress of the dihydroxylation reaction?

The reaction progress can be conveniently monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). A simple method is to spot the reaction mixture on a TLC plate and compare the disappearance of the starting material (α-ethylstyrene) spot with the appearance of the product (this compound) spot.

4. What are the key considerations when scaling up the production of this compound?

Key scale-up considerations include:

  • Heat Transfer: Dihydroxylation reactions are often exothermic. In larger reactors, the surface-area-to-volume ratio decreases, making heat dissipation more challenging.[3][5] Efficient cooling systems are crucial to maintain the optimal reaction temperature and prevent side reactions.

  • Mixing: Achieving homogeneous mixing is critical for consistent results at a larger scale to avoid localized high concentrations of reagents and temperature gradients.[3][8] The type of stirrer, stirring speed, and presence of baffles should be carefully considered.

  • Reagent Addition: The rate of addition of reagents, especially the oxidant, can significantly impact the reaction's selectivity and safety. Controlled addition using a pump is recommended for large-scale reactions.

  • Workup and Purification: The workup procedure may need to be adapted for larger volumes. For instance, liquid-liquid extractions can be more challenging, and alternative purification methods like crystallization may be more practical than chromatography for large quantities.

5. Can I use potassium permanganate (KMnO4) instead of osmium tetroxide?

While potassium permanganate can also be used for dihydroxylation, it is a much stronger oxidizing agent and often leads to over-oxidation, resulting in the formation of byproducts like ketones and cleavage of the diol.[4] This can significantly lower the yield of the desired this compound. Therefore, for better selectivity and higher yields, osmium tetroxide with a co-oxidant is generally preferred.[1]

Experimental Protocols

Laboratory-Scale Synthesis of this compound via Sharpless Asymmetric Dihydroxylation

This protocol is for the synthesis of (R)-1-Phenyl-1,2-butanediol. For the (S)-enantiomer, use AD-mix-α.

Materials:

  • α-Ethylstyrene

  • AD-mix-β

  • tert-Butanol

  • Water

  • Sodium sulfite

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve AD-mix-β (1.4 g per 1 mmol of olefin) in a 1:1 mixture of tert-butanol and water (5 mL each per 1 g of AD-mix-β).

  • Cool the mixture to 0 °C in an ice bath with stirring.

  • To the cooled mixture, add α-ethylstyrene (1 mmol).

  • Stir the reaction vigorously at 0 °C. Monitor the reaction progress by TLC.

  • Once the starting material is consumed (typically after 6-24 hours), quench the reaction by adding solid sodium sulfite (1.5 g per 1 g of AD-mix-β) and stir for another hour at room temperature.

  • Add ethyl acetate to the mixture and stir for 10 minutes.

  • Separate the organic layer. Extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain pure (R)-1-Phenyl-1,2-butanediol.

Pilot-Scale Production of this compound (Illustrative Example)

This protocol is a hypothetical example for a 10 L scale production and should be optimized for specific equipment and safety protocols.

Equipment:

  • 10 L jacketed glass reactor with a mechanical stirrer, temperature probe, and addition funnel.

  • Cooling/heating circulator.

  • Inert atmosphere (Nitrogen or Argon).

Procedure:

  • Charge the reactor with a 1:1 mixture of tert-butanol and water.

  • Start the agitator and begin cooling the solvent mixture to 0-5 °C.

  • Under an inert atmosphere, carefully add the chiral ligand (e.g., (DHQD)2PHAL), potassium osmate, and potassium ferricyanide (the components of AD-mix-β) to the cooled solvent. Stir until dissolved.

  • Slowly add α-ethylstyrene to the reactor via the addition funnel over a period of 1-2 hours, maintaining the internal temperature below 5 °C.

  • Maintain the reaction temperature at 0-5 °C and monitor the reaction progress by HPLC.

  • Upon completion, quench the reaction by the slow addition of a sodium sulfite solution.

  • Proceed with the workup and purification as adapted for the larger scale, which may involve extraction and subsequent crystallization or distillation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Prepare Reagents (AD-mix, Solvent) cool_reactor Cool Reactor to 0°C prep_reagents->cool_reactor Charge Reactor add_olefin Add α-Ethylstyrene cool_reactor->add_olefin Ready for reaction react Stir at 0°C (Monitor by TLC/HPLC) add_olefin->react quench Quench with Na2SO3 react->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract purify Purify (Chromatography/Crystallization) extract->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions problem Low or No Product Yield cause1 Inactive Catalyst problem->cause1 cause2 Incorrect Stoichiometry problem->cause2 cause3 Poor Mixing problem->cause3 cause4 Low Temperature problem->cause4 sol1 Use Fresh Catalyst cause1->sol1 sol2 Recalculate Reagents cause2->sol2 sol3 Optimize Stirring cause3->sol3 sol4 Increase Temperature cause4->sol4

Caption: Troubleshooting logic for low product yield.

References

Technical Support Center: Purification of 1-Phenyl-1,2-butanediol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 1-Phenyl-1,2-butanediol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the removal of impurities from this compound.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Problem 1: Oily product obtained after recrystallization.

Possible Cause Solution
Inappropriate Solvent Choice The solubility of this compound may be too high in the chosen solvent, even at low temperatures. Screen for alternative solvents or solvent mixtures. Good starting points for polar compounds like diols include mixtures of a good solvent (e.g., ethanol, methanol, ethyl acetate) and a poor solvent (e.g., hexane, heptane, water).
Cooling Too Rapidly Rapid cooling can cause the compound to "oil out" instead of forming crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Presence of Impurities Certain impurities can inhibit crystallization. Consider a preliminary purification step, such as a quick filtration through a plug of silica gel, to remove gross impurities before recrystallization.
Supersaturation The solution may be too concentrated. Add a small amount of the hot solvent to the oiled-out mixture and reheat until a clear solution is obtained, then cool slowly.

Problem 2: Poor separation of diastereomers during column chromatography.

Possible Cause Solution
Inadequate Stationary Phase Standard silica gel may not be sufficient for separating closely related diastereomers. Consider using a diol-functionalized silica gel column, which can offer different selectivity for polar compounds.[1][2][3][4][5]
Incorrect Mobile Phase Polarity The polarity of the mobile phase may not be optimal. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can improve separation. Common mobile phase systems for diols include hexane/ethyl acetate or dichloromethane/methanol.
Column Overloading Too much sample loaded onto the column will lead to broad peaks and poor resolution. Reduce the amount of crude material loaded relative to the amount of stationary phase.
Flow Rate Too High A high flow rate reduces the interaction time between the compound and the stationary phase. Optimize the flow rate to allow for better equilibration and separation.

Problem 3: Thermal decomposition during distillation.

Possible Cause Solution
High Boiling Point This compound has a relatively high boiling point, and prolonged heating can lead to decomposition.
Presence of Acidic or Basic Impurities These impurities can catalyze decomposition at high temperatures. Neutralize the crude product before distillation by washing with a mild aqueous base (e.g., sodium bicarbonate solution) and then with water.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in this compound synthesized via a Grignard reaction?

If this compound is synthesized via the reaction of a phenylmagnesium halide with propylene oxide, potential impurities include:

  • Biphenyl: Formed from the coupling of the Grignard reagent.[6]

  • Unreacted starting materials: Residual propylene oxide and phenylmagnesium halide or its hydrolysis product, benzene.

  • Diastereomers: The reaction can produce different stereoisomers of the product.

  • Magnesium salts: These are inorganic byproducts from the workup of the Grignard reaction.

Q2: What is a good starting solvent system for the recrystallization of this compound?

For a polar compound like this compound, a mixed solvent system is often effective. A good starting point is to dissolve the crude product in a minimal amount of a hot "good" solvent in which it is readily soluble (e.g., ethanol, methanol, or ethyl acetate) and then slowly add a "poor" solvent in which it is less soluble (e.g., hexane, heptane, or water) until turbidity persists. Then, reheat to get a clear solution and allow it to cool slowly.

Q3: Can I use distillation to purify this compound?

Yes, vacuum distillation is a suitable method for purifying high-boiling point liquids like this compound.[2] Distilling under reduced pressure lowers the boiling point, which helps to prevent thermal decomposition.[2] It is crucial to ensure the system is free of leaks to maintain a stable, low pressure. For compounds with boiling points above 150 °C at atmospheric pressure, vacuum distillation is recommended.

Experimental Protocols

Recrystallization Protocol

This is a general protocol that may need optimization for your specific sample.

  • Solvent Selection: Test the solubility of a small amount of your crude this compound in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude material in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration (Optional): If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Column Chromatography Protocol

This protocol provides a general guideline for purifying this compound using column chromatography.

  • Stationary Phase Selection: Standard silica gel (60 Å, 230-400 mesh) is a common choice. For improved separation of diastereomers, a diol-functionalized silica gel can be used.[1][2][3][4][5]

  • Mobile Phase Selection: A solvent system of hexane/ethyl acetate or dichloromethane/methanol is a good starting point. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.2-0.3 for the desired compound. A gradient elution from a less polar to a more polar mobile phase is often effective.

  • Column Packing: Pack the column with the chosen stationary phase as a slurry in the initial mobile phase.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the top of the column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis Crude Product Crude Product Recrystallization Recrystallization Crude Product->Recrystallization Column_Chromatography Column_Chromatography Crude Product->Column_Chromatography Distillation Distillation Crude Product->Distillation Pure Product Pure Product Recrystallization->Pure Product Column_Chromatography->Pure Product Distillation->Pure Product TLC TLC Pure Product->TLC HPLC HPLC Pure Product->HPLC NMR NMR Pure Product->NMR

Caption: General workflow for the purification and analysis of this compound.

Troubleshooting_Recrystallization cluster_troubleshooting Troubleshooting Steps Start Crude Product in Hot Solvent Cool Cool Solution Slowly Start->Cool Crystals Crystals Form? Cool->Crystals Oiling_Out Oiling Out Occurs Crystals->Oiling_Out No Success Collect Pure Crystals Crystals->Success Yes Troubleshoot Troubleshoot Oiling_Out->Troubleshoot Reheat Reheat and Add More Solvent Troubleshoot->Reheat Change_Solvent Change Solvent System Troubleshoot->Change_Solvent Pre_Purify Pre-purify (e.g., Silica Plug) Troubleshoot->Pre_Purify Reheat->Cool Change_Solvent->Start Pre_Purify->Start

Caption: Troubleshooting guide for addressing "oiling out" during recrystallization.

References

stability issues of 1-Phenyl-1,2-butanediol under different conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 1-Phenyl-1,2-butanediol. This resource is designed for researchers, scientists, and drug development professionals to address potential stability issues you may encounter during your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. As a vicinal diol containing a phenyl group, it may be susceptible to dehydration, oxidation, and other degradation pathways under certain conditions.

Q2: How does pH affect the stability of this compound?

A2: Extremes in pH can potentially lead to the degradation of this compound.

  • Acidic conditions: Acid catalysis can promote dehydration of the diol, leading to the formation of ketones or enols. Rearrangement reactions are also a possibility.

  • Alkaline conditions: While generally more stable than in acidic conditions, prolonged exposure to strong bases at elevated temperatures could lead to slow degradation. Some phenolic compounds show instability at high pH.[1][2]

Q3: Is this compound sensitive to temperature?

A3: Yes, like most organic molecules, this compound can be expected to degrade at elevated temperatures. Thermal degradation may involve dehydration, oxidation (if oxygen is present), or cleavage of the carbon-carbon bond of the diol. It is recommended to store the compound in a cool, dark place.

Q4: What is the photostability of this compound?

A4: The presence of a phenyl group suggests potential sensitivity to UV light. Aromatic compounds can absorb UV radiation, which may lead to photochemical degradation. For critical applications, it is advisable to handle the compound under amber or UV-protected lighting and store it in light-resistant containers.

Q5: How does this compound behave in the presence of oxidizing agents?

A5: Vicinal diols are susceptible to oxidative cleavage.[3][4] Strong oxidizing agents can cleave the C-C bond between the two hydroxyl groups, yielding benzaldehyde and propionaldehyde. Milder oxidation may lead to the formation of α-hydroxy ketones.

Troubleshooting Guides

Issue 1: Unexpected peaks appear in my chromatogram after sample preparation.

  • Possible Cause: Degradation of this compound during sample preparation.

  • Troubleshooting Steps:

    • Check the pH of your sample and mobile phase: Ensure the pH is within a stable range for the compound. If possible, work with buffered solutions.

    • Control the temperature: Avoid heating samples unless necessary. If heating is required, minimize the time and temperature.

    • Protect from light: Prepare samples under low-light conditions and use amber vials for storage and analysis.

    • Evaluate matrix effects: Components of your sample matrix could be catalyzing degradation. Perform a spike and recovery experiment with a pure solvent to confirm.

Issue 2: The concentration of my this compound standard solution is decreasing over time.

  • Possible Cause: Instability of the compound in the chosen solvent and storage conditions.

  • Troubleshooting Steps:

    • Solvent selection: Ensure the solvent is of high purity and free of contaminants that could promote degradation. Consider using aprotic solvents if hydrolysis or dehydration is suspected.

    • Storage conditions: Store standard solutions at low temperatures (e.g., 2-8 °C or -20 °C) and protected from light.

    • Fresh preparation: For highly accurate quantitative work, prepare fresh standard solutions daily.

    • Inert atmosphere: If oxidation is suspected, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon).

Issue 3: I am observing poor recovery of this compound in my formulation.

  • Possible Cause: Interaction with excipients in the formulation leading to degradation.

  • Troubleshooting Steps:

    • Excipient compatibility study: Conduct a systematic study by mixing this compound with individual excipients and monitoring for degradation under accelerated conditions.

    • pH of the formulation: Measure the pH of the final formulation to ensure it is in a range where this compound is stable.

    • Moisture content: High moisture content in the formulation can promote hydrolytic degradation. Ensure proper drying and storage conditions.

Data Presentation

The following tables are templates to illustrate how quantitative data from stability studies on this compound could be presented.

Table 1: Effect of pH on the Stability of this compound in Aqueous Solution at 40°C.

pHTime (days)% Remaining this compoundAppearance of Solution
3.00100.0Clear, colorless
3.0792.5Clear, colorless
3.01485.2Clear, colorless
7.00100.0Clear, colorless
7.0799.8Clear, colorless
7.01499.5Clear, colorless
9.00100.0Clear, colorless
9.0798.1Clear, colorless
9.01496.3Clear, colorless

Table 2: Effect of Temperature on the Stability of Solid this compound.

Temperature (°C)Time (weeks)% Remaining this compoundPhysical Appearance
250100.0White crystalline solid
25499.9No change
25899.8No change
400100.0White crystalline solid
40498.7No change
40897.5No change
600100.0White crystalline solid
60491.3Slight yellowing
60882.4Yellowing

Experimental Protocols

Protocol 1: pH Stability Assessment

  • Prepare buffer solutions: Prepare a series of buffers at different pH values (e.g., pH 3, 5, 7, 9).

  • Prepare stock solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Prepare test solutions: Spike the stock solution into each buffer to a final concentration suitable for analysis (e.g., 100 µg/mL).

  • Incubate: Store the test solutions in a temperature-controlled environment (e.g., 40°C) and protect them from light.

  • Analyze samples: At specified time points (e.g., 0, 1, 3, 7, and 14 days), withdraw an aliquot from each solution, neutralize if necessary, and analyze for the concentration of this compound and the formation of any degradation products using a validated stability-indicating analytical method, such as HPLC-UV or LC-MS.

Protocol 2: Photostability Testing

  • Sample preparation: Prepare solutions of this compound in a photochemically inert solvent. Also, place the solid compound in clear and amber glass vials.

  • Control samples: Prepare identical sets of samples to be kept in the dark at the same temperature to serve as controls.

  • Light exposure: Expose the samples to a light source that provides both visible and UV output, as specified in ICH guideline Q1B.[5][6] The total illumination should be not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis: After the exposure period, analyze both the light-exposed and dark control samples for any changes in appearance, purity, and the presence of degradation products.

Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_report Reporting start Define Stability Protocol prep_sample Prepare Samples (Solid & Solution) start->prep_sample temp Temperature (e.g., 40°C, 60°C) prep_sample->temp ph pH (e.g., 3, 7, 9) prep_sample->ph light Light (ICH Q1B) prep_sample->light oxidize Oxidation (e.g., H2O2) prep_sample->oxidize analytics Analytical Testing (e.g., HPLC, LC-MS) temp->analytics ph->analytics light->analytics oxidize->analytics eval Evaluate Data analytics->eval report Generate Stability Report - Degradation Profile - Shelf-life Estimation eval->report

Caption: Experimental workflow for stability testing of this compound.

Troubleshooting_Logic cluster_investigation Investigation Path cluster_causes Potential Root Causes cluster_solution Corrective Actions issue Unexpected Analytical Result (e.g., new peaks, low assay) check_prep Review Sample Preparation issue->check_prep check_storage Examine Storage Conditions issue->check_storage check_method Verify Analytical Method issue->check_method ph_issue pH Instability check_prep->ph_issue temp_issue Thermal Degradation check_prep->temp_issue compat_issue Excipient Incompatibility check_prep->compat_issue check_storage->temp_issue light_issue Photodegradation check_storage->light_issue oxid_issue Oxidative Degradation check_method->oxid_issue solution Modify Protocol: - Adjust pH/Temp - Protect from Light - Use Fresh Samples - Inert Atmosphere ph_issue->solution temp_issue->solution light_issue->solution oxid_issue->solution compat_issue->solution

Caption: Logical relationship diagram for troubleshooting stability issues.

Hypothetical_Signaling_Pathway PBD This compound (Investigational Drug) receptor Target Receptor (e.g., GPCR) PBD->receptor Binds and Activates enzyme Effector Enzyme (e.g., Adenylyl Cyclase) receptor->enzyme Modulates Activity second_messenger Second Messenger (e.g., cAMP) enzyme->second_messenger Produces kinase_cascade Kinase Cascade (e.g., PKA activation) second_messenger->kinase_cascade Activates response Cellular Response (e.g., Gene Expression) kinase_cascade->response Leads to

References

Validation & Comparative

A Comparative Guide to 1-Phenyl-1,2-butanediol and Other Diols in Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chiral building blocks for organic synthesis, vicinal diols are of paramount importance, serving as versatile intermediates in the synthesis of complex molecules and active pharmaceutical ingredients (APIs). Among these, 1-Phenyl-1,2-butanediol offers a unique combination of a phenyl group and a short alkyl chain, bestowing specific stereochemical and electronic properties that can be advantageous in certain synthetic routes. This guide provides an objective comparison of this compound with other relevant diols, supported by experimental data, to aid researchers in selecting the optimal diol for their synthetic endeavors.

Performance Comparison in Asymmetric Synthesis

The asymmetric synthesis of chiral diols is a critical application area. Two of the most powerful methods for achieving high enantioselectivity are the Sharpless asymmetric dihydroxylation and biocatalytic dihydroxylation. The performance of this compound's precursor, 1-phenyl-1-butene, in these reactions can be compared with other common terminal aryl alkenes like styrene (precursor to 1-phenyl-1,2-ethanediol).

Sharpless Asymmetric Dihydroxylation

The Sharpless asymmetric dihydroxylation is a Nobel Prize-winning method for the enantioselective synthesis of vicinal diols from alkenes. The reaction typically utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand, most commonly derived from dihydroquinine (DHQ) or dihydroquinidine (DHQD) alkaloids. The choice of ligand dictates the stereochemical outcome of the reaction.

Table 1: Comparison of Sharpless Asymmetric Dihydroxylation of Terminal Aryl Alkenes

Alkene SubstrateDiol ProductLigand SystemYield (%)Enantiomeric Excess (ee, %)
1-Phenyl-1-buteneThis compoundAD-mix-β8598
Styrene1-Phenyl-1,2-ethanediolAD-mix-β9299
4-Methoxy-styrene1-(4-Methoxyphenyl)-1,2-ethanediolAD-mix-β95>99
4-Chloro-styrene1-(4-Chlorophenyl)-1,2-ethanediolAD-mix-β8897

Note: Data is compiled from representative literature and may vary based on specific reaction conditions.

As the data suggests, the electronic nature of the substituent on the phenyl ring can influence both the yield and the enantioselectivity of the dihydroxylation reaction. While 1-phenyl-1-butene provides excellent yield and enantioselectivity, substrates with electron-donating groups (like methoxy) can lead to slightly higher yields and selectivities.

Biocatalytic Dihydroxylation

Enzymatic methods offer a green and highly selective alternative to traditional chemical synthesis. Dioxygenases, for instance, can catalyze the direct dihydroxylation of alkenes with high enantio- and regioselectivity.

Table 2: Comparison of Biocatalytic Dihydroxylation of Terminal Aryl Alkenes

Alkene SubstrateDiol ProductBiocatalystYield (%)Enantiomeric Excess (ee, %)
1-Phenyl-1-butene(1R,2S)-1-Phenyl-1,2-butanediolToluene Dioxygenase (mutant)75>99
Styrene(1S,2R)-1-Phenyl-1,2-ethanediolStyrene Dioxygenase90>99

Note: Data is compiled from representative literature and may vary based on the specific enzyme and reaction conditions.

Biocatalytic methods can achieve exceptional enantioselectivity, often exceeding that of chemical methods. The choice of enzyme is crucial and is substrate-specific.

Experimental Protocols

Sharpless Asymmetric Dihydroxylation of 1-Phenyl-1-butene

This protocol is a representative procedure for the synthesis of this compound using the commercially available AD-mix-β.

Materials:

  • 1-Phenyl-1-butene

  • AD-mix-β (contains K₃Fe(CN)₆, K₂CO₃, K₂OsO₂(OH)₄, and (DHQD)₂PHAL)

  • tert-Butanol

  • Water

  • Methanesulfonamide (CH₃SO₂NH₂)

  • Sodium sulfite (Na₂SO₃)

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

  • Silica gel

Procedure:

  • A mixture of tert-butanol (50 mL) and water (50 mL) is cooled to 0 °C in a flask equipped with a magnetic stirrer.

  • AD-mix-β (14 g) and methanesulfonamide (0.95 g, 10 mmol) are added to the solvent mixture and stirred until the solids dissolve, resulting in a yellow-orange two-phase system.

  • 1-Phenyl-1-butene (1.32 g, 10 mmol) is added to the reaction mixture at 0 °C.

  • The reaction is stirred vigorously at 0 °C for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, solid sodium sulfite (15 g) is added, and the mixture is warmed to room temperature and stirred for 1 hour.

  • Ethyl acetate (100 mL) is added, and the layers are separated. The aqueous layer is extracted with ethyl acetate (2 x 50 mL).

  • The combined organic layers are washed with 2 M NaOH (50 mL), brine (50 mL), and dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by flash chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Visualizing Synthetic Pathways

The following diagrams illustrate the key synthetic transformations discussed in this guide.

Sharpless_Dihydroxylation cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Alkene 1-Phenyl-1-butene Reaction_Center Sharpless Asymmetric Dihydroxylation Alkene->Reaction_Center OsO4 OsO₄ (cat.) OsO4->Reaction_Center Ligand AD-mix-β ((DHQD)₂PHAL) Ligand->Reaction_Center Oxidant K₃Fe(CN)₆ / K₂CO₃ Oxidant->Reaction_Center Solvent t-BuOH / H₂O Solvent->Reaction_Center Diol This compound Reaction_Center->Diol

Caption: Sharpless Asymmetric Dihydroxylation of 1-Phenyl-1-butene.

Biocatalytic_Dihydroxylation cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Alkene 1-Phenyl-1-butene Reaction_Center Biocatalytic Dihydroxylation Alkene->Reaction_Center Enzyme Dioxygenase Enzyme->Reaction_Center Cofactors O₂, NADH Cofactors->Reaction_Center Buffer Aqueous Buffer Buffer->Reaction_Center Diol This compound Reaction_Center->Diol

Caption: Biocatalytic Dihydroxylation of 1-Phenyl-1-butene.

Conclusion

This compound is a valuable chiral building block that can be synthesized in high yield and enantioselectivity using modern synthetic methods. Its performance in asymmetric synthesis is comparable to other terminal aryl diols, with the choice of synthetic route—be it Sharpless asymmetric dihydroxylation or a biocatalytic approach—largely depending on the desired stereoisomer, scalability, and sustainability considerations. The provided experimental protocol for the Sharpless dihydroxylation offers a reliable method for its laboratory-scale synthesis. For industrial applications, biocatalytic routes are becoming increasingly attractive due to their high selectivity and environmentally friendly nature. Researchers and drug development professionals should consider the specific structural and stereochemical requirements of their target molecule when choosing between this compound and other diols.

A Comparative Guide to Catalytic Systems for the Synthesis of 1-Phenyl-1,2-butanediol

Author: BenchChem Technical Support Team. Date: November 2025

The synthesis of chiral vicinal diols, such as 1-Phenyl-1,2-butanediol, is of significant interest in the pharmaceutical and fine chemical industries, as these compounds serve as crucial building blocks for more complex, biologically active molecules. The stereochemical control during synthesis is paramount, and various catalytic systems have been developed to achieve high enantioselectivity and yield. This guide provides an objective comparison of three prominent catalytic methodologies: Sharpless Asymmetric Dihydroxylation, Heterogeneous Catalytic Hydrogenation, and Whole-Cell Biocatalysis.

Performance Comparison of Catalytic Systems

The selection of an appropriate catalytic system depends on several factors, including the desired stereoisomer, substrate availability, cost of reagents, and scalability. The following table summarizes the key performance indicators for each approach.

ParameterSharpless Asymmetric DihydroxylationHeterogeneous Catalytic HydrogenationWhole-Cell Biocatalysis
Catalyst OsO₄ (catalytic), Chiral Ligand (e.g., (DHQD)₂-PHAL in AD-mix-β)Pt/ZrO₂ or Ir/TiO₂ with a chiral modifier (e.g., cinchonidine)Recombinant E. coli cells co-expressing a carbonyl reductase and a dehydrogenase for cofactor regeneration
Typical Substrate 1-Phenyl-1-butene1-Phenyl-1,2-butanedioneα-Hydroxy-α-phenylbutanone
Typical Yield >90%80-95%~90%[1][2]
Enantiomeric Excess (ee) >99%[3]Moderate to High (Varies with modifier and support)>99%[1][2]
Reaction Temperature 0 °C to room temperature[3]Room temperature to 25 °C[4][5]~30 °C
Reaction Pressure AtmosphericHigh H₂ Pressure (e.g., 40 bar)[4][5]Atmospheric
Key Advantages Extremely high enantioselectivity, well-established and predictable, commercially available reagents (AD-mix).[6][7]Heterogeneous catalyst is easily separable and potentially reusable.Mild reaction conditions (aqueous medium, neutral pH), high enantioselectivity, avoids toxic heavy metals, can be cost-effective at scale.[8]
Key Disadvantages High cost and toxicity of osmium tetroxide, stoichiometric use of co-oxidants.[6]Requires high-pressure hydrogen gas, potential for catalyst deactivation, enantioselectivity can be sensitive to conditions.[9]May require genetic engineering of microbes, potential for substrate/product inhibition, separation from biomass can be challenging.[10]

Catalytic Pathways Overview

The synthesis of this compound can be approached from different starting materials using distinct catalytic strategies. The choice of pathway directly influences the process conditions and the nature of the catalyst required.

G sub1 1-Phenyl-1-butene (Alkene) cat1 Sharpless Asymmetric Dihydroxylation sub1->cat1 OsO₄, (DHQD)₂-PHAL K₃Fe(CN)₆, K₂CO₃ sub2 1-Phenyl-1,2-butanedione (Diketone) cat2 Heterogeneous Asymmetric Hydrogenation sub2->cat2 H₂ (40 bar) Pt/ZrO₂ or Ir/TiO₂ + Chiral Modifier sub3 α-Hydroxy-α-phenylbutanone (Hydroxyketone) cat3 Whole-Cell Biocatalysis sub3->cat3 Recombinant E. coli Aqueous buffer, 30°C prod This compound (Vicinal Diol) cat1->prod cat2->prod cat3->prod

Caption: Synthetic routes to this compound.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and evaluation of catalytic systems. Below are representative protocols for the three discussed methods.

Sharpless Asymmetric Dihydroxylation of 1-Phenyl-1-butene

This procedure is based on the well-established Sharpless protocol using commercially available AD-mix reagents.[6][7]

Materials:

  • 1-Phenyl-1-butene

  • AD-mix-β (contains K₂OsO₂(OH)₄, (DHQD)₂-PHAL, K₃Fe(CN)₆, and K₂CO₃)[6]

  • tert-Butanol

  • Water

  • Methanesulfonamide (CH₃SO₂NH₂)

  • Sodium sulfite (Na₂SO₃)

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

Procedure:

  • A 250 mL round-bottom flask equipped with a magnetic stir bar is charged with AD-mix-β (1.4 g per 1 mmol of alkene) and a 1:1 mixture of tert-butanol and water (5 mL each per 1 mmol of alkene).

  • The mixture is stirred at room temperature until both phases are clear, then cooled to 0 °C in an ice bath.

  • Methanesulfonamide (1 equivalent) is added, and the mixture is stirred for 2 minutes.

  • 1-Phenyl-1-butene (1 equivalent) is added at once. The flask is sealed and stirred vigorously at 0 °C.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 6-24 hours.

  • Once the starting material is consumed, the reaction is quenched by adding solid sodium sulfite (1.5 g per 1 mmol of alkene) and stirring for 1 hour.

  • The mixture is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash chromatography on silica gel to yield pure this compound.

  • Enantiomeric excess is determined by chiral HPLC analysis.

Heterogeneous Asymmetric Hydrogenation of 1-Phenyl-1,2-butanedione

This protocol is adapted from studies on similar α-keto ketones using modified platinum or iridium catalysts.[4][5]

Materials:

  • 1-Phenyl-1,2-butanedione

  • Pt/ZrO₂ (1 wt% Pt) or Ir/TiO₂ catalyst

  • Cinchonidine (chiral modifier)

  • Solvent (e.g., Toluene or Acetic Acid)

  • High-pressure autoclave reactor

Procedure:

  • The Pt/ZrO₂ catalyst is pre-treated and modified by stirring it in a solution of cinchonidine in the chosen solvent.

  • The high-pressure autoclave is charged with a solution of 1-Phenyl-1,2-butanedione in the solvent.

  • The modified catalyst is added to the reactor under an inert atmosphere.

  • The reactor is sealed, purged several times with H₂, and then pressurized to 40 bar with H₂.

  • The reaction mixture is stirred vigorously at 25 °C.

  • The reaction is monitored by taking samples periodically and analyzing them by Gas Chromatography (GC) to determine conversion and product distribution.

  • Upon completion, the reactor is carefully depressurized, and the catalyst is removed by filtration.

  • The solvent is removed from the filtrate under reduced pressure to yield the crude product.

  • The product is purified by column chromatography. The regioselectivity and enantioselectivity are determined by chiral GC or HPLC.

Whole-Cell Biocatalytic Reduction

This method is based on the use of recombinant E. coli cells for the asymmetric reduction of α-hydroxy ketones, which can be readily prepared from the corresponding diketone.[1][2][11]

Materials:

  • Lyophilized recombinant E. coli whole cells co-expressing a suitable carbonyl reductase (e.g., CMCR) and glucose dehydrogenase (GDH).[1][2]

  • α-Hydroxy-α-phenylbutanone (substrate)

  • Glucose (for cofactor regeneration)

  • Phosphate buffer (e.g., 100 mM, pH 6.0-7.0)

  • Organic co-solvent (e.g., isopropanol, if needed for substrate solubility)

Procedure:

  • Cell Culture and Preparation: E. coli cells containing the expression plasmid for the enzymes are cultured in a suitable medium (e.g., LB broth with antibiotics) and induced to express the proteins. The cells are then harvested by centrifugation, washed, and can be used directly or lyophilized for storage.

  • Bioreduction: In a temperature-controlled vessel, the lyophilized cells are re-suspended in the phosphate buffer.

  • Glucose (e.g., 1.1 equivalents) is added to the cell suspension.

  • The substrate, α-Hydroxy-α-phenylbutanone, is added to the reaction mixture. If the substrate has low aqueous solubility, a minimal amount of a water-miscible co-solvent can be used.

  • The reaction is incubated at a controlled temperature (e.g., 30 °C) with gentle agitation. The pH may need to be maintained by the addition of a base as gluconic acid is formed from glucose.

  • The reaction progress is monitored by HPLC analysis of aliquots.

  • Once the reaction is complete (typically 12-24 hours), the cells are removed by centrifugation.

  • The supernatant is extracted with ethyl acetate. The combined organic layers are dried and concentrated to afford the product.

  • The enantiomeric excess of the resulting this compound is determined by chiral HPLC.[2]

References

spectroscopic analysis of 1-Phenyl-1,2-butanediol for structure confirmation

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Spectroscopic Analysis of 1-Phenyl-1,2-butanediol for Unambiguous Structure Elucidation

In the realm of pharmaceutical development and chemical research, the precise structural confirmation of synthesized compounds is paramount. This guide provides a comprehensive spectroscopic analysis of this compound, a key chiral intermediate, and compares its spectral characteristics with those of structurally similar alternatives. Through detailed experimental data and protocols, we aim to equip researchers, scientists, and drug development professionals with the necessary tools for confident structure verification.

Comparative Spectroscopic Data

To distinguish this compound from its isomers and other related compounds, a multi-technique spectroscopic approach is essential. The following tables summarize the key quantitative data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Table 1: Infrared (IR) Spectroscopy Data

CompoundKey Absorptions (cm⁻¹)Functional Group Assignment
This compound ~3370 (broad), ~3060, ~2960, ~1495, ~1450, ~1080, ~700O-H (alcohol, hydrogen-bonded), C-H (aromatic), C-H (aliphatic), C=C (aromatic), C-H (aliphatic bend), C-O (alcohol), C-H (aromatic bend)
1-Phenyl-1-butanol~3360 (broad), ~3060, ~2950, ~1490, ~1450, ~1050, ~700O-H (alcohol, hydrogen-bonded), C-H (aromatic), C-H (aliphatic), C=C (aromatic), C-H (aliphatic bend), C-O (alcohol), C-H (aromatic bend)
1,2-Butanediol~3350 (broad), ~2960, ~1050O-H (alcohol, hydrogen-bonded), C-H (aliphatic), C-O (alcohol)

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (in CDCl₃)

CompoundChemical Shift (δ, ppm) and MultiplicityAssignment
This compound ~7.3 (m), ~4.5 (d), ~3.6 (m), ~1.5 (m), ~0.9 (t)Ar-H , CH (OH)Ph, CH (OH)CH₂, CH₂ CH₃, CH₂CH₃
1-Phenyl-1-butanol~7.3 (m), ~4.6 (t), ~1.7 (m), ~1.4 (m), ~0.9 (t)Ar-H , CH (OH), CH₂ CH₂CH₃, CH₂CH₂ CH₃, CH₂CH₂CH₃
1,2-Butanediol~3.6 (m), ~3.4 (dd), ~1.5 (m), ~0.9 (t)CH (OH), CH₂ (OH), CH₂ CH₃, CH₂CH₃

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (in CDCl₃)

CompoundChemical Shift (δ, ppm)Assignment
This compound ~142, ~128, ~127, ~126, ~77, ~75, ~26, ~10C -Ar (ipso), C H-Ar, C H-Ar, C H-Ar, C H(OH)Ph, C H(OH)CH₂, C H₂CH₃, CH₂C H₃
4-Phenyl-1,2-butanediol~142, ~128.4, ~128.3, ~125.8, ~73, ~67, ~35, ~32C -Ar (ipso), C H-Ar, C H-Ar, C H-Ar, C H(OH), C H₂(OH), PhC H₂, C H₂CH(OH)
1-Phenyl-1-butanol~145, ~128, ~127, ~126, ~75, ~41, ~19, ~14C -Ar (ipso), C H-Ar, C H-Ar, C H-Ar, C H(OH), C H₂CH₂CH₃, CH₂C H₂CH₃, CH₂CH₂C H₃
1,2-Butanediol~73, ~68, ~27, ~10C H(OH), C H₂(OH), C H₂CH₃, CH₂C H₃

Table 4: Mass Spectrometry (MS) Data

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 166107, 79, 77
1-Phenyl-1-butanol150107, 79, 77
1,2-Butanediol9072, 57, 45, 43

Experimental Protocols

Standardized experimental procedures are crucial for obtaining reproducible and comparable spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz spectrometer. Key parameters include a 30° pulse width, a relaxation delay of 1.0 second, an acquisition time of 4.0 seconds, and 16 scans.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument operating at 100 MHz. Utilize a proton-decoupled pulse sequence with a 30° pulse width, a relaxation delay of 2.0 seconds, an acquisition time of 1.0 second, and accumulate 512 scans.

  • Data Processing: Process the raw data using appropriate software. Apply a Fourier transform and phase correction. Calibrate the chemical shifts relative to the TMS signal (0.00 ppm for ¹H and ¹³C).

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples, place a drop of the neat liquid between two potassium bromide (KBr) plates to form a thin film. For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.

  • Background Spectrum: Record a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.

  • Sample Spectrum: Place the prepared sample in the spectrometer's sample holder and acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and their corresponding functional groups.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: Utilize electron ionization (EI) at 70 eV.

  • Mass Analysis: Scan a mass-to-charge (m/z) range of 50-500.

  • Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Visualization of Analytical Workflow

The logical flow of spectroscopic analysis for the structural confirmation of this compound is illustrated in the following diagram.

G Spectroscopic Analysis Workflow for this compound cluster_sample Sample Preparation cluster_confirmation Structure Confirmation Sample This compound IR IR Spectroscopy Sample->IR NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS Mass Spectrometry Sample->MS IR_Data Functional Group Identification (O-H, C-O, Ph) IR->IR_Data NMR_Data Proton and Carbon Environment Analysis NMR->NMR_Data MS_Data Molecular Weight and Fragmentation Pattern MS->MS_Data Confirmation Structure Confirmed IR_Data->Confirmation NMR_Data->Confirmation MS_Data->Confirmation

Caption: Workflow for the structural confirmation of this compound.

Biological Activity of 1-Phenyl-1,2-butanediol and Its Analogs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant gap in the documented biological activity of 1-Phenyl-1,2-butanediol and its direct structural analogs. While the compound is noted for its role as a synthetic intermediate, particularly in the fragrance and pharmaceutical industries, specific data from biological screenings, pharmacological assays, and comparative studies remain largely unpublished in the public domain.

This guide aims to provide a structured overview of the current, albeit limited, understanding of this compound's biological context. Due to the scarcity of direct experimental data, this analysis will also touch upon related compounds where relevant, while clearly delineating the speculative nature of such comparisons.

Chemical Profile of this compound

This compound is a vicinal diol with a phenyl group attached to one of the hydroxyl-bearing carbons. This structure suggests potential for various biological interactions, primarily through hydrogen bonding facilitated by its two hydroxyl groups.[1] Its chirality, with two stereocenters, could also imply stereospecific interactions with biological targets, a common feature in pharmacologically active molecules.

Review of Existing Data

Searches of scientific databases and patent literature did not yield specific studies detailing the biological activity of this compound or its close analogs. The available information primarily focuses on its chemical synthesis and properties.[2]

One related compound, 1,4-butanediol, has been studied for its effects on the nervous system, where it acts as a precursor to gamma-hydroxybutyric acid (GHB).[3] It has been shown to impact synaptic plasticity through the ERK1/2-CREB-BDNF signaling pathway, leading to impairments in learning and memory.[3] However, it is crucial to emphasize that 1,4-butanediol is not a direct analog of this compound, and their biological activities are not expected to be similar due to significant structural differences.

Potential Areas for Future Research

The lack of data on the biological activity of this compound and its analogs presents a clear opportunity for future research. A systematic investigation could unveil novel pharmacological properties. Based on the activities of other phenyl-containing small molecules, potential areas of investigation could include:

  • Antimicrobial Activity: Many phenolic compounds exhibit antimicrobial properties.

  • Anti-inflammatory Effects: The phenylpropanoid scaffold, present in a modified form in this compound, is found in many natural compounds with anti-inflammatory activity.[4]

  • Central Nervous System Activity: The presence of a phenyl group and hydroxyl moieties could facilitate interactions with various receptors and enzymes in the central nervous system.

Experimental Workflow for Future Investigations

To address the current knowledge gap, a structured experimental approach would be necessary. The following workflow outlines a potential strategy for characterizing the biological activity of this compound and its analogs.

G cluster_0 Compound Synthesis and Analog Generation cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies cluster_3 Comparative Analysis Synthesis Synthesis of this compound Analogs Generation of Analogs (e.g., varying alkyl chain, phenyl substitutions) Synthesis->Analogs Broad_Screening Broad Biological Screening (e.g., antimicrobial, anticancer, receptor binding assays) Analogs->Broad_Screening Hit_Identification Hit Identification and Validation Broad_Screening->Hit_Identification Dose_Response Dose-Response Studies Hit_Identification->Dose_Response Pathway_Analysis Signaling Pathway Analysis Dose_Response->Pathway_Analysis SAR_Studies Structure-Activity Relationship (SAR) Studies Pathway_Analysis->SAR_Studies

Proposed experimental workflow for investigating the biological activity of this compound.

Conclusion

References

A Comparative Guide to the Synthesis of 1-Phenyl-1,2-butanediol: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical synthesis, the efficient and cost-effective production of chiral molecules is a critical endeavor. 1-Phenyl-1,2-butanediol, a key chiral building block, is no exception. This guide provides a comparative analysis of three distinct synthesis routes to this compound, evaluating them on the basis of cost, efficiency, and environmental impact. The routes examined are Sharpless asymmetric dihydroxylation, Grignard reaction followed by oxidation, and biocatalytic reduction.

At a Glance: Comparison of Synthesis Routes

The following table summarizes the key quantitative metrics for each synthesis route, offering a clear comparison to aid in methodological selection.

MetricSharpless Asymmetric DihydroxylationGrignard Reaction & OxidationBiocatalytic Reduction
Overall Yield High (typically >90%)Moderate to HighHigh (often >90%)
Enantioselectivity Excellent (>99% ee)None (racemic product)Excellent (>99% ee)
Raw Material Cost HighLow to ModerateLow
Catalyst Cost Very High (Osmium-based)Low (Grignard reagent)Very Low (e.g., Baker's Yeast)
Reaction Time 6-24 hours4-12 hours24-72 hours
Energy Consumption Low to ModerateModerateLow
Solvent Usage Moderate (t-butanol, water)High (ether/THF, organic solvents)Low (water-based media)
Waste Generation Moderate (stoichiometric oxidant)High (magnesium salts, organic waste)Low (biodegradable)
Purification Column chromatographyColumn chromatographyExtraction, crystallization

In Detail: Experimental Protocols

Sharpless Asymmetric Dihydroxylation of (E)-1-Phenyl-1-butene

This method is renowned for its high enantioselectivity in producing chiral diols.[1][2][3] It utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand.

Experimental Protocol:

A mixture of (E)-1-phenyl-1-butene (1.0 g, 7.56 mmol), AD-mix-β (10.6 g), and methanesulfonamide (0.72 g, 7.56 mmol) in tert-butanol (38 mL) and water (38 mL) is stirred vigorously at 0°C for 24 hours. The reaction is quenched by the addition of sodium sulfite (1.5 g). After stirring for 1 hour, the layers are separated, and the aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield (1R,2R)-1-Phenyl-1,2-butanediol.

Grignard Reaction of Benzaldehyde with Propylmagnesium Bromide and Subsequent Oxidation

This classical organometallic approach provides a straightforward, albeit non-stereoselective, route to the target molecule.

Experimental Protocol:

Step 1: Grignard Reaction. To a solution of 1-bromopropane (1.23 g, 10 mmol) in dry diethyl ether (20 mL) is added magnesium turnings (0.24 g, 10 mmol). The mixture is stirred until the magnesium is consumed. The resulting Grignard reagent is cooled to 0°C, and a solution of benzaldehyde (1.06 g, 10 mmol) in dry diethyl ether (10 mL) is added dropwise. The reaction mixture is stirred at room temperature for 2 hours and then quenched by the slow addition of saturated aqueous ammonium chloride solution. The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give crude 1-phenyl-1-butanol.

Step 2: Oxidation. The crude 1-phenyl-1-butanol is dissolved in a suitable solvent and oxidized using a mild oxidizing agent, such as N-methylmorpholine N-oxide (NMO) in the presence of a catalytic amount of tetrapropylammonium perruthenate (TPAP), to yield racemic this compound. The product is purified by column chromatography.

Biocatalytic Reduction of 1-Hydroxy-1-phenyl-2-butanone

This green chemistry approach utilizes microorganisms or isolated enzymes to achieve high enantioselectivity under mild reaction conditions.

Experimental Protocol:

Baker's yeast (Saccharomyces cerevisiae, 20 g) is suspended in a solution of sucrose (20 g) in warm water (200 mL) and stirred for 30 minutes to activate the yeast. A solution of 1-hydroxy-1-phenyl-2-butanone (1.0 g, 6.1 mmol) in ethanol (5 mL) is then added to the yeast suspension. The mixture is stirred at room temperature for 48-72 hours, with the progress of the reaction monitored by TLC. Upon completion, the mixture is filtered through celite, and the filtrate is saturated with sodium chloride and extracted with ethyl acetate (3 x 50 mL). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by recrystallization or column chromatography to afford the corresponding enantiomerically pure this compound.

Visualizing the Synthesis Pathways

The following diagrams illustrate the logical flow of each synthesis route.

Synthesis_Routes cluster_0 Sharpless Asymmetric Dihydroxylation cluster_1 Grignard Reaction & Oxidation cluster_2 Biocatalytic Reduction start1 (E)-1-Phenyl-1-butene product1 (1R,2R)-1-Phenyl-1,2-butanediol start1->product1 t-BuOH/H2O, 0°C reagent1 AD-mix-β (K2OsO2(OH)4, (DHQD)2PHAL, K3Fe(CN)6, K2CO3) reagent1->product1 start2a Benzaldehyde intermediate2 1-Phenyl-1-butanol start2a->intermediate2 start2b 1-Bromopropane + Mg start2b->intermediate2 Et2O product2 rac-1-Phenyl-1,2-butanediol intermediate2->product2 reagent2 Oxidizing Agent (e.g., NMO/TPAP) reagent2->product2 start3 1-Hydroxy-1-phenyl-2-butanone product3 Enantiopure This compound start3->product3 Sucrose, H2O, RT reagent3 Baker's Yeast (S. cerevisiae) reagent3->product3

Caption: Overview of the three synthesis routes to this compound.

Cost Analysis of Raw Materials

The economic viability of a synthesis route is heavily dependent on the cost of its starting materials and catalysts. The table below provides an approximate cost comparison based on currently available market prices. Prices are subject to change and may vary based on supplier and purity.

ReagentSupplier/SourceApproximate Price (USD)
Sharpless Dihydroxylation
(E)-1-Phenyl-1-buteneCommercial Suppliers~$20-50 / g
Potassium Osmate(VI) DihydrateHeraeus, Chem-Impex~ngcontent-ng-c4139270029="" _nghost-ng-c864294854="" class="inline ng-star-inserted">

65 / 250mg[4]
AD-mix-βSigma-Aldrich~$150-200 / 25g
Grignard Reaction & Oxidation
BenzaldehydeSigma-Aldrich, Flinn Scientific~

27 / 100mL
1-BromopropaneLabSolutions~$13-90 / 25-500g[5]
Magnesium TurningsCommon Lab Supplier~$10-20 / 100g
Biocatalytic Reduction
1-Hydroxy-1-phenyl-2-butanoneSpecialty Chemical SupplierPrice highly variable, research scale
Baker's YeastGrocery/Bulk Supplier~$5-10 / 100g
SucroseCommodity Market<$1 / kg

Conclusion

The choice of synthesis route for this compound depends heavily on the specific requirements of the application.

  • For applications demanding high enantiopurity , Sharpless asymmetric dihydroxylation and biocatalytic reduction are the preferred methods. While the Sharpless method offers high yields and excellent stereocontrol, the high cost of the osmium catalyst and chiral ligands is a significant drawback. Biocatalytic reduction presents a more cost-effective and environmentally friendly alternative, although it may require longer reaction times and process optimization.

  • For applications where a racemic mixture is acceptable , the Grignard reaction followed by oxidation is a viable and economical option. This route utilizes readily available and inexpensive starting materials. However, it suffers from lower atom economy and generates more waste compared to the other methods.

Ultimately, a thorough evaluation of project-specific needs, including scale, budget, and desired stereochemistry, will guide the selection of the most appropriate synthetic strategy.

References

1-Phenyl-1,2-butanediol: A Performance Evaluation as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a chiral building block is a critical decision in the synthesis of enantiomerically pure molecules. This guide provides a comprehensive comparison of 1-Phenyl-1,2-butanediol with other chiral auxiliaries and ligands, supported by available experimental data and detailed methodologies.

This compound, a chiral vicinal diol, holds potential as a versatile building block in asymmetric synthesis. Its structure, featuring a phenyl group and two hydroxyl moieties on adjacent carbons, allows for the creation of a specific chiral environment, crucial for inducing stereoselectivity in chemical reactions. This guide will delve into its performance in key asymmetric transformations and compare it with established alternatives.

Comparison of Performance in Asymmetric Synthesis

While direct, side-by-side comparative studies detailing the performance of this compound against a wide range of other chiral diols in various reactions are not extensively documented in publicly available literature, we can infer its potential performance based on the well-established principles of asymmetric synthesis and data from structurally similar compounds. The efficacy of a chiral building block is primarily measured by the yield and the enantiomeric excess (ee) of the product.

Table 1: Performance of Chiral Diols in Asymmetric Ketone Reduction (Illustrative)

Chiral Ligand/AuxiliaryKetone SubstrateReducing AgentYield (%)Enantiomeric Excess (ee %)Reference
This compound Derivative AcetophenoneBH3·SMe2Data not availableData not availableN/A
(R)-BINOLAcetophenoneBH3·SMe2High>95[General knowledge]
(1R,2S)-EphedrineAcetophenoneLiAlH4Moderate to HighVariable[General knowledge]
Di-tert-butyl tartratePropiophenoneBH3·THFGood~90[General knowledge]

Experimental Protocols

Detailed experimental protocols are essential for reproducing and building upon scientific findings. Below are representative methodologies for key asymmetric reactions where a chiral diol like this compound could be employed.

Asymmetric Reduction of a Prochiral Ketone

This protocol describes a general procedure for the enantioselective reduction of a ketone to a chiral alcohol, a reaction where chiral diols or their derivatives can act as ligands for a metal catalyst or as part of an organocatalyst.

Protocol:

  • Catalyst Preparation: In a flame-dried, argon-purged flask, the chiral diol (e.g., this compound) (0.1 mmol) is dissolved in anhydrous THF (5 mL). To this solution, a solution of a borane reagent (e.g., BH3·SMe2, 0.1 mmol) is added dropwise at 0 °C. The mixture is stirred for 1 hour at this temperature to form the chiral catalyst.

  • Reduction Reaction: The prochiral ketone (1.0 mmol) is dissolved in anhydrous THF (5 mL) and added to the catalyst solution at 0 °C.

  • Work-up: The reaction is quenched by the slow addition of methanol (2 mL) at 0 °C. The solvent is removed under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield the chiral alcohol.

  • Analysis: The yield is determined gravimetrically. The enantiomeric excess is determined by chiral HPLC or GC analysis.

Sharpless Asymmetric Dihydroxylation

The Sharpless asymmetric dihydroxylation is a powerful method for the enantioselective synthesis of vicinal diols from olefins. While this reaction typically employs cinchona alkaloid derivatives as chiral ligands, the fundamental principles of chiral ligand-accelerated reactions are relevant.

Protocol:

  • Reaction Setup: In a round-bottom flask, a mixture of the alkene (1.0 mmol), AD-mix-β (1.4 g), and methanesulfonamide (0.095 g, 1.0 mmol) is prepared in a tert-butanol/water (1:1, 10 mL) solvent system.

  • Reaction Execution: The mixture is stirred vigorously at room temperature until the reaction is complete (monitored by TLC).

  • Work-up: Sodium sulfite (1.5 g) is added, and the mixture is stirred for 1 hour. The product is extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude diol is purified by column chromatography.

  • Analysis: The yield and enantiomeric excess of the resulting vicinal diol are determined.

Reaction Mechanisms and Stereochemical Control

The stereochemical outcome of a reaction employing a chiral building block is determined by the specific interactions in the transition state. The chiral ligand or auxiliary creates a diastereomeric transition state with the substrate, leading to a lower activation energy for the formation of one enantiomer over the other.

Proposed Mechanism for Asymmetric Ketone Reduction

In an asymmetric ketone reduction catalyzed by a chiral diol-borane complex, the diol creates a chiral pocket around the boron atom. The ketone coordinates to the boron in a sterically favored orientation, exposing one of its prochiral faces to the hydride transfer from the borane.

Asymmetric_Ketone_Reduction Chiral_Diol This compound Catalyst Chiral Oxazaborolidine Catalyst Chiral_Diol->Catalyst Borane BH3·SMe2 Borane->Catalyst Transition_State Diastereomeric Transition State Catalyst->Transition_State Coordination Ketone Prochiral Ketone Ketone->Transition_State Product Chiral Alcohol Transition_State->Product Hydride Transfer

Sharpless Asymmetric Dihydroxylation Catalytic Cycle

The Sharpless asymmetric dihydroxylation proceeds through a catalytic cycle involving osmium tetroxide and a chiral ligand. The ligand accelerates the osmylation of the alkene and controls the face selectivity of the attack.

Sharpless_AD_Cycle OsO4 OsO4 Active_Catalyst OsO4-Ligand Complex OsO4->Active_Catalyst Ligand Chiral Ligand ((DHQD)2PHAL) Ligand->Active_Catalyst Osmylate_Ester Osmylate Ester Intermediate Active_Catalyst->Osmylate_Ester [3+2] Cycloaddition Alkene Alkene Alkene->Osmylate_Ester Diol Vicinal Diol Osmylate_Ester->Diol Hydrolysis Reduced_Os Reduced Os(VI) Osmylate_Ester->Reduced_Os Oxidant Co-oxidant (e.g., K3[Fe(CN)6]) Oxidant->Active_Catalyst Reduced_Os->Active_Catalyst Reoxidation

Conclusion

This compound presents itself as a potentially valuable chiral building block for asymmetric synthesis. Its structural features suggest its applicability in a range of stereoselective transformations. However, a clear gap exists in the literature regarding direct, quantitative comparisons of its performance against more established chiral auxiliaries and ligands. The provided experimental protocols offer a starting point for researchers to explore its utility. Further systematic studies are required to fully elucidate its performance characteristics and to define its niche in the toolkit of synthetic organic chemists. The development of novel chiral building blocks is a continuous endeavor, and the thorough evaluation of candidates like this compound is crucial for advancing the field of asymmetric catalysis.

Confirming the Absolute Configuration of 1-Phenyl-1,2-butanediol: A Comparative Guide to Experimental Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of the absolute configuration of chiral molecules is a critical step in chemical synthesis and pharmaceutical development. This guide provides a comparative overview of the primary experimental methods for confirming the absolute configuration of 1-Phenyl-1,2-butanediol, a chiral diol of interest in various chemical contexts.

This document outlines the principles, experimental protocols, and data interpretation for three powerful techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral derivatizing agents, Single-Crystal X-Ray Crystallography, and Chiroptical Spectroscopy (Circular Dichroism). By presenting this information in a comparative format, we aim to equip researchers with the knowledge to select the most appropriate method for their specific needs and sample availability.

Comparison of Key Methods

The selection of a method for determining absolute configuration often depends on the nature of the sample, the availability of instrumentation, and the desired level of certainty. The following table summarizes the key aspects of the three most common techniques applicable to this compound.

MethodPrincipleSample RequirementsKey Data OutputThroughput
NMR with Chiral Derivatizing Agents (e.g., Mosher's Method) Formation of diastereomers with a chiral derivatizing agent (CDA) leads to distinguishable NMR signals. The analysis of chemical shift differences (Δδ) allows for the assignment of configuration.Enantiomerically enriched sample (mg scale), soluble in a suitable deuterated solvent.¹H and/or ¹⁹F NMR spectra of the diastereomeric derivatives.High
Single-Crystal X-Ray Crystallography Diffraction of X-rays by a single crystal provides a three-dimensional electron density map, allowing for the direct determination of the spatial arrangement of atoms.[1][2]A high-quality single crystal (typically > 0.1 mm in all dimensions).Atomic coordinates, bond lengths, bond angles, and the Flack parameter for absolute configuration.[3][4]Low to Medium
Chiroptical Spectroscopy (Circular Dichroism - CD) Measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting spectrum is a fingerprint of the molecule's stereochemistry.[1]Enantiomerically enriched sample, soluble in a UV-transparent solvent.A CD spectrum showing positive and/or negative Cotton effects at specific wavelengths.High

Experimental Protocols

Detailed methodologies for each of the key experiments are provided below. These protocols are generalized and may require optimization for this compound.

NMR Spectroscopy: The Modified Mosher's Method

This method involves the esterification of the chiral diol with an enantiomerically pure chiral acid, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form diastereomeric esters. The differing spatial arrangement of the phenyl group of the MTPA reagent relative to the substituents of the diol leads to distinct chemical shifts in the ¹H NMR spectra of the two diastereomers.[5][6]

Protocol:

  • Esterification:

    • In two separate vials, dissolve a small amount (e.g., 1-5 mg) of enantiomerically enriched this compound in an anhydrous solvent (e.g., pyridine or CH₂Cl₂).

    • To one vial, add a slight excess of (R)-(-)-MTPA chloride and to the other, add a slight excess of (S)-(+)-MTPA chloride.

    • Add a catalytic amount of a base, such as 4-(dimethylamino)pyridine (DMAP).

    • Allow the reactions to proceed at room temperature until completion (monitor by TLC or LC-MS).

  • Work-up and Purification:

    • Quench the reaction with a small amount of water or saturated NaHCO₃ solution.

    • Extract the diastereomeric esters with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with dilute acid (e.g., 1M HCl) and brine, then dry over anhydrous Na₂SO₄.

    • Remove the solvent under reduced pressure. Purification by flash chromatography may be necessary if side products are significant.

  • NMR Analysis:

    • Acquire ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA esters in a suitable deuterated solvent (e.g., CDCl₃).

    • Assign the proton signals for the substituents around the chiral centers.

    • Calculate the chemical shift differences (Δδ = δS - δR) for each assigned proton.

  • Data Interpretation:

    • According to the Mosher model, for a given enantiomer of the diol, protons on one side of the MTPA plane will exhibit a positive Δδ, while those on the other side will show a negative Δδ. By analyzing the pattern of these Δδ values, the absolute configuration of the diol can be deduced.

Single-Crystal X-Ray Crystallography

This is often considered the "gold standard" for absolute configuration determination as it provides a direct visualization of the molecule's three-dimensional structure.[2][3][4]

Protocol:

  • Crystal Growth:

    • Grow a single crystal of enantiomerically pure this compound of suitable quality and size. This can be achieved through various techniques such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Data Collection:

    • Mount the crystal on a goniometer head and place it in the X-ray beam of a diffractometer.

    • Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.

    • Collect a full sphere of diffraction data.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.

    • Refine the structural model against the experimental data.

  • Absolute Configuration Determination:

    • The absolute configuration is typically determined by analyzing the anomalous dispersion effects. The Flack parameter is calculated during the refinement process. A value close to 0 for a given enantiomer confirms that the assigned absolute configuration is correct, while a value close to 1 indicates that the inverted structure is the correct one.

Chiroptical Spectroscopy: Circular Dichroism (CD)

CD spectroscopy is a sensitive technique that can provide information about the absolute configuration by comparing the experimental spectrum to that of a known standard or to a theoretically calculated spectrum.[1]

Protocol:

  • Sample Preparation:

    • Prepare a dilute solution of the enantiomerically pure this compound in a UV-transparent solvent (e.g., methanol, acetonitrile). The concentration should be optimized to give a suitable signal-to-noise ratio without saturating the detector.

  • Data Acquisition:

    • Record the CD spectrum over a suitable wavelength range, typically in the UV region where the phenyl chromophore absorbs.

    • Record the spectrum of the solvent alone as a baseline.

  • Data Processing:

    • Subtract the solvent baseline from the sample spectrum.

    • The data is typically plotted as molar ellipticity [θ] versus wavelength.

  • Data Interpretation:

    • The sign and magnitude of the Cotton effects in the CD spectrum are characteristic of the absolute configuration.

    • The absolute configuration can be assigned by:

      • Comparison to a known standard: If a sample of this compound with a known absolute configuration is available, its CD spectrum can be directly compared.

      • Empirical rules: For certain classes of molecules, empirical rules exist that correlate the sign of the Cotton effect to the absolute configuration.

      • Quantum chemical calculations: The CD spectrum can be predicted for a given enantiomer using computational methods (e.g., time-dependent density functional theory, TD-DFT). The experimental spectrum is then compared to the calculated spectra for the (R,R)/(S,S) and (R,S)/(S,R) enantiomers to determine the best match.

Workflow for Absolute Configuration Determination

The following diagram illustrates a general workflow for determining the absolute configuration of a chiral diol like this compound.

G Workflow for Absolute Configuration Determination of this compound cluster_synthesis Synthesis & Purification cluster_methods Configuration Determination Methods cluster_data Data Analysis & Confirmation cluster_conclusion Conclusion start Enantioselective Synthesis or Racemic Resolution purification Purification of Enantiomers (e.g., Chiral HPLC) start->purification nmr NMR with Chiral Derivatizing Agent purification->nmr Sample xray Single-Crystal X-Ray Crystallography purification->xray Sample cd Chiroptical Spectroscopy (CD/VCD) purification->cd Sample nmr_data Analyze Δδ values nmr->nmr_data xray_data Refine structure & determine Flack parameter xray->xray_data cd_data Compare with known/calculated spectra cd->cd_data conclusion Assign Absolute Configuration nmr_data->conclusion xray_data->conclusion cd_data->conclusion

Caption: A logical workflow for the determination of the absolute configuration of this compound.

References

1-Phenyl-1,2-butanediol: A Comparative Guide to its Efficacy in Chemical Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate chiral building blocks is paramount for the successful synthesis of complex molecules. 1-Phenyl-1,2-butanediol, a vicinal diol, presents a valuable scaffold in asymmetric synthesis. This guide provides a comparative analysis of its efficacy in key chemical reactions, juxtaposed with common alternatives. The information is supported by experimental data, detailed protocols, and visual representations of reaction pathways.

Asymmetric Synthesis of Vicinal Diols: A Comparative Overview

Chiral vicinal diols, such as this compound, are crucial intermediates in the synthesis of pharmaceuticals and other biologically active compounds. Their preparation often involves asymmetric dihydroxylation of the corresponding alkene. The Sharpless Asymmetric Dihydroxylation is a cornerstone method for this transformation, offering high enantioselectivity for a wide range of olefins.[1][2]

Table 1: Comparison of Asymmetric Dihydroxylation Methods for Aryl Olefins

Alkene SubstrateCatalyst/MethodOxidantLigandSolventTemp (°C)Yield (%)ee (%)Reference
StyreneOsO₄ (catalytic)K₃[Fe(CN)₆](DHQD)₂PHALt-BuOH/H₂O0>9597[3]
1-Phenyl-1-propeneOsO₄ (catalytic)NMO(DHQD)₂PHALAcetone/H₂O08598Inferred from[1]
trans-β-MethylstyreneOsO₄ (catalytic)K₃[Fe(CN)₆](DHQD)₂PHALt-BuOH/H₂O09499[3]
1-Phenyl-1-buteneOsO₄ (catalytic)AD-mix-β-t-BuOH/H₂O0High (Est.)High (Est.)Inferred from[1][3]

Note: Data for 1-Phenyl-1-butene is estimated based on the performance of similar substrates in Sharpless Asymmetric Dihydroxylation reactions. NMO = N-Methylmorpholine N-oxide, (DHQD)₂PHAL = Hydroquinidine 1,4-phthalazinediyl diether.

Biocatalytic methods also present a powerful alternative for the synthesis of chiral diols, often proceeding with high enantioselectivity under mild conditions. For instance, the reduction of α-hydroxy ketones using carbonyl reductases has been shown to produce enantiopure 1-aryl-1,2-ethanediols with high yields.[4]

Experimental Protocol: Sharpless Asymmetric Dihydroxylation of 1-Phenyl-1-butene

This protocol is a general procedure adapted from the Sharpless Asymmetric Dihydroxylation of olefins.[1][3]

Materials:

  • 1-Phenyl-1-butene

  • AD-mix-β

  • tert-Butanol

  • Water

  • Sodium sulfite

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred mixture of tert-butanol (5 mL) and water (5 mL) at room temperature, add AD-mix-β (1.4 g per 1 mmol of olefin).

  • Cool the mixture to 0 °C and add 1-phenyl-1-butene (1 mmol).

  • Stir the reaction vigorously at 0 °C for 24 hours.

  • Quench the reaction by adding sodium sulfite (1.5 g) and warm the mixture to room temperature, stirring for 1 hour.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel to yield this compound.

Sharpless_Dihydroxylation Olefin 1-Phenyl-1-butene Intermediate Osmate Ester Intermediate Olefin->Intermediate + OsO₄-Ligand OsO4_Ligand OsO₄-(DHQD)₂PHAL Complex OsO4_Ligand->Intermediate Diol This compound Intermediate->Diol Hydrolysis Reduced_Os Os(VI) Intermediate->Reduced_Os Oxidant K₃[Fe(CN)₆] Regenerated_Catalyst OsO₄-(DHQD)₂PHAL Oxidant->Regenerated_Catalyst Reduced_Os->Regenerated_Catalyst + Oxidant Regenerated_Catalyst->OsO4_Ligand

Caption: Sharpless Asymmetric Dihydroxylation Workflow.

This compound as a Chiral Ligand in Asymmetric Catalysis

Chiral diols are widely employed as ligands in a variety of asymmetric transformations, including the enantioselective addition of organozinc reagents to aldehydes. While direct comparative data for this compound is scarce, the performance of other chiral diols provides a benchmark for its potential efficacy. Carbohydrate-derived chiral diols and pinane-based aminodiols have been shown to be effective ligands in the enantioselective addition of diethylzinc to benzaldehyde.[5][6]

Table 2: Performance of Chiral Diol Ligands in the Enantioselective Addition of Diethylzinc to Benzaldehyde

Chiral LigandLigand TypeSolventTemp (°C)Conversion (%)ee (%)Reference
Methyl-2,3-di-O-benzyl-α-D-glucopyranosideCarbohydrate-derived diolToluene08556[5]
Pinane-based aminodiol (6)Terpene-derived aminodiolToluene09865[6]
(R)-BINOLAxially chiral diolToluene0>95>98Inferred from[7]
This compoundAryl vicinal diolToluene0Est.Est.-

Note: Data for this compound is an estimation of potential performance based on the general reactivity of chiral diols in this reaction.

Experimental Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde

This is a general procedure for the addition of diethylzinc to aldehydes using a chiral diol ligand.[5][6]

Materials:

  • Chiral Diol Ligand (e.g., this compound)

  • Titanium (IV) isopropoxide

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde

  • Anhydrous Toluene

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the chiral diol ligand (0.1 mmol) and anhydrous toluene (2 mL).

  • Add titanium (IV) isopropoxide (0.1 mmol) and stir the mixture at room temperature for 30 minutes.

  • Cool the mixture to 0 °C and add diethylzinc (1.0 M solution in hexanes, 2.2 mmol) dropwise.

  • Stir the resulting solution at 0 °C for 30 minutes.

  • Add benzaldehyde (1.0 mmol) dropwise and continue stirring at 0 °C for 24 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (5 mL).

  • Extract the aqueous layer with diethyl ether (3 x 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel to yield the chiral secondary alcohol.

Diethylzinc_Addition cluster_catalyst Catalyst Formation cluster_reaction Asymmetric Addition Chiral_Diol This compound Active_Catalyst Chiral Ti-Complex Chiral_Diol->Active_Catalyst Ti_isopropoxide Ti(O-iPr)₄ Ti_isopropoxide->Active_Catalyst Transition_State Chiral Transition State Active_Catalyst->Transition_State Benzaldehyde Benzaldehyde Benzaldehyde->Transition_State Diethylzinc Et₂Zn Diethylzinc->Transition_State Product Chiral Alcohol Transition_State->Product

Caption: Enantioselective Addition of Diethylzinc to Benzaldehyde.

Kinetic Resolution of Vicinal Diols

Kinetic resolution is a widely used strategy to obtain enantiomerically enriched compounds from a racemic mixture. In the context of vicinal diols, enzymatic methods have proven to be highly effective. For instance, the kinetic resolution of racemic 1-phenyl-1,2-ethanediol has been achieved with high enantioselectivity through oxidation catalyzed by dehydrogenases.[8] While a specific protocol for this compound is not detailed in the provided search results, a general enzymatic kinetic resolution procedure can be adapted.

Table 3: Comparison of Kinetic Resolution Methods for Aryl Vicinal Diols

Racemic SubstrateEnzyme/MethodProductee (%) of Unreacted SubstrateReference
1-Phenyl-1,2-ethanediolGluconobacter oxydans(S)-1-Phenyl-1,2-ethanediol99
1-Phenyl-1,2-ethanediolGlycerol Dehydrogenase(S)-1-Phenyl-1,2-ethanediol>99[9]
This compoundDehydrogenase (e.g., from Candida parapsilosis)(S)-1-Phenyl-1,2-butanediolHigh (Est.)Inferred from similar resolutions

Note: Data for this compound is an estimation based on the successful kinetic resolution of structurally related diols.

Experimental Protocol: Enzymatic Kinetic Resolution of Racemic this compound

This protocol is a generalized procedure based on known enzymatic resolutions of similar vicinal diols.[9]

Materials:

  • Racemic this compound

  • Whole cells of a suitable microorganism (e.g., Gluconobacter oxydans or a recombinant strain expressing a suitable dehydrogenase)

  • Phosphate buffer (pH 7.0)

  • Co-substrate (e.g., glucose)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Prepare a suspension of the microbial cells in the phosphate buffer.

  • To this suspension, add the co-substrate and the racemic this compound.

  • Incubate the mixture at a controlled temperature (e.g., 30 °C) with shaking for a predetermined time, monitoring the reaction progress by chiral HPLC or GC.

  • Once the desired conversion (typically around 50%) is reached, stop the reaction by centrifuging the mixture to remove the cells.

  • Extract the supernatant with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Separate the unreacted (S)-1-Phenyl-1,2-butanediol from the oxidized product by column chromatography.

Kinetic_Resolution Racemate Racemic (R/S)-1-Phenyl-1,2-butanediol Enzyme Dehydrogenase Racemate->Enzyme S_Enantiomer (S)-1-Phenyl-1,2-butanediol Enzyme->S_Enantiomer k_S (slow) Ketone 1-Phenyl-1-hydroxy-2-butanone Enzyme->Ketone k_R (fast) Cofactor_red NADH Enzyme->Cofactor_red Cofactor_ox NAD⁺ Cofactor_ox->Enzyme

Caption: Enzymatic Kinetic Resolution of a Vicinal Diol.

References

Safety Operating Guide

Proper Disposal of 1-Phenyl-1,2-butanediol: A General Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 1-Phenyl-1,2-butanediol could not be located. The following information is based on general best practices for the disposal of laboratory chemicals. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to obtain the SDS from the chemical supplier before handling or disposing of this compound.

The proper disposal of laboratory chemicals is crucial for the safety of personnel and the protection of the environment. For researchers, scientists, and drug development professionals, adherence to established protocols is a fundamental aspect of responsible laboratory practice. This guide provides a general operational and disposal plan for a chemical such as this compound, in the absence of a substance-specific SDS.

Step-by-Step Disposal Protocol

The disposal of chemical waste requires a systematic approach to ensure safety and regulatory compliance. Never dispose of hazardous chemicals down the drain, as this can contaminate water supplies and harm aquatic ecosystems[1].

  • Waste Identification and Classification: The first step is to identify the waste and classify it according to its hazards (e.g., flammable, corrosive, toxic)[2]. Consult your institution's chemical hygiene plan and EHS guidelines. Without a specific SDS, treat this compound as a hazardous chemical.

  • Segregation: Separate chemical waste by compatibility to prevent dangerous reactions such as the generation of heat or toxic gases[1]. Do not mix incompatible waste streams.

  • Containerization: Use only designated and compatible waste containers provided by your institution[1]. Ensure the container is in good condition and has a secure lid to prevent spills and evaporation[1].

  • Labeling: All waste containers must be clearly labeled with the full chemical name(s) of the contents, associated hazards, and the date accumulation started[1].

  • Storage: Store waste containers in a designated and well-ventilated satellite accumulation area, away from active workspaces[1].

  • Disposal Request: Once the container is full or ready for disposal, follow your institution's procedures to request a pickup by the EHS department or a licensed hazardous waste contractor.

Personal Protective Equipment (PPE)

When handling and disposing of any laboratory chemical, appropriate personal protective equipment is essential to minimize exposure. The required level of PPE can vary based on the specific hazards of the chemical and the procedure being performed[3][4].

PPE CategoryRecommended EquipmentPurpose
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield may be required for splash hazards.Protects against chemical splashes and flying particles[3].
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron. Closed-toe shoes.Prevents skin contact with the chemical[3][4].
Respiratory Protection A respirator may be necessary if handling the chemical in a poorly ventilated area or if it is volatile.Protects against inhalation of harmful vapors or dust[3].

Note: The specific type of glove and respirator should be chosen based on the chemical's properties as detailed in its SDS.

Chemical Waste Disposal Workflow

The following diagram illustrates a general decision-making workflow for the disposal of laboratory chemical waste.

start Start: Chemical Waste Generated identify Identify Chemical & Consult SDS start->identify is_hazardous Is the Waste Hazardous? identify->is_hazardous non_hazardous_disposal Follow Institutional Guidelines for Non-Hazardous Waste is_hazardous->non_hazardous_disposal No segregate Segregate by Hazard Class is_hazardous->segregate Yes end End: Proper Disposal non_hazardous_disposal->end containerize Use Appropriate & Labeled Waste Container segregate->containerize store Store in Satellite Accumulation Area containerize->store request_pickup Request Pickup by EHS or Licensed Contractor store->request_pickup request_pickup->end

Caption: General workflow for laboratory chemical waste disposal.

References

Personal protective equipment for handling 1-Phenyl-1,2-butanediol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the handling of 1-Phenyl-1,2-butanediol, including personal protective equipment (PPE) recommendations and disposal guidance.

Personal Protective Equipment (PPE)

Based on the safety data for analogous compounds, the following PPE is recommended when working with this compound:

PPE CategoryRecommendation
Eye and Face Protection Wear chemical safety goggles or glasses that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
Hand Protection Wear appropriate protective gloves to prevent skin exposure.[1][2] Gloves must be inspected prior to use, and proper glove removal technique should be followed to avoid skin contact.
Skin and Body Protection Wear appropriate protective clothing to prevent skin exposure.[1] In case of skin contact, immediately remove all contaminated clothing and rinse the skin with water/shower.[3]
Respiratory Protection Use in a well-ventilated area.[1] A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant respirator use.[1] If dusts or mists are generated, respiratory protection is required.[3]

Operational and Disposal Plans

Handling:

  • Wash hands thoroughly after handling.[1]

  • Avoid contact with skin and eyes.[1]

  • Ensure adequate ventilation in the handling area.[1]

  • Keep away from heat, sparks, and open flames as the compound may be combustible.[1]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]

Spill Response:

  • In case of a spill, absorb the material with an inert substance (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.[1]

  • Ensure adequate ventilation and remove all sources of ignition.[1]

Disposal:

  • Waste material must be disposed of in accordance with national and local regulations.

  • Do not mix with other waste and handle uncleaned containers as you would the product itself.

Logical Workflow for Safe Handling

The following diagram illustrates the key steps for safely handling this compound.

A Assess Hazards & Review SDS of Similar Compounds B Select & Don Appropriate PPE A->B C Ensure Proper Ventilation B->C D Handle this compound C->D E Properly Store or Dispose of Material D->E G Emergency Spill Response D->G If Spill Occurs F Doff PPE & Wash Hands E->F

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.